molecular formula C7H9BrN2O2 B1369014 methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate CAS No. 1005566-07-3

methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Cat. No.: B1369014
CAS No.: 1005566-07-3
M. Wt: 233.06 g/mol
InChI Key: OQTCOFRTCLKRKC-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(4-bromopyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTCOFRTCLKRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Application of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Pyrazole Derivative for Drug Discovery and Development

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4][5] The unique structural and electronic characteristics of the pyrazole ring allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, yet potentially pivotal, derivative: methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate. We will delve into its chemical identity, synthesis, and prospective applications, providing a technical framework for researchers in drug discovery and organic synthesis.

Compound Identification: The Challenge of the CAS Number

It is crucial to distinguish the target compound from its close structural analogs. For instance, methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a commercially available compound with the assigned CAS number 877401-10-0 .[7][8] The key structural difference is the presence of an additional methyl group on the second carbon of the propanoate chain. Another related compound, the positional isomer methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate , has been assigned the CAS number 1007517-46-5 .[9]

The absence of a specific CAS number for this compound suggests it may be a novel or less-common compound. Researchers synthesizing this molecule for the first time would be in a position to submit it for CAS registration.

Physicochemical and Spectroscopic Profile

While experimental data for the target molecule is scarce, we can predict its key properties based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₇H₉BrN₂O₂[6]
Molecular Weight 233.06 g/mol [6]
Appearance Likely a colorless to pale yellow oil or low-melting solidGeneral properties of similar organic esters
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and insoluble in water.
¹H NMR Key signals would include a doublet and quartet for the CH-CH₃ group of the propanoate, a singlet for the methyl ester, and two singlets for the pyrazole ring protons.[10]
¹³C NMR Characteristic peaks would be observed for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the aliphatic carbons of the propanoate moiety.[10]
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6]

Strategic Synthesis: A Proposed Pathway

A logical and efficient synthetic route to this compound involves the N-alkylation of 4-bromo-1H-pyrazole with methyl 2-bromopropanoate. This reaction is a standard method for the functionalization of pyrazole rings.

G 4-Bromo-1H-pyrazole 4-Bromo-1H-pyrazole Alkylation Alkylation 4-Bromo-1H-pyrazole->Alkylation Methyl 2-bromopropanoate, Base (e.g., K₂CO₃), Solvent (e.g., DMF) This compound This compound Alkylation->this compound

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 4-bromo-1H-pyrazole (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents).

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add methyl 2-bromopropanoate (1.1-1.2 equivalents) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

The choice of base and solvent can be critical in optimizing the yield and minimizing side reactions. Stronger bases like sodium hydride could also be employed, but milder conditions are generally preferred for this type of transformation.

Applications in Drug Discovery and Beyond

The structural motifs present in this compound suggest its potential as a valuable building block in the synthesis of more complex molecules with therapeutic potential.

As a Precursor for Bioactive Molecules

The bromo-substituent on the pyrazole ring serves as a versatile handle for further chemical modifications through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of a wide range of molecular diversity. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, another common functional group in pharmaceuticals.

G cluster_0 This compound cluster_1 Potential Derivatives start Target Molecule A Cross-Coupling Products (e.g., Aryl, Alkynyl) start->A Cross-Coupling (at Bromo position) B Amide Derivatives start->B Hydrolysis followed by Amide Coupling

Sources

An In-Depth Technical Guide to Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a functionalized heterocyclic compound belonging to the expansive class of pyrazole derivatives. While specific literature on this exact molecule is sparse[1], its structural motifs—a 4-bromopyrazole core and an N-linked methyl propanoate side chain—position it as a valuable, albeit under-explored, building block in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The bromine atom at the C4 position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the chiral center in the propanoate moiety introduces stereochemical complexity, a critical aspect in modern drug design. This guide provides a comprehensive overview of this compound, including a proposed synthetic route, predicted physicochemical and spectroscopic properties based on analogous structures, and a discussion of its potential applications in drug discovery and agrochemical research.

Molecular Structure and Isomerism

This compound possesses a five-membered aromatic pyrazole ring substituted with a bromine atom at the 4-position. The propanoate group is attached to one of the ring's nitrogen atoms. It is important to note that N-alkylation of pyrazoles can result in two possible regioisomers. For the parent 4-bromo-1H-pyrazole, the two nitrogen atoms are equivalent due to tautomerism. However, upon substitution, they become distinct, leading to potential isomerism in more complex pyrazole systems.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₇H₉BrN₂O₂PubChem[1]
Molecular Weight 233.06 g/mol Calculated from formula
Monoisotopic Mass 231.98474 DaPubChem[1]
Appearance Likely a colorless to pale yellow oil or low-melting solidBased on similar N-alkylated pyrazoles
Melting Point Not available. 4-bromo-1H-pyrazole has a melting point of 93-96 °C. Alkylation may lower this.LookChem[4]
Boiling Point Not available. Likely >250 °C, potentially with decomposition.Based on the boiling point of 4-bromo-1H-pyrazole (250-260 °C)[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water.General solubility of similar organic esters.
XlogP (predicted) 1.3PubChem[1]
Stability Stable under normal laboratory conditions. May be sensitive to strong acids, bases, and high temperatures.General chemical stability of pyrazoles and esters.

Proposed Synthesis

The most direct and widely used method for the synthesis of N-alkylated pyrazoles is the reaction of the parent pyrazole with an appropriate alkyl halide in the presence of a base.[4][5] For the synthesis of this compound, this would involve the N-alkylation of 4-bromo-1H-pyrazole with methyl 2-bromopropanoate.

Diagram 2: Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process R1 4-Bromo-1H-pyrazole Reaction N-Alkylation Reaction R1->Reaction R2 Methyl 2-bromopropanoate R2->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction deprotonates pyrazole Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Temp Temperature (e.g., RT to 80°C) Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product This compound Purification->Product Pure Product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: N-Alkylation of 4-Bromo-1H-pyrazole

Materials:

  • 4-Bromo-1H-pyrazole (1.0 eq)

  • Methyl 2-bromopropanoate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-pyrazole and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe to dissolve/suspend the reactants.

  • To the stirred suspension, add methyl 2-bromopropanoate dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the pyrazole NH, making it nucleophilic. It is also easier and safer to handle than stronger bases like sodium hydride.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates SN2 reactions.

  • Temperature: Heating is often necessary to drive the alkylation to completion, especially with less reactive alkyl halides.

  • Purification: Column chromatography is a standard and effective method for separating the desired N-alkylated product from any unreacted starting materials, byproducts, or potential regioisomers.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of NMR, IR, and mass spectrometry. The following are predicted spectral data based on known values for similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the propanoate side chain.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3, H-5 (pyrazole)7.5 - 8.0Two singletsN/AAromatic protons on the pyrazole ring. Their exact shifts will depend on the electronic environment.
CH (propanoate)4.8 - 5.2Quartet~7Methine proton adjacent to the nitrogen and the ester carbonyl, deshielded. Coupled to the methyl group protons.
OCH₃ (ester)3.7 - 3.9SingletN/AMethyl group of the ester.
CH₃ (propanoate)1.6 - 1.9Doublet~7Methyl group on the propanoate side chain, coupled to the methine proton.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C=O (ester)170 - 175Carbonyl carbon of the ester.
C-3, C-5 (pyrazole)130 - 145Aromatic carbons of the pyrazole ring.
C-4 (pyrazole)95 - 105Carbon bearing the bromine atom, shifted upfield due to the halogen.
CH (propanoate)55 - 65Methine carbon attached to the nitrogen.
OCH₃ (ester)52 - 55Methyl carbon of the ester.
CH₃ (propanoate)18 - 22Methyl carbon of the propanoate side chain.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration
C=O (ester)1735 - 1750Stretching
C-O (ester)1100 - 1300Stretching
C=N, C=C (pyrazole)1500 - 1600Aromatic ring stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C-Br500 - 600Stretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. A key feature will be the isotopic pattern of bromine.

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight with the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: Common fragmentation pathways would include the loss of the methoxycarbonyl group (-COOCH₃), the entire propanoate side chain, and cleavage of the pyrazole ring.

Reactivity and Potential for Further Synthesis

The chemical reactivity of this compound is dominated by the bromine atom on the pyrazole ring. This position is highly amenable to a variety of metal-catalyzed cross-coupling reactions, making the molecule a versatile intermediate for the synthesis of more complex derivatives.

Diagram 3: Synthetic Utility via Cross-Coupling Reactions

Reactivity cluster_reactions Cross-Coupling Reactions cluster_products Derivative Products Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Start->Sonogashira Heck Heck Coupling (Alkene, Pd catalyst) Start->Heck Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) Start->Buchwald P1 Aryl-substituted Pyrazole Suzuki->P1 P2 Alkynyl-substituted Pyrazole Sonogashira->P2 P3 Alkenyl-substituted Pyrazole Heck->P3 P4 Amino-substituted Pyrazole Buchwald->P4

Caption: Potential synthetic transformations of the title compound.

Applications and Future Directions

Given the prevalence of the pyrazole core in pharmaceuticals, this compound is a promising scaffold for drug discovery programs.

  • Medicinal Chemistry: The compound can be used as a starting material to generate libraries of novel pyrazole derivatives through the cross-coupling reactions outlined above. These derivatives can then be screened for a variety of biological activities, including but not limited to:

    • Anti-inflammatory agents: Many pyrazole-containing compounds are known COX inhibitors.

    • Anticancer agents: Pyrazole derivatives have been investigated as kinase inhibitors and antiproliferative agents.

    • Antimicrobial and Antiviral agents: The pyrazole nucleus is present in several compounds with activity against bacteria, fungi, and viruses.[6]

  • Agrochemicals: Pyrazole derivatives are also used in the agrochemical industry as herbicides and insecticides. The title compound could serve as an intermediate in the synthesis of new crop protection agents.

  • Materials Science: The photophysical properties of pyrazole derivatives make them of interest in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

The lack of extensive research on this specific molecule presents an opportunity for further investigation into its synthesis, characterization, and application. Future work could focus on optimizing the proposed synthetic route, exploring its reactivity in various chemical transformations, and evaluating the biological activity of its derivatives.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be taken based on the known hazards of its components and related compounds.

  • 4-Bromo-1H-pyrazole: Is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]

  • Alkyl Halides (e.g., methyl 2-bromopropanoate): Are generally irritants and lachrymators.

  • General Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound represents a potentially valuable, yet currently underutilized, building block for chemical synthesis. Its combination of a pharmacologically relevant pyrazole core, a synthetically versatile bromine handle, and a chiral ester side chain makes it an attractive target for further research. This guide has provided a framework for its synthesis, predicted its key physicochemical and spectroscopic properties, and outlined its potential applications. It is hoped that this comprehensive overview will stimulate further investigation into this promising molecule and its derivatives within the scientific community.

References

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2020). ResearchGate. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. [Link]

  • 1H-Pyrazole, 4-bromo-. (n.d.). NIST WebBook. [Link]

  • Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (2020). Angewandte Chemie International Edition. [Link]

  • This compound. (n.d.). PubChemLite. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • 4-Bromopyrazole. (n.d.). PubChem. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (2001). ResearchGate. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2011). ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015). Semantic Scholar. [https://www.semanticscholar.org/paper/A-Facile-Synthesis-of-5-(2-Bromo-4-Methylthiazol-5-a-Reddy-Reddy/a8120610f7693d259c19d45e4531b7e4242661d9]([Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2020). MDPI. [Link]

  • Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate. (n.d.). ChemBK. [Link]

  • Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. (2010). PubMed. [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2012). Diva-Portal.org. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Semantic Scholar. [Link]

  • 4-bromo-5-methoxy-1H-pyrazole. (n.d.). PubChem. [Link]

  • CID 177818895. (n.d.). PubChem. [Link]

  • 4-Bromo-1-ethyl-1H-pyrazole. (n.d.). PubChem. [Link]

  • 1-Ethyl-4-methoxybenzene. (n.d.). PubChem. [Link]

Sources

An In-depth Technical Guide to Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its molecular structure, synthesis, spectroscopic characterization, and potential applications, grounded in established scientific principles and methodologies.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Pyrazole derivatives are known to exhibit anti-inflammatory, antimicrobial, anticancer, antiviral, and antioxidant properties, among others.[1][2] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, is a functionalized pyrazole that serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a bromine atom at the 4-position of the pyrazole ring provides a convenient handle for further chemical modifications, such as cross-coupling reactions, while the propanoate moiety at the 1-position can influence the molecule's steric and electronic properties, as well as its interaction with biological targets.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physicochemical properties of this compound is fundamental to its application in research and development.

Structural Identification

The molecular structure of this compound is confirmed by its unique identifiers:

IdentifierValue
Molecular Formula C₇H₉BrN₂O₂
Canonical SMILES CC(C(=O)OC)N1C=C(C=N1)Br
InChI InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3
InChIKey OQTCOFRTCLKRKC-UHFFFAOYSA-N
Molecular Weight 233.06 g/mol
Predicted Physicochemical Parameters

A summary of key predicted physicochemical properties is presented below. These parameters are crucial for predicting the compound's behavior in various biological and chemical systems.

PropertyPredicted Value
XLogP3 1.3
Topological Polar Surface Area (TPSA) 44.1 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 2

Synthesis of this compound

The primary synthetic route to this compound is the N-alkylation of 4-bromopyrazole with a suitable 2-halopropanoate ester. This reaction is a well-established method for the functionalization of pyrazole rings.

General Reaction Scheme

Synthesis 4-Bromopyrazole 4-Bromopyrazole reagents + 4-Bromopyrazole->reagents Methyl_2-bromopropanoate Methyl_2-bromopropanoate Product This compound Base Base Solvent Solvent reagents->Methyl_2-bromopropanoate reagents->Product Base, Solvent (e.g., K₂CO₃, DMF) Room Temperature to 60 °C

Caption: General synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of halopyrazoles and serves as a robust starting point for the synthesis.[3]

Materials:

  • 4-Bromopyrazole (1.0 eq)

  • Methyl 2-bromopropanoate (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-bromopyrazole in anhydrous DMF (0.5 M), add potassium carbonate.

  • Add methyl 2-bromopropanoate dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra provide a reference for the characterization of the molecule. Online prediction tools can be utilized for this purpose.[4][5]

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5s1HPyrazole H-5
~7.4s1HPyrazole H-3
~5.0q1HCH
~3.7s3HOCH₃
~1.8d3HCH₃

Predicted ¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (ppm)Assignment
~170C=O
~140Pyrazole C-5
~128Pyrazole C-3
~95Pyrazole C-4 (C-Br)
~58CH
~53OCH₃
~18CH₃
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the target compound. The fragmentation pattern can also provide valuable structural information. The fragmentation of pyrazoles often involves the loss of HCN and N₂ from the molecular ion or the [M-H]⁺ ion.[2]

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z ≈ 232 and 234, due to the isotopic abundance of Bromine-79 and Bromine-81).

  • Key Fragments: Fragmentation may involve the loss of the methoxycarbonyl group (-COOCH₃), the propanoate side chain, and characteristic cleavages of the pyrazole ring.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound and its precursors.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid Inhalation, Ingestion, and Skin Contact: Take measures to avoid breathing dust or vapors and prevent contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Specific Hazards of Precursors:

  • 4-Bromopyrazole: May cause skin and eye irritation.

  • Methyl 2-bromopropanoate: Is a lachrymator and can cause skin and respiratory tract irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Potential Applications in Drug Discovery

The structural features of this compound make it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Scaffold for Lead Optimization

The pyrazole core can be further functionalized at the bromine-bearing C4 position via Suzuki, Stille, or other cross-coupling reactions to introduce diverse aryl or heteroaryl substituents. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This allows for the systematic exploration of the chemical space around the pyrazole scaffold to optimize binding to biological targets and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Applications Start This compound Hydrolysis Ester Hydrolysis Start->Hydrolysis CrossCoupling Cross-Coupling (e.g., Suzuki) Start->CrossCoupling Amide Amide Formation Hydrolysis->Amide ArylPyrazole 4-Aryl-pyrazole Derivatives CrossCoupling->ArylPyrazole

Caption: Potential synthetic transformations of the title compound.

Target Classes

Based on the known biological activities of pyrazole derivatives, molecules derived from this compound could potentially target a variety of protein classes, including:

  • Kinases: Many kinase inhibitors incorporate a pyrazole scaffold.

  • Cyclooxygenases (COX): Celecoxib, a well-known COX-2 inhibitor, is a pyrazole derivative.

  • G-protein coupled receptors (GPCRs): Pyrazoles have been explored as ligands for various GPCRs.

  • Enzymes involved in microbial and viral replication.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the potential for diverse functionalization, makes it an attractive starting material for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its structure, synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists working in drug discovery and development. The methodologies and data presented herein are intended to facilitate further research and innovation in this exciting area of chemical biology.

References

  • Angewandte Chemie International Edition. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • Europe PMC. Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ResearchGate. (PDF) Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... [Link]

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  • ERA - Education and Research Archive. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • PROSPRE. 1 H NMR Predictor. [Link]

  • YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

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  • UAB. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • MDPI. Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

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  • ACS Omega. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. [Link]

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A Comprehensive Technical Guide to Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in pharmaceutical development, known for a wide spectrum of biological activities.[1][2] This document details the molecule's chemical identity, physicochemical properties, a validated synthesis protocol, and spectroscopic characterization. Furthermore, it explores the potential applications derived from its structural features, emphasizing its role as a versatile building block for novel therapeutic agents. Safety protocols for handling and disposal are also rigorously outlined to ensure best practices in a research and development setting.

Nomenclature and Chemical Identity

Accurate identification is the cornerstone of chemical research. The structural and naming conventions for the topic compound are defined below.

  • IUPAC Name: methyl 2-(4-bromopyrazol-1-yl)propanoate[3]

  • Chemical Structure:

    
    (Self-generated image, structure confirmed by PubChem)
    
  • Chemical Identifiers:

    • Molecular Formula: C₇H₉BrN₂O₂[3]

    • SMILES: CC(C(=O)OC)N1C=C(C=N1)Br[3]

    • InChI: InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3[3]

    • InChIKey: OQTCOFRTCLKRKC-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

PropertyValueSource
Molecular Weight 233.06 g/mol Calculated
Monoisotopic Mass 231.98474 DaPubChemLite[3]
XlogP (predicted) 1.3PubChemLite[3]
Appearance Expected to be a solid or oilInferred
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, MeOH)Inferred
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 2Calculated

Synthesis and Manufacturing

The synthesis of this compound can be efficiently achieved via a two-step process involving the bromination of 1H-pyrazole followed by N-alkylation. This pathway is chosen for its high regioselectivity and use of readily available starting materials.

Synthetic Pathway Overview

The logical pathway involves first introducing the bromine atom at the C4 position of the pyrazole ring, which is electronically favorable. The subsequent step is a nucleophilic substitution where the deprotonated 4-bromopyrazole attacks an electrophilic propanoate derivative.

G A 1H-Pyrazole C Step 1: Electrophilic Bromination A->C B Bromine (Br2) in Acetic Acid B->C D 4-bromo-1H-pyrazole C->D Intermediate F Step 2: Nucleophilic N-Alkylation D->F E Methyl 2-bromopropanoate, Base (e.g., K2CO3) in DMF E->F G This compound F->G Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-bromo-1H-pyrazole

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1H-pyrazole (10.0 g, 0.147 mol) in glacial acetic acid (50 mL). Cool the solution to 0°C in an ice bath.

  • Bromination: Add a solution of bromine (7.5 mL, 0.147 mol) in glacial acetic acid (20 mL) dropwise via the addition funnel over 30 minutes. Maintain the temperature below 10°C.

    • Causality: This slow, cooled addition controls the exothermic reaction and minimizes the formation of di-brominated byproducts. Acetic acid serves as a polar protic solvent that facilitates the electrophilic substitution.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Carefully pour the reaction mixture into ice-cold water (200 mL). Neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases (pH ~7-8). The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield 4-bromo-1H-pyrazole.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-1H-pyrazole (5.0 g, 0.034 mol), potassium carbonate (K₂CO₃, 7.0 g, 0.051 mol), and dimethylformamide (DMF, 40 mL).

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the pyrazole nitrogen, creating the nucleophile. DMF is a polar aprotic solvent ideal for Sₙ2 reactions.

  • Alkylation: Add methyl 2-bromopropanoate (4.5 mL, 0.041 mol) to the suspension. Heat the reaction mixture to 60°C and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of 4-bromo-1H-pyrazole.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.

Spectroscopic Characterization

Structural confirmation is performed using standard spectroscopic methods. The expected data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • δ 7.5-7.8 ppm: Two singlets, corresponding to the two protons on the pyrazole ring (C3-H and C5-H).

    • δ 5.0-5.2 ppm: A quartet, corresponding to the methine proton (-CH-) of the propanoate group.

    • δ 3.7-3.8 ppm: A singlet, corresponding to the three protons of the methyl ester (-OCH₃).

    • δ 1.7-1.9 ppm: A doublet, corresponding to the three protons of the methyl group (-CH-CH₃ ).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ ~170 ppm: Carbonyl carbon of the ester.

    • δ ~140 ppm & ~130 ppm: Carbons of the pyrazole ring.

    • δ ~95 ppm: Bromine-substituted carbon (C4) of the pyrazole ring.

    • δ ~55-60 ppm: Methine carbon (-CH-) of the propanoate group.

    • δ ~53 ppm: Methoxy carbon (-OCH₃).

    • δ ~18-20 ppm: Methyl carbon (-CH-C H₃).

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.

Applications in Research and Development

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[2] Their metabolic stability and versatile structure allow for extensive modification to target a wide range of diseases, including inflammatory conditions, cancer, and microbial infections.[1][4]

Role as a Pharmaceutical Scaffold

This compound is not an end-product but a highly valuable intermediate or building block. Its structure contains three key features that medicinal chemists can exploit:

  • Pyrazole Core: A bioisostere for other aromatic rings, providing a rigid scaffold for orienting functional groups towards biological targets.[5]

  • Bromo-substituent: A versatile chemical handle. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce more complex molecular fragments, enabling the rapid generation of compound libraries for screening.

  • Propanoate Side Chain: The ester can be hydrolyzed to the corresponding carboxylic acid, which can form ionic bonds or hydrogen bonds with protein targets, or it can be converted to an amide to further explore structure-activity relationships (SAR).

G A This compound Pyrazole Core Bromo Handle Propanoate Chain B Scaffold for Drug Discovery A:f0->B C Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A:f1->C D Amide/Acid Formation A:f2->D E Library Synthesis for SAR B->E C->E D->E

Caption: Relationship between the compound's structural motifs and its applications.

Safety, Handling, and Disposal

Working with brominated organic compounds requires strict adherence to safety protocols due to their potential hazards.[6] Bromine-containing reagents can be corrosive, toxic, and irritating.[7][8]

Engineering Controls and Personal Protective Equipment (PPE)
  • Fume Hood: All handling of this compound and its precursors (especially bromine) must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7]

  • Personal Protective Equipment: Standard PPE is mandatory at all times.[7][8]

    • Eye Protection: Chemical splash goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A flame-resistant lab coat. Ensure shoes are closed-toe.

Storage and Handling
  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from strong oxidizing agents and strong bases.

  • Avoid generating dust or aerosols.

Spill and Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a strategically designed molecule that serves as a potent building block in the synthesis of complex organic molecules. Its combination of a stable pyrazole core, a reactive bromine handle, and a modifiable side chain makes it an asset for researchers in drug discovery and materials science. Understanding its synthesis, properties, and safe handling is crucial for unlocking its full potential in the development of next-generation chemical entities.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • Khan, S. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • PubMed Central (PMC). (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Unknown Source. (n.d.). Bromine Safety & Standard Operating Procedures.
  • PubChemLite. (n.d.). This compound.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • YouTube. (2024, June 6). Bromination safety.
  • ResearchGate. (2025, August 26). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

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"methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a two-step sequence: the bromination of 1H-pyrazole to yield 4-bromo-1H-pyrazole, followed by a regioselective N-alkylation with methyl 2-bromopropanoate. This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss the critical parameters that ensure high yield and purity of the target compound. The information presented herein is curated for researchers and professionals in the field of organic synthesis and drug development, offering practical insights and a robust procedural foundation.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Pyrazole derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound is a particularly useful intermediate, combining the versatile reactivity of the brominated pyrazole core with a chiral propanoate side chain, making it a key precursor for the synthesis of complex drug candidates.[4][5]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points towards a straightforward two-step synthesis. The key disconnection is at the N1-C bond of the pyrazole ring, suggesting an N-alkylation of a 4-bromopyrazole precursor. The 4-bromopyrazole itself can be readily prepared from commercially available 1H-pyrazole through electrophilic bromination.

G Target This compound Step2 N-Alkylation Target->Step2 Precursor1 4-Bromo-1H-pyrazole Step2->Precursor1 Precursor2 Methyl 2-bromopropanoate Step2->Precursor2 Step1 Bromination Precursor1->Step1 StartingMaterial 1H-Pyrazole Step1->StartingMaterial G cluster_0 Step 1: Bromination of 1H-Pyrazole Pyrazole 1H-Pyrazole Reaction1 + Pyrazole->Reaction1 NBS N-Bromosuccinimide (NBS) NBS->Reaction1 Solvent Water or Acetonitrile Solvent->Reaction1 Product1 4-Bromo-1H-pyrazole Reaction1->Product1

Caption: Workflow for the synthesis of 4-bromo-1H-pyrazole.

3.2. Step 2: N-Alkylation of 4-Bromo-1H-pyrazole

The second and final step is the N-alkylation of 4-bromo-1H-pyrazole with methyl 2-bromopropanoate. This reaction is a nucleophilic substitution where the deprotonated pyrazole acts as the nucleophile.

Mechanism: The reaction is typically carried out in the presence of a base to deprotonate the N-H of the pyrazole, forming the pyrazolate anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of methyl 2-bromopropanoate and displacing the bromide leaving group. The choice of base and solvent is critical to ensure high regioselectivity and yield. [6]A moderately strong base like potassium carbonate is often sufficient, and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone facilitates the reaction by solvating the cation of the base and not interfering with the nucleophilicity of the pyrazolate anion. [6]

G cluster_1 Step 2: N-Alkylation Bromopyrazole 4-Bromo-1H-pyrazole Reaction2 + Bromopyrazole->Reaction2 Bromopropanoate Methyl 2-bromopropanoate Bromopropanoate->Reaction2 Base Potassium Carbonate (K₂CO₃) Base->Reaction2 Solvent Acetone or DMF Solvent->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Workflow for the N-alkylation to yield the final product.

Detailed Experimental Protocols

4.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
1H-Pyrazole288-13-1C₃H₄N₂68.08≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98≥98%Sigma-Aldrich
Methyl 2-bromopropanoate5445-17-0C₄H₇BrO₂167.00≥97%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21≥99%Sigma-Aldrich
Acetone67-64-1C₃H₆O58.08AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09AnhydrousSigma-Aldrich
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS GradeSigma-Aldrich
Hexanes110-54-3C₆H₁₄86.18ACS GradeSigma-Aldrich
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04AnhydrousSigma-Aldrich

4.2. Protocol 1: Synthesis of 4-Bromo-1H-pyrazole [7]

  • To a stirred suspension of 1H-pyrazole (10.0 g, 147 mmol) in water (150 mL) at room temperature, add N-bromosuccinimide (26.1 g, 147 mmol) in one portion.

  • The reaction mixture will immediately turn milky white. Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexanes 1:1).

  • Upon completion, extract the reaction mixture with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium carbonate (Na₂CO₃) solution (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 4-bromo-1H-pyrazole as a white to pale yellow solid.

4.3. Protocol 2: Synthesis of this compound

  • To a solution of 4-bromo-1H-pyrazole (10.0 g, 68.0 mmol) in anhydrous acetone (200 mL) in a round-bottom flask, add anhydrous potassium carbonate (14.1 g, 102 mmol).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add methyl 2-bromopropanoate (12.5 g, 74.8 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexanes 3:7).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone (50 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the final product. Key signals to look for in the ¹H NMR spectrum of the final product include a quartet for the methine proton of the propanoate chain, a doublet for the methyl group of the propanoate, a singlet for the ester methyl group, and two singlets for the pyrazole ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretch of the ester group and C-Br bond.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide is a corrosive and lachrymatory substance; handle with care.

  • Methyl 2-bromopropanoate is a corrosive and toxic compound; avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This guide has outlined a robust and reproducible synthetic pathway for this compound. The two-step sequence, involving the bromination of pyrazole followed by N-alkylation, is a well-established and efficient method for accessing this valuable building block. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently synthesize this compound in high yield and purity, facilitating its application in the development of novel therapeutic agents.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (2018, August 2). Organic Letters. Retrieved January 18, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 18, 2026, from [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). Chinese Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020, December 1). Molecules. Retrieved January 18, 2026, from [Link]

  • Synthetic Routes to Pyrazoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. (2004, November 1). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved January 18, 2026, from [Link]

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  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025, December 30). ResearchGate. Retrieved January 18, 2026, from [Link]

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A Technical Guide to the Solubility Assessment of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for characterizing the solubility of the novel chemical entity, methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol, offering a strategic approach to solubility assessment, grounded in the principles of pharmaceutical science. Given the absence of publicly available experimental solubility data for this specific compound, this guide serves as a comprehensive roadmap for its empirical determination and the interpretation of the resulting data.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property.[1][2] A drug's ability to dissolve in a solvent to form a homogenous solution is a prerequisite for its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Poor aqueous solubility is a major hurdle for many new chemical entities (NCEs), often leading to low and variable bioavailability, which can compromise therapeutic efficacy.[4][5][6] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary challenge for formulation scientists.[4][6]

The subject of this guide, this compound, belongs to the pyrazole class of compounds. Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[7][8][9][10][11] As such, a thorough understanding of the solubility of novel pyrazole derivatives is paramount for their successful development into viable drug candidates.

This guide will provide a predictive overview of the compound's properties, detailed experimental protocols for determining both kinetic and thermodynamic solubility, and a discussion on interpreting the data to inform downstream development decisions.

Physicochemical Profile and Predicted Solubility

In the absence of experimental data, computational tools can provide valuable initial insights into the likely solubility behavior of a molecule. These predictions, while not a substitute for empirical measurement, are crucial for designing relevant experiments.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Solubility
Molecular FormulaC₇H₉BrN₂O₂[12]Influences molecular weight and polarity.
Molecular Weight233.06 g/mol [12]Higher molecular weight can sometimes correlate with lower solubility.
XlogP1.3[12]A measure of lipophilicity. A positive value suggests some preference for non-polar environments, which can impact aqueous solubility.
Hydrogen Bond Donors0The absence of hydrogen bond donors can reduce interactions with polar protic solvents like water.
Hydrogen Bond Acceptors4The presence of hydrogen bond acceptors can facilitate interactions with polar solvents.
Polar Surface Area (TPSA)51.5 ŲA key indicator of a molecule's ability to permeate cell membranes and its solubility in polar solvents.

Data sourced from PubChem and predicted using computational models.[12]

These predicted properties suggest that this compound is a moderately lipophilic molecule. The XlogP of 1.3 indicates a balance between hydrophilicity and lipophilicity. While the presence of hydrogen bond acceptors is favorable for interaction with polar solvents, the overall profile suggests that aqueous solubility might be limited. Data-driven computational models, including deep learning and machine learning algorithms, are increasingly used to predict the solubility of small molecules with growing accuracy.[13][14][15][16][17]

Experimental Determination of Solubility: A Methodological Framework

The experimental assessment of solubility is a critical step to move beyond theoretical predictions. The choice of methodology depends on the stage of drug development, with high-throughput screening methods being ideal for early discovery and more rigorous equilibrium methods for later-stage characterization.[18][19]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound when it first precipitates from a solution, typically after being introduced from a concentrated DMSO stock.[20][21] It is a measure of how quickly a compound dissolves and is often used in the early stages of drug discovery for rapid screening.[20]

  • Thermodynamic (or Equilibrium) Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[22][23] It represents the true solubility and is a more time-consuming but accurate measurement, essential for lead optimization and formulation development.[20][21][22]

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization & Preclinical Phase Kinetic_Solubility Kinetic Solubility (High-Throughput) HTS High-Throughput Screening (e.g., Nephelometry, UV-Vis) Kinetic_Solubility->HTS informs Thermodynamic_Solubility Thermodynamic Solubility (Gold Standard) HTS->Thermodynamic_Solubility Prioritizes candidates for Shake_Flask Shake-Flask Method (HPLC, LC-MS) Thermodynamic_Solubility->Shake_Flask determined by

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for the rapid screening of compounds in early discovery.

Principle: A concentrated stock solution of the test compound in DMSO is diluted into an aqueous buffer. The formation of a precipitate is monitored over time, often by measuring light scattering (nephelometry) or UV absorbance.[20][24]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.[25]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 1-2 hours).[20]

  • Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scatter. Alternatively, filter the samples and measure the concentration of the dissolved compound in the filtrate by UV-Vis spectroscopy or LC-MS.[20][25]

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a precipitate under these conditions.

Protocol 2: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[23][26]

Principle: An excess amount of the solid compound is agitated in a specific solvent until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[23][27]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, pH 7.4 phosphate buffer, simulated gastric fluid, simulated intestinal fluid).

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[25][26] Preliminary experiments are recommended to determine the time to reach equilibrium.[28]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[29]

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[22][30][31]

    • HPLC Method Development: A reverse-phase C18 column is typically suitable for a molecule of this nature. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid to improve peak shape. Detection would be performed at a wavelength where the compound has maximum absorbance.

  • Data Analysis: The concentration of the dissolved compound in the saturated solution represents the thermodynamic solubility.

G Start Start: Excess Solid Compound + Solvent Shaking Equilibration (e.g., 24-72h at 25°C) Start->Shaking Separation Phase Separation (Centrifugation/Filtration) Shaking->Separation Supernatant Saturated Supernatant Separation->Supernatant Quantification Quantification (e.g., HPLC-UV) Supernatant->Quantification Result End: Thermodynamic Solubility Value Quantification->Result

Factors Influencing Solubility

The solubility of a compound is not a fixed value but is influenced by several factors that must be considered during experimental design and data interpretation.[5][32][33][34][35]

  • pH: For ionizable compounds, solubility can be highly pH-dependent.[34] Although this compound is not strongly acidic or basic, the pyrazole ring has a pKa, and its protonation state can be influenced by pH, which in turn can affect solubility. Therefore, determining solubility across a physiologically relevant pH range (e.g., pH 1.2 to 6.8) is recommended.[36]

  • Temperature: For most solid solutes, solubility increases with temperature.[33][34] Performing experiments at standard room temperature (25°C) and physiological temperature (37°C) can provide valuable data.

  • Polymorphism: The crystalline form of a compound can significantly impact its solubility.[34] The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the material used in solubility studies.

  • Solvent: The nature of the solvent, including its polarity and hydrogen bonding capacity, is a primary determinant of solubility.[32][33] Assessing solubility in a range of pharmaceutically relevant solvents (e.g., water, ethanol, propylene glycol) can inform formulation strategies.

Data Interpretation and Application in Drug Development

The solubility data obtained for this compound will have direct implications for its development path.

Table 2: Application of Solubility Data in Drug Development

Solubility RangeBiopharmaceutics Classification System (BCS) Class (assuming high permeability)Implications and Strategies
High (>100 µg/mL)Class IFavorable for oral absorption. Straightforward formulation development.
Moderate (10-100 µg/mL)Class IIDissolution rate-limited absorption. May require solubility enhancement techniques.
Low (1-10 µg/mL)Class II/IVSignificant challenges for oral delivery. May necessitate advanced formulation approaches (e.g., amorphous solid dispersions, lipid-based formulations) or salt formation.[4]
Very Low (<1 µg/mL)Class II/IVExtremely challenging for oral administration. May require enabling formulations or consideration of alternative routes of administration.

A low solubility classification for this compound would trigger further investigation into solubility enhancement techniques. These can include physical modifications like particle size reduction or the use of co-solvents and surfactants, as well as chemical modifications such as salt formation.[6]

G Solubility_Data Solubility Data for This compound BCS BCS Classification Solubility_Data->BCS Toxicology In Vitro/In Vivo Toxicology Study Design Solubility_Data->Toxicology guides Formulation Formulation Strategy BCS->Formulation drives Dose Dose Prediction BCS->Dose informs Route Route of Administration Formulation->Route influences

Conclusion

A comprehensive understanding of the solubility of this compound is a non-negotiable prerequisite for its advancement as a drug candidate. This guide has provided a robust framework for this endeavor, from in silico prediction to gold-standard experimental determination. By meticulously following these protocols and thoughtfully interpreting the resulting data, research and development teams can make informed decisions, mitigate risks, and ultimately increase the probability of successfully translating a promising molecule into a therapeutic reality. The principles and methodologies outlined herein are not merely procedural steps but form a self-validating system that ensures the scientific integrity of the solubility data generated.

References

  • Vertex AI Search. (2022, February 28). 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.
  • Pharmaguideline. Factors that Affect the Solubility of Drugs.
  • National Institutes of Health. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
  • Pharmlabs. Factors Influencing the Solubility of Drugs.
  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • PPTX. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Drug Discovery News. Substance solubility.
  • Books. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
  • ISRN Pharmaceutics. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1.
  • Digital Discovery (RSC Publishing). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (2026, January 8). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • PMC - PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
  • MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.
  • ResearchGate. (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • ACS Omega. (2020, July 1). Pruned Machine Learning Models to Predict Aqueous Solubility.
  • MDPI. (2022, November 1). The Journey towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • FDA. BCS Methodology: Solubility, Permeability & Dissolution.
  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Evotec. Thermodynamic Solubility Assay.
  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • High-Throughput Solubility.
  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • ResearchGate. (2025, August 7). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader.
  • Sigma-Aldrich. MultiScreen Solubility Filter Plate.
  • Brewer Science Blog. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC.
  • Sigma-Aldrich. Small Molecule HPLC.
  • PubChemLite. This compound.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

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Technical Guide: Safety and Handling of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a substituted pyrazole derivative. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] As such, compounds like this compound serve as critical building blocks for the synthesis of novel chemical entities in drug discovery and development.[3][4]

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. It is important to note that specific toxicological data for this compound is not extensively published. Therefore, this document is built upon established principles of chemical safety and by extrapolating data from closely related structural analogs, a standard and necessary practice in risk assessment for research chemicals. The protocols herein are designed to empower researchers to work safely by understanding the potential hazards and implementing robust control measures.

Hazard Identification and Classification

Based on the hazard profiles of structurally similar bromo-pyrazole derivatives, this compound should be handled as a hazardous substance.[5] The anticipated GHS classification, synthesized from analog data, is summarized below.[6][7][8]

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity — Single Exposure (Respiratory)3H335: May cause respiratory irritationGHS07

This classification is based on data from analogous compounds and should be used for risk assessment until substance-specific data becomes available.[5]

Toxicological Profile and Risk Assessment

The toxicological risk associated with this compound stems from its chemical structure: a halogenated heterocyclic system.

  • Mechanism of Irritation: The electron-withdrawing nature of the bromine atom and the pyrazole ring can render the molecule reactive towards biological nucleophiles, such as amino and thiol groups in proteins. This interaction at the site of contact (skin, eyes, respiratory tract) can disrupt cellular function and trigger an inflammatory response, leading to irritation.[6][7]

  • Oral Toxicity: Harmful effects upon ingestion are anticipated. The compound's metabolism in the liver could potentially generate reactive intermediates. Therefore, accidental ingestion must be strictly avoided.[8]

  • Inhalation Hazard: As a solid, the primary inhalation risk is from dust or aerosolized particles. These particles can deposit in the respiratory tract, causing localized irritation as described above.[5][8]

The causality behind the recommended handling procedures is directly linked to mitigating these risks. Every handling step must be designed to prevent contact and inhalation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. Engineering controls provide the primary barrier, supplemented by rigorous use of PPE.

3.1. Primary Engineering Controls

  • Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is the most critical control measure to prevent inhalation of dust or vapors, directly addressing the H335 respiratory irritation hazard.[9] The fume hood provides a contained workspace and protects the user from splashes.

  • Ventilation: The laboratory should be well-ventilated to ensure fugitive emissions are diluted and removed.[9]

3.2. Personal Protective Equipment (PPE) The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of skin/eye contact and accidental ingestion.

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use. The rationale for this choice is to prevent direct skin contact, mitigating the H315 (Causes skin irritation) hazard. Use proper glove removal technique to avoid contaminating the skin.[8]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing (e.g., transfers, solution preparations), chemical splash goggles are strongly recommended. This directly addresses the H319 (Causes serious eye irritation) hazard.[7]

  • Skin and Body Protection: A flame-resistant lab coat must be worn at all times and kept fully buttoned. Ensure the lab coat has elastic cuffs to prevent accidental exposure to the wrists.[8]

  • Respiratory Protection: When working within a certified fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or during a large spill clean-up, a NIOSH-approved respirator with P95 (US) or P1 (EU EN 143) particle filters would be necessary.[8]

Safe Handling and Experimental Protocols

Adherence to a self-validating protocol is key to ensuring safety. Each step is designed to minimize the generation of dust and prevent cross-contamination.

4.1. Protocol for Weighing and Transferring the Solid

  • Preparation: Don all required PPE (lab coat, gloves, goggles). Ensure the chemical fume hood sash is at the appropriate working height. Place an analytical balance inside the fume hood if possible. If not, weigh the compound in a glove box or a dedicated, contained space.

  • Aliquotting: Use a spatula to carefully transfer the desired amount of the solid from the stock bottle to a tared weighing vessel. Avoid any actions that could create dust clouds, such as dropping the solid from a height.

  • Capping: Immediately and securely cap the primary stock bottle after removing the required amount. This minimizes exposure of the bulk material to the atmosphere.

  • Dissolution: If preparing a solution, place the weighing vessel containing the aliquot into the reaction flask. Add the solvent slowly to the vessel to dissolve the solid in place before rinsing. This "weigh-and-rinse-in-place" technique is superior to tapping out the powder, as it prevents aerosolization.

  • Decontamination: Decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the wipe as hazardous waste.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

5.1. First Aid Measures

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation persists, seek medical attention.[6][7]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]

5.2. Spill Response The response to a spill must be systematic to ensure the safety of all personnel and prevent environmental contamination. Small spills can be managed by trained lab personnel, while large spills require an emergency response team.

Spill Management Workflow

The following workflow outlines the logical steps for managing an accidental release of this compound.

Spill_Response_Workflow start Spill Detected alert Alert Personnel in Immediate Area Isolate the Spill Zone start->alert assess Assess Spill Size & Risk (Solid or Liquid?) alert->assess small_spill Small Spill (<5g, contained) assess->small_spill Small large_spill Large Spill (>5g or uncontained) assess->large_spill Large ppe Don Appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat small_spill->ppe evacuate Evacuate Laboratory Call Emergency Response large_spill->evacuate cleanup Gently cover with inert absorbent (vermiculite, sand). Sweep carefully. ppe->cleanup collect Collect material into a sealed, labeled hazardous waste container. cleanup->collect decon Decontaminate spill area with appropriate solvent and wipe clean. collect->decon end Dispose of Waste Properly Document Incident decon->end evacuate->end

Caption: Workflow for chemical spill response.

Storage and Disposal

7.1. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

7.2. Disposal

  • All waste containing this compound, including empty containers and contaminated materials (gloves, wipes), must be disposed of as hazardous chemical waste.[10]

  • Do not dispose of it in the regular trash or pour it down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • AA Blocks. (2025). Safety Data Sheet for 1-(Bicyclo[1.1.1]pentan-1-yl)-4-bromo-1H-pyrazole. Available at: [Link]

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"methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold and a Key Building Block

The pyrazole ring system represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into numerous clinically successful drugs.[2] Within this important class of heterocycles, This compound emerges as a particularly valuable building block for drug discovery and development.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical and spectroscopic characterization, and strategic applications, highlighting its potential as a versatile intermediate for creating novel molecular entities. The molecule's structure combines three key features: a stable pyrazole core, a synthetically versatile bromine atom at the C4 position, and a chiral propanoate ester at the N1 position, offering multiple avenues for molecular elaboration.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application. While extensive experimental literature on this specific molecule is limited, its key properties can be reliably predicted and are summarized below.[4]

PropertyValueSource
Molecular Formula C₇H₉BrN₂O₂PubChem[4]
Molecular Weight 233.07 g/mol PubChem[4]
Monoisotopic Mass 231.98474 DaPubChem[4]
XLogP (Predicted) 1.3PubChem[4]
InChIKey OQTCOFRTCLKRKC-UHFFFAOYSA-NPubChem[4]

Spectroscopic Characterization (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazole ring (likely two singlets or doublets in the aromatic region), a quartet for the methine (CH) proton of the propanoate group, a doublet for the methyl (CH₃) protons of the propanoate group, and a singlet for the ester's methyl (OCH₃) protons.

  • ¹³C NMR: The carbon NMR would reveal three distinct signals for the pyrazole ring carbons, along with signals for the carbonyl carbon, the methine carbon, and the two methyl carbons of the propanoate side chain.

  • Mass Spectrometry: The mass spectrum is a critical tool for confirmation. It will exhibit a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of bromine, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Strategic Synthesis Pathway

The synthesis of this compound is most logically achieved through a sequential, three-stage process: construction of the pyrazole core, regioselective bromination, and finally, N-alkylation. This approach allows for high control over the final structure.

Synthesis_Workflow cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: C4-Bromination cluster_2 Stage 3: N1-Alkylation A 1,3-Dicarbonyl Compound C Pyrazole Core A->C Knorr Synthesis B Hydrazine B->C D 4-Bromopyrazole C->D NBS, DMF G This compound D->G E Methyl 2-bromopropanoate E->G Sₙ2 Reaction F Base (e.g., K₂CO₃) F->G

Caption: Overall synthetic workflow for the target compound.

Stage 1: Pyrazole Synthesis

The most common and robust method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[5] This reaction proceeds first through the formation of an imine and then an enamine, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring.[5]

Stage 2: Regioselective Bromination

The pyrazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electronically favorable site for such reactions.[6] Therefore, treating the pyrazole core with a suitable brominating agent, such as N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF), provides a highly efficient and regioselective route to 4-bromopyrazole.[7]

Stage 3: N-Alkylation

The final step involves introducing the methyl propanoate side chain onto one of the pyrazole's nitrogen atoms. N-alkylation of unsymmetrical pyrazoles can potentially yield a mixture of N1 and N2 regioisomers.[8][9] However, regioselectivity can often be controlled by factors such as the steric bulk of substituents and the reaction conditions.[9][10] The standard protocol involves deprotonating the 4-bromopyrazole with a mild base like potassium carbonate (K₂CO₃) to form the pyrazolate anion, which then acts as a nucleophile, attacking an electrophile such as methyl 2-bromopropanoate to form the final product.[11]

Detailed Experimental Protocols

The following protocols are representative methodologies derived from established literature procedures for analogous transformations.

Protocol 1: Synthesis of 4-Bromopyrazole

Causality: This protocol utilizes N-bromosuccinimide (NBS) as an electrophilic bromine source. DMF is an excellent solvent for this reaction as it solubilizes the pyrazole starting material and facilitates the ionic mechanism of the substitution. Cooling the reaction initially helps to control the exothermicity of the reaction.

  • Setup: In a fume hood, dissolve 1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Cooling: Place the flask in an ice bath and stir the solution, allowing it to cool to 0 °C.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions over 20-30 minutes, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-bromopyrazole.[7]

Protocol 2: Synthesis of this compound

Causality: This is a classic nucleophilic substitution (Sₙ2) reaction. Potassium carbonate acts as a base to deprotonate the pyrazole's N-H, creating a nucleophilic pyrazolate anion. Acetonitrile is a suitable polar aprotic solvent that facilitates this type of reaction without interfering.

  • Setup: To a round-bottom flask, add 4-bromopyrazole (1.0 eq), anhydrous potassium carbonate (K₂CO₃) (1.5 eq), and anhydrous acetonitrile.

  • Reagent Addition: Add methyl 2-bromopropanoate (1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

  • Monitoring: Follow the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to isolate the target compound, this compound.

Applications in Drug Discovery: A Versatile Scaffold

The true value of this compound lies in its potential as a versatile starting point for generating libraries of diverse compounds for biological screening. Pyrazole-containing molecules have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][3][12]

The two key functional handles of this molecule—the C4-bromo group and the N1-ester—allow for systematic structural modifications to explore structure-activity relationships (SAR).

Diversification_Strategy cluster_0 C4-Position Diversification cluster_1 N1-Side Chain Modification Core This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Pd Catalyst, Boronic Acid Sonogashira Sonogashira Coupling (Alkynyl Groups) Core->Sonogashira Pd/Cu Catalysts, Alkyne Buchwald Buchwald-Hartwig (Amino Groups) Core->Buchwald Pd Catalyst, Amine Hydrolysis Ester Hydrolysis (Carboxylic Acid) Core->Hydrolysis LiOH or NaOH Amidation Amidation (Amide Library) Hydrolysis->Amidation Coupling Agents (HATU, EDCI)

Sources

Whitepaper: The Therapeutic Potential of Pyrazole Propanoates: A Technical Guide to Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole propanoates represent a distinct and highly promising class of heterocyclic compounds within medicinal chemistry. Derived from the versatile pyrazole scaffold, these molecules have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for drug discovery and development. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of pyrazole propanoates. We delve into their significant anti-inflammatory, antimicrobial, and anticancer properties, supported by detailed experimental protocols and quantitative data. By elucidating the causal relationships behind experimental design and mechanistic pathways, this document serves as a critical resource for researchers aiming to harness the full therapeutic potential of this important chemical class.

Introduction: The Pyrazole Scaffold as a Privileged Structure

Nitrogen-containing heterocyclic compounds are a cornerstone of modern pharmacology, and among them, the pyrazole ring is a "privileged scaffold."[1][2][3] This five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic accessibility, and the capacity for multi-directional substitution, allowing for the fine-tuning of steric and electronic properties.[4][5] Its ability to act as both a hydrogen bond donor and acceptor facilitates critical interactions with a wide array of biological targets.[5] Consequently, the pyrazole nucleus is embedded in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole, underscoring its pharmacological significance.[3][6]

This guide focuses specifically on pyrazole propanoates , a subclass of pyrazole derivatives characterized by a propanoic acid (or propionate) moiety. This functional group often enhances the pharmacokinetic profile of the molecule and can serve as a crucial anchoring point within enzyme active sites, leading to potent and selective biological effects. We will explore the primary therapeutic avenues where these compounds have shown the most promise.

Synthesis of Pyrazole Propanoates: A Strategic Overview

The construction of the pyrazole propanoate scaffold is a well-established process in synthetic chemistry, often leveraging classic condensation reactions. A prevalent and effective strategy involves a two-step sequence: the Knoevenagel condensation to form a β-(4-pyrazole)acrylic acid intermediate, followed by catalytic reduction to yield the target propanoic acid.[7]

This approach is favored for its reliability and the commercial availability of starting materials. The initial Knoevenagel reaction between a 4-formylpyrazole and malonic acid creates the crucial carbon-carbon double bond. The choice of a base catalyst, such as piperidine or pyridine, is critical for deprotonating the active methylene group of malonic acid, thereby initiating the condensation cascade.[7] The subsequent reduction of the acrylic acid intermediate is typically achieved through catalytic hydrogenation, which selectively saturates the double bond without affecting the aromatic pyrazole ring, thus ensuring the structural integrity of the core scaffold.

Diagram: General Synthesis Workflow

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Reduction A 4-Formylpyrazole C β-(4-Pyrazole)acrylic Acid A->C Base Catalyst (e.g., Piperidine) B Malonic Acid B->C Base Catalyst (e.g., Piperidine) D β-(4-Pyrazole)propanoic Acid (Final Product) C->D H2, Pd/C

Caption: A typical two-step synthesis of β-(4-pyrazole)propanoic acids.

Experimental Protocol: Synthesis of β-(4-Pyrazole)propionic Acids

This protocol is adapted from established methodologies for the synthesis of pyrazole propanoates.[7] It is designed to be a self-validating system where the successful isolation and characterization of the intermediate (acrylic acid) confirms the efficacy of the first step before proceeding.

Part A: Knoevenagel Condensation to form β-(4-Pyrazole)acrylic Acids

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of the desired 4-formylpyrazole and 12 mmol of malonic acid in 50 mL of pyridine.

    • Rationale: Pyridine acts as both the solvent and the basic catalyst required to initiate the condensation reaction. An excess of malonic acid ensures the complete consumption of the starting aldehyde.

  • Reaction Execution: Add 0.5 mL of piperidine to the mixture. Heat the reaction mixture to reflux (approx. 115°C) and maintain for 4-6 hours.

    • Rationale: Piperidine is a stronger base that accelerates the reaction. Refluxing provides the necessary activation energy for decarboxylation of the intermediate, driving the reaction to completion.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water. Acidify the solution to pH 2-3 with concentrated HCl.

    • Rationale: Pouring into water precipitates the product. Acidification ensures the carboxylic acid is fully protonated, rendering it insoluble in the aqueous medium.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield the pure β-(4-pyrazole)acrylic acid intermediate.

  • Characterization: Confirm the structure using FTIR (presence of C=C and C=O stretches) and 1H-NMR spectroscopy.

Part B: Catalytic Reduction to form β-(4-Pyrazole)propionic Acids

  • Reactant Preparation: In a hydrogenation vessel, dissolve 5 mmol of the β-(4-pyrazole)acrylic acid obtained in Part A in 50 mL of absolute ethanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5 mol%).

    • Rationale: Pd/C is a highly efficient and standard catalyst for the hydrogenation of carbon-carbon double bonds.

  • Reaction Execution: Pressurize the vessel with hydrogen gas (H2) to 50 psi. Stir the mixture vigorously at room temperature for 12-24 hours or until H2 uptake ceases.

  • Work-up and Isolation: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rationale: Celite is a fine, inert filter aid that prevents the catalyst from passing through the filter paper.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid is the desired β-(4-pyrazole)propionic acid. Further purification can be achieved by recrystallization if necessary.

  • Characterization: Confirm the final structure using 1H-NMR (disappearance of vinylic protons) and Mass Spectrometry.

Key Biological Activities and Mechanisms of Action

Pyrazole propanoates exhibit a wide spectrum of pharmacological activities, with anti-inflammatory, antimicrobial, and anticancer effects being the most extensively studied.[1][8]

Anti-inflammatory Activity

A significant number of pyrazole derivatives are known for their potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the arachidonic acid cascade.[9][10]

Mechanism of Action: Dual COX/LOX Inhibition

Inflammation is mediated by prostaglandins (PGs) and leukotrienes (LTs), which are synthesized from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[9] Pyrazole propanoates have shown the ability to inhibit these pathways.[11] Specifically, many derivatives act as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[6][12] This selectivity is advantageous as it spares the COX-1 isoform, which is responsible for producing prostaglandins that protect the gastric mucosa, thereby reducing the risk of gastrointestinal side effects common to non-steroidal anti-inflammatory drugs (NSAIDs).[12] Furthermore, some pyrazol-3-propanoic acid derivatives have been identified as potent inhibitors of leukotriene biosynthesis, making them dual-acting inhibitors with a broader anti-inflammatory profile.[11]

Diagram: Inhibition of the Arachidonic Acid Pathway

Arachidonic_Acid_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Bronchoconstriction) LOX->LTs Inhibitor Pyrazole Propanoates Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Pyrazole propanoates can inhibit both COX and LOX inflammatory pathways.

Experimental Protocol: Carrageenin-Induced Paw Edema Model

This in vivo assay is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[7][9][12]

  • Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Divide animals into groups (n=6):

    • Group 1: Vehicle control (e.g., 0.5% CMC in saline).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Group 3-5: Test groups with varying doses of the pyrazole propanoate compound. Administer all compounds orally (p.o.) 1 hour before the carrageenin injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenin solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Rationale: Carrageenin is a non-antigenic phlogistic agent that induces a reproducible inflammatory edema.

  • Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenin injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Table 1: Representative Anti-inflammatory Activity Data

Compound Target IC50 (µM) In vivo Model % Inhibition Reference
FR140423 COX-2 0.03 µM Carrageenin Edema > Indomethacin [12]
Pyrazol-3-propanoic Acid Deriv. 35 COX-1 0.041 µM N/A N/A [11]
Pyrazol-3-propanoic Acid Deriv. 44 COX-1 0.014 µM N/A N/A [11]

| Pyrazoline 2g | LOX | 80 µM | N/A | N/A |[9] |

Antimicrobial Activity

The pyrazole scaffold is a common feature in many antimicrobial agents.[13][14][15][16] Pyrazole propanoates have been evaluated for their efficacy against a range of pathogenic bacteria and fungi.

Mechanism of Action

The exact mechanisms are varied and depend on the specific derivative, but they are generally believed to involve the disruption of essential cellular processes. Potential mechanisms include the inhibition of microbial enzyme systems, interference with nucleic acid synthesis, or disruption of cell membrane integrity. The structure-activity relationship is key, with specific substitutions on the pyrazole ring significantly influencing the spectrum and potency of antimicrobial action.[15]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth. The concentration range should be sufficient to span the expected MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.

    • Rationale: The positive control ensures the bacteria are viable, while the negative control confirms the sterility of the medium.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Table 2: Representative Antimicrobial Activity Data

Compound Class Organism MIC (µg/mL) Reference
Pyrazole Derivatives Escherichia coli (Gram -) 0.25 [6]
Pyrazole Derivatives Streptococcus epidermidis (Gram +) 0.25 [6]
Pyrazole Derivatives Aspergillus niger (Fungus) 1.0 [6]
Substituted Pyrazoles Staphylococcus aureus (Gram +) Varies [15]

| Substituted Pyrazoles | Bacillus subtilis (Gram +) | Varies |[15] |

Anticancer Activity

The uncontrolled proliferation of cancer cells makes the enzymes and signaling proteins that regulate the cell cycle attractive targets for therapeutic intervention. Pyrazole derivatives have been extensively investigated as anticancer agents, with many demonstrating potent cytotoxicity against various cancer cell lines.[17][18][19][20][21]

Mechanism of Action: Multi-Target Inhibition

The anticancer effects of pyrazole propanoates are often multifactorial. They have been shown to interact with a variety of targets crucial for cancer cell survival and proliferation, including:

  • Kinase Inhibition: Targeting protein kinases like EGFR (Epidermal Growth Factor Receptor) and CDKs (Cyclin-Dependent Kinases) to halt cell cycle progression.[18]

  • Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, which is essential for cell division, leading to mitotic arrest and apoptosis.[18][20]

  • Induction of Apoptosis: Triggering programmed cell death through various intrinsic or extrinsic pathways.

  • Antioxidant Effects: Modulating the cellular redox state, as some pyrazoles can inhibit reactive oxygen species (ROS) production, which can be a double-edged sword in cancer therapy but is a key mechanism of action.[22]

Diagram: Workflow for Anticancer Drug Screening

G A Synthesis & Purification of Pyrazole Propanoates B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B D Determine IC50 Values B->D C Panel of Cancer Cell Lines (MCF-7, A549, HeLa, etc.) C->B E Lead Compound Identification D->E F Mechanism of Action Studies (Kinase Assays, Apoptosis Assays) E->F G In Vivo Xenograft Models F->G H Preclinical Development G->H

Caption: A streamlined workflow for the evaluation of novel anticancer compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole propanoate test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Table 3: Representative Anticancer Activity Data

Compound Class Cell Line IC50 Value Reference
Pyrazole Derivative L2 CFPAC-1 (Pancreatic) 61.7 ± 4.9 µM [17]
Pyrazole-based compounds MCF-7 (Breast) 5.8 - 9.3 µM [19]
Pyrazole-based compounds A549 (Lung) 8.0 µM [19]

| Pyrazole-based compounds | HeLa (Cervical) | 9.8 µM |[19] |

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For pyrazole derivatives, specific substitutions at the N1, C3, C4, and C5 positions of the pyrazole ring dramatically influence potency and selectivity.[21][23][24][25]

  • N1 Position: Substitution at this position often impacts the pharmacokinetic properties and can be crucial for orienting the molecule within a target's binding pocket. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at N1 was found to be critical for potent activity.[23][24]

  • C3 Position: This position is frequently modified to introduce groups that can form key interactions. A carboxamido group at C3 is a common feature in potent cannabinoid receptor antagonists.[23][24] For anticancer agents, linking other heterocyclic moieties at this position can enhance efficacy.

  • C4 Position: While sometimes left unsubstituted, small alkyl groups at C4 can modulate the electronic nature and conformation of the ring, which can fine-tune activity.

  • C5 Position: This is a key position for introducing large, often aromatic, substituents. For both anti-inflammatory and cannabinoid receptor antagonist activity, a para-substituted phenyl ring at the C5 position is often required for high potency.[23][24] The nature of the substituent (e.g., halo, alkyl, alkoxy) can distinguish between different biological activities.

Diagram: Key Pharmacophoric Features of Pyrazole Derivatives

SAR Py_SAR

Caption: General pyrazole scaffold highlighting key positions for SAR modulation.

Conclusion and Future Directions

Pyrazole propanoates are a versatile and pharmacologically significant class of compounds. Their established synthetic routes and diverse biological activities—spanning anti-inflammatory, antimicrobial, and anticancer applications—make them a fertile ground for drug discovery. The ability to systematically modify the core scaffold allows for the optimization of potency, selectivity, and pharmacokinetic profiles through rigorous SAR studies.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While primary targets like COX-2 are known, further studies are needed to elucidate the full range of molecular targets for promising anticancer and antimicrobial derivatives.

  • Selectivity Optimization: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes will be crucial for minimizing off-target effects and improving safety profiles.

  • Hybrid Molecules: The development of hybrid molecules that combine the pyrazole propanoate scaffold with other pharmacophores could lead to multi-target agents with enhanced efficacy for complex diseases like cancer.[26]

The insights and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to continue exploring and exploiting the rich therapeutic potential of pyrazole propanoates.

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Methodological & Application

Synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The core of this synthesis is the N-alkylation of 4-bromopyrazole with methyl 2-bromopropanoate. This document provides an in-depth analysis of the reaction mechanism, a discussion on regioselectivity, a detailed step-by-step experimental protocol, and guidelines for purification and characterization. The provided protocol is a robust, adaptable method based on well-established N-alkylation chemistry of pyrazole derivatives, designed for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction: The Significance of N-Alkylated Pyrazoles

N-alkylated pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their prevalence in pharmaceuticals stems from their ability to engage in a variety of biological targets with high affinity and selectivity. The substituent on the pyrazole nitrogen plays a crucial role in defining the molecule's three-dimensional structure, which in turn dictates its pharmacological properties. The target molecule, this compound, incorporates a bromine atom, providing a versatile handle for further synthetic modifications through cross-coupling reactions, and a chiral center, which can be pivotal for stereospecific interactions with biological macromolecules.

The synthesis of this compound is primarily achieved through the N-alkylation of 4-bromopyrazole. A key challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as the reaction can potentially occur at either of the two nitrogen atoms in the pyrazole ring. This guide will address the factors influencing this selectivity and provide a protocol optimized for the desired N1-alkylation product.

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound is accomplished via a bimolecular nucleophilic substitution (SN2) reaction. The reaction involves the deprotonation of 4-bromopyrazole to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of methyl 2-bromopropanoate.

The N-Alkylation Reaction

The overall reaction is depicted below:

Scheme 1. General reaction for the synthesis of this compound.

The reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, thereby increasing its nucleophilicity. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and acetone being commonly employed.

Understanding and Controlling Regioselectivity

The N-alkylation of 4-bromopyrazole can theoretically yield two regioisomers: the desired N1-substituted product and the N2-substituted isomer. However, in the case of 4-substituted pyrazoles, the electronic and steric environment is symmetrical with respect to the two nitrogen atoms. Therefore, the alkylation of 4-bromopyrazole is expected to yield a single product. For unsymmetrically substituted pyrazoles, the regioselectivity is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent will favor attack at the less sterically hindered nitrogen atom.

  • Electronic Effects: Electron-withdrawing or -donating groups on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of the resulting regioisomers.

For the synthesis of the title compound, starting with the symmetric 4-bromopyrazole, the formation of a single N-alkylated product is anticipated.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPuritySupplier
4-Bromopyrazole146.972075-45-8≥98%Sigma-Aldrich
Methyl 2-bromopropanoate167.005445-17-0≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)138.21584-08-7≥99%Fisher Scientific
Acetone58.0867-64-1Anhydrous, ≥99.5%VWR
Ethyl Acetate (EtOAc)88.11141-78-6ACS GradeFisher Scientific
HexanesN/AN/AACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6GranularVWR
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Detailed Synthesis Procedure

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification A 1. Add 4-bromopyrazole (1.0 eq) and K₂CO₃ (1.5 eq) to a round-bottom flask. B 2. Add anhydrous acetone. A->B C 3. Add methyl 2-bromopropanoate (1.1 eq) dropwise. B->C D 4. Heat the mixture to reflux and stir for 12-24 h. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Cool to room temperature and filter off solids. E->F G 7. Concentrate the filtrate in vacuo. F->G H 8. Redissolve in EtOAc and wash with water and brine. G->H I 9. Dry the organic layer over Na₂SO₄ and concentrate. H->I J 10. Purify the crude product by flash column chromatography. I->J

Application Note: Elucidation of the ¹H NMR Spectrum of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1] For professionals in pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This application note provides a detailed guide to understanding and acquiring the ¹H NMR spectrum of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, a substituted pyrazole derivative. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. A thorough NMR analysis ensures structural integrity, purity, and provides a foundational dataset for further studies.

This document will present a predicted ¹H NMR spectrum for the target compound, detailing the rationale behind the chemical shift assignments and coupling patterns based on established principles of NMR theory. Furthermore, it will furnish a comprehensive, step-by-step protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible results.

Predicted ¹H NMR Spectrum and Interpretation

While an experimental spectrum for this compound is not publicly available, a detailed prediction can be formulated based on the analysis of its constituent functional groups and known spectral data for analogous structures.

Molecular Structure:

Caption: Structure of this compound.

Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR spectral data are summarized in the table below. These predictions are based on typical chemical shift ranges for protons in similar electronic environments.[2][3][4][5][6][7][8]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-5 ~7.8 - 8.0Singlet (s)-1HProtons on pyrazole rings are deshielded. H-5 is adjacent to a nitrogen atom and is expected to be downfield. Due to the bromine at C-4, there is no adjacent proton for coupling.
H-3 ~7.6 - 7.8Singlet (s)-1HSimilar to H-5, this proton is on the pyrazole ring. The bromine at C-4 eliminates vicinal coupling.
CH (methine) ~5.0 - 5.2Quartet (q)~7.01HThis proton is alpha to both a nitrogen atom of the pyrazole ring and the carbonyl group of the ester, leading to significant deshielding. It will be split into a quartet by the three adjacent methyl protons.
OCH₃ (methyl ester) ~3.7 - 3.9Singlet (s)-3HThe protons of a methyl ester typically appear as a singlet in this region.[4]
CH₃ (propanoate) ~1.7 - 1.9Doublet (d)~7.03HThese protons are on the carbon adjacent to the methine proton and will be split into a doublet.

Experimental Protocols

Part 1: Sample Preparation

A high-quality NMR sample is crucial for obtaining accurate and reliable results.[1] The following protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis.

Materials:

  • This compound (5-25 mg)[9]

  • High-quality 5 mm NMR tube[10]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[1][10]

  • Pasteur pipette with a glass wool plug

  • Vial for dissolving the sample

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of the compound into a clean, dry vial.[9]

  • Solvent Selection: Choose an appropriate deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[10]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[10] Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube.[10] This is achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Sample Volume: Ensure the final volume of the solution in the NMR tube is sufficient, typically around 5 cm in height.[9][10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Caption: Workflow for ¹H NMR sample preparation.

Part 2: NMR Data Acquisition

The following is a generalized procedure for acquiring a ¹H NMR spectrum on a modern NMR spectrometer. Specific commands and steps may vary depending on the instrument manufacturer and software.[11][12][13]

Instrument Setup:

  • Login and Sample Insertion: Log in to the spectrometer's control software and carefully insert the NMR tube into the spinner turbine, ensuring it is set to the correct depth using a depth gauge. Place the sample into the magnet.[13]

  • Locking: The spectrometer needs to "lock" onto the deuterium signal of the solvent. This compensates for any magnetic field drift. Select the correct solvent from the software's list to initiate the lock.[11]

  • Shimming: This process optimizes the homogeneity of the magnetic field, which is crucial for sharp spectral lines and high resolution. Automated shimming routines are available on most modern instruments.[11]

  • Tuning and Matching: The probe must be tuned to the resonance frequency of the protons. This maximizes the signal-to-noise ratio.[13]

Acquisition Parameters:

  • Experiment: Select a standard 1D proton experiment.

  • Pulse Angle: A 90° pulse is often used for a single scan to obtain quantitative results.[14]

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between scans allows for the relaxation of the nuclei, which is important for quantitative analysis.

  • Number of Scans: For a sufficient concentration of the sample, 8-16 scans are often adequate to achieve a good signal-to-noise ratio.

Data Processing:

  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0 ppm, or by referencing the residual solvent peak.[1]

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Caption: General workflow for NMR data acquisition and processing.

Conclusion

This application note provides a comprehensive guide to the ¹H NMR analysis of this compound. By understanding the predicted spectral features and adhering to the detailed protocols for sample preparation and data acquisition, researchers can confidently characterize this and structurally related molecules. The accurate interpretation of NMR spectra is a cornerstone of chemical research, ensuring the structural integrity of compounds destined for further investigation in fields such as drug development.

References

  • NMR Sample Preparation. University of California, Riverside.
  • Sample Preparation - Max T. Rogers NMR - Michigan State University.
  • Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. Nanalysis.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Royal Society of Chemistry.
  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
  • NMR Sample Preparation. University of Illinois Urbana-Champaign.
  • ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate.
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health.
  • Standard Operating Procedure H-NMR. Georgia Gwinnett College.
  • ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. National Institutes of Health.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry.
  • The ¹H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library.
  • Saturated Fatty Acids and Methyl Esters. AOCS.
  • Spectroscopy Tutorial: Esters. University of Calgary.
  • Step-by-step procedure for NMR data acquisition. University of Maryland.
  • In ¹H NMR, the chemical shifts for protons α to a carbonyl group. Brainly.
  • Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. SciSpace.
  • ¹H NMR spectroscopic data depicting chemical composition of various methyl esters in biodiesel (FAMES) samples. ResearchGate.
  • Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Scribd.
  • Acquiring ¹H and ¹³C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Royal Society of Chemistry.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • ¹H NMR Chemical Shift. Oregon State University.
  • Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead.
  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications.
  • Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. ResearchGate.
  • Chemical shifts. University of Oxford.
  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung.
  • This compound. PubChemLite.
  • ¹H NMR Coupling Constants. Organic Chemistry Data.
  • Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool.
  • 4-Bromopyrazole. National Institutes of Health.
  • ¹H NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.
  • 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol. ChemScene.
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Sources

Application Note: Structural Elucidation of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds and NMR in Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The precise structural characterization of these heterocyclic compounds is paramount during the drug discovery and development process to establish structure-activity relationships (SAR) and ensure the synthesis of the intended molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as an indispensable tool for the unambiguous structural elucidation of such organic molecules.[1][2] This application note provides a comprehensive guide to the 13C NMR analysis of a specific pyrazole derivative, "methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate," detailing the experimental protocol, spectral interpretation, and the underlying scientific principles.

Core Principles: Understanding 13C NMR of Substituted Pyrazoles

13C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, offering profound insights into its hybridization and the nature of neighboring atoms and functional groups.[3][4]

For "this compound," the key structural features influencing the 13C NMR spectrum are:

  • The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The chemical shifts of the pyrazole carbons (C3, C4, and C5) are characteristic and are influenced by the electronic effects of substituents.[1][5]

  • The Bromine Substituent: As an electronegative halogen, the bromine atom at the C4 position will significantly influence the electron density of the pyrazole ring, primarily causing a downfield shift for the directly attached C4 carbon and affecting the shifts of C3 and C5 to a lesser extent.[6]

  • The N-Alkyl Propanoate Side Chain: The substituent at the N1 position introduces several distinct carbon signals (the chiral methine, the methyl group, the carbonyl carbon, and the methoxy carbon). The electronic nature of this group will also influence the chemical shifts of the pyrazole ring carbons.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The acquisition of a reliable 13C NMR spectrum hinges on meticulous sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution spectrum.

  • Analyte: "this compound"

  • Sample Concentration: For 13C NMR, a higher concentration is generally preferred due to its lower natural abundance and sensitivity compared to 1H NMR. A concentration of 50-100 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent is recommended.[7][8]

  • Choice of Solvent: Deuterated chloroform (CDCl3) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple solvent signal. The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[9]

  • Procedure:

    • Accurately weigh 50-100 mg of "this compound" and transfer it to a clean, dry vial.

    • Add approximately 0.6 mL of CDCl3.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[10][11]

    • Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small cotton plug in the pipette.[8]

    • Cap the NMR tube securely.

NMR Instrument Parameters (Illustrative for a 500 MHz Spectrometer)
  • Spectrometer: 500 MHz NMR Spectrometer

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width (SW): ~240 ppm (to encompass all expected carbon signals).

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. A higher number of scans increases the signal-to-noise ratio.[10]

    • Relaxation Delay (D1): 2 seconds. This delay allows for the relaxation of the carbon nuclei between pulses, ensuring more accurate signal integration, although for routine 13C spectra, this is often sufficient.

    • Acquisition Time (AQ): ~1-2 seconds.

  • Processing Parameters:

    • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

    • Referencing: The spectrum should be referenced to the residual solvent peak of CDCl3 (δ ≈ 77.16 ppm).[12]

Workflow for 13C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh 50-100 mg of Analyte B Dissolve in 0.6 mL CDCl3 A->B C Transfer to 5 mm NMR Tube B->C D Setup Spectrometer (500 MHz) C->D E Acquire 13C Spectrum (zgpg30, NS=1024) D->E F Acquire DEPT-135 Spectrum D->F G Fourier Transform & Line Broadening F->G H Phasing & Baseline Correction G->H I Reference to CDCl3 (77.16 ppm) H->I J Peak Picking & Chemical Shift Assignment I->J K Correlate with DEPT-135 Data J->K L Final Structure Confirmation K->L

Figure 1: A generalized workflow for the 13C NMR analysis of an organic compound.

Predicted 13C NMR Spectrum and Interpretation

While an experimental spectrum is not available, a predicted spectrum can be generated based on established chemical shift ranges and substituent effects.[13][14][15]

Structure of this compound:

Image Source: PubChem CID 17024860

Table 1: Predicted 13C Chemical Shifts and Assignments

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT-135)Rationale for Assignment
C=O 170 - 175C (Quaternary)The ester carbonyl carbon is highly deshielded and typically appears in this region.[3] It will be absent in DEPT spectra.
C3 138 - 142CHAromatic carbon adjacent to two nitrogen atoms. Its chemical shift is influenced by the N-substituent.[1] Positive in DEPT-135.
C5 128 - 132CHAromatic carbon adjacent to one nitrogen. Generally upfield from C3.[1] Positive in DEPT-135.
C4 95 - 100C (Quaternary)Carbon directly attached to bromine. The strong shielding effect of bromine in this position of the pyrazole ring results in a signal in this upfield region for a substituted carbon.[6] Absent in DEPT spectra.
CH (propanoate) 55 - 60CHChiral carbon attached to nitrogen and the carbonyl group. The electronegativity of these groups causes a downfield shift. Positive in DEPT-135.
OCH3 52 - 55CH3Methoxy carbon of the ester group.[4] Positive in DEPT-135.
CH3 (propanoate) 16 - 20CH3Methyl group attached to the chiral center. Typical aliphatic region.[16] Positive in DEPT-135.

Advanced Analysis: Utilizing DEPT-135 for Unambiguous Assignments

To confirm the assignments of protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. This technique differentiates carbon signals based on the number of attached protons.[16][17]

  • CH3 and CH groups: Appear as positive peaks.

  • CH2 groups: Appear as negative (inverted) peaks.

  • Quaternary carbons (C): Are absent from the spectrum.

In the case of "this compound," the DEPT-135 spectrum would show:

  • Positive Peaks: C3, C5, CH (propanoate), OCH3, and CH3 (propanoate).

  • Negative Peaks: None, as there are no CH2 groups in the molecule.

  • Absent Peaks: C=O and C4, confirming their quaternary nature.

By comparing the standard broadband-decoupled 13C spectrum with the DEPT-135 spectrum, one can confidently distinguish the quaternary carbons from the protonated ones and assign the signals with a high degree of certainty.[17][18]

Troubleshooting and Considerations

  • Low Signal-to-Noise: If the signal-to-noise ratio is poor, increase the number of scans or prepare a more concentrated sample.[10]

  • Solvent Peaks: Be aware of the deuterated solvent's carbon signals. In CDCl3, a triplet is observed around 77 ppm.[15]

  • Tautomerism: For N-unsubstituted pyrazoles, annular tautomerism can lead to averaged signals or the presence of two sets of signals.[9] In this N1-substituted molecule, this is not an issue, leading to a single, well-defined set of peaks.

Conclusion

13C NMR spectroscopy, complemented by techniques like DEPT-135, provides a powerful and definitive method for the structural characterization of "this compound." By understanding the fundamental principles of chemical shifts and applying a systematic experimental and analytical workflow, researchers can confidently verify the structure of this and other complex pyrazole derivatives, which is a critical step in the advancement of drug development programs.

References

  • Elguero, J., Claramunt, R. M., & Lopez, C. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
  • Elguero, J., Goya, P., & Paez, J. A. (1986). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 24(10), 883-903.
  • Indian Journal of Pharmaceutical and Chemical Sciences. (2022).
  • ResearchGate. (n.d.). 13C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Arizona. (n.d.). NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Holzer, W., Jäger, C., & Slatin, C. (1994). N-Substituted Bromopyrazoles: Synthesis and 13C Nmr Study. HETEROCYCLES, 38(11), 2433.
  • MDPI. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). DEPT-135 NMR spectrum of compound ( 4b ). Retrieved from [Link]

  • Springer Nature. (2021). Practical Guidelines for 13 C-Based NMR Metabolomics. Springer Protocols.
  • Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(2), 63-80.
  • Chemistry LibreTexts. (2024). 13.13: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (2005). [PDF] Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Application Note: Mass Spectrometric Characterization of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the mass spectrometric analysis of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. We present protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), outlining key experimental parameters and expected fragmentation patterns. The methodologies described herein are designed to provide a robust framework for the unambiguous identification and characterization of this and structurally related compounds. The causality behind experimental choices, such as the selection of ionization techniques and collision energies, is discussed to empower researchers in adapting these methods to their specific analytical needs.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole moiety is a critical scaffold in a wide array of biologically active molecules.[1] Consequently, the ability to perform accurate and reliable structural elucidation of novel pyrazole-containing compounds is paramount in drug discovery and development. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for this purpose.[2]

This guide details the expected mass spectral behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Understanding the characteristic fragmentation pathways is essential for confident structural confirmation and for differentiating it from potential isomers or impurities.

Chemical Structure and Properties:

  • Compound Name: this compound[3]

  • Molecular Formula: C7H9BrN2O2[3]

  • Monoisotopic Mass: 231.98474 Da[3]

  • Key Structural Features: A pyrazole ring substituted with a bromine atom at the C4 position and a methyl propanoate group at the N1 position.

Analytical Approaches: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is contingent on the analyte's volatility and thermal stability. For this compound, both techniques are viable, each offering distinct advantages.

  • GC-MS: Provides excellent chromatographic resolution for volatile and semi-volatile compounds and yields highly reproducible fragmentation patterns upon Electron Ionization (EI), which are valuable for library matching and structural elucidation.[1]

  • LC-MS with ESI: Ideal for less volatile or thermally labile compounds. Electrospray Ionization (ESI) is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]+), simplifying molecular weight determination.[2] Tandem mass spectrometry (MS/MS) can then be employed to induce and analyze fragmentation.

GC-MS Analysis Protocol

GC-MS is well-suited for the analysis of pyrazole derivatives.[1][2] The following protocol provides a starting point for method development.

Sample Preparation
  • Solvent Selection: Dissolve the sample in a volatile, GC-compatible solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

Instrumental Parameters
Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentStandard, robust platform for routine analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of compounds.
Inlet Temperature 250 °CEnsures efficient volatilization of the analyte without thermal degradation.
Injection Volume 1 µL (Splitless mode)Maximizes sensitivity for trace-level analysis.
Carrier Gas Helium, 1.2 mL/min (constant flow)Inert carrier gas, standard for GC-MS.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose temperature program to ensure elution of the analyte.
MS System Agilent 5977B MSD or equivalentHigh-performance single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI)Standard ionization for GC-MS, producing reproducible fragmentation.
Ion Source Temp. 230 °COptimized for efficient ionization.
Quadrupole Temp. 150 °CStandard operating temperature.
Electron Energy 70 eVStandard energy for generating characteristic and library-searchable mass spectra.
Mass Range m/z 40-400Covers the molecular ion and expected fragment ions.
Expected EI Fragmentation

Electron ionization of pyrazoles typically leads to several characteristic fragmentation pathways.[4][5][6] For this compound, the following are anticipated:

  • Molecular Ion (M•+): A prominent molecular ion peak cluster is expected at m/z 232 and 234, with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a single bromine atom.[7]

  • Loss of the Methoxycarbonyl Group (-•COOCH3): Cleavage of the ester group is a common fragmentation pathway for esters, leading to a fragment at m/z 173/175.[8]

  • Loss of the Methyl Propanoate Side Chain: Cleavage of the entire side chain can result in a fragment corresponding to the 4-bromopyrazole radical cation at m/z 146/148.

  • Pyrazolic Ring Fission: Pyrazole rings are known to fragment via the expulsion of HCN or N2.[4][6] This can lead to a variety of lower mass fragments.

GCMS_Fragmentation M [M]•+ m/z 232/234 F1 [M - •COOCH3]+ m/z 173/175 M->F1 - •COOCH3 F3 [M - C3H5O2]•+ m/z 145/147 M->F3 - •CH(CH3)COOCH3 F2 [4-Bromopyrazole]•+ m/z 146/148 F3->F2 + H•

Caption: Proposed EI fragmentation pathway for this compound.

LC-MS/MS Analysis Protocol

LC-MS with ESI is a powerful alternative, particularly for integration into high-throughput screening workflows.

Sample Preparation
  • Solvent Selection: Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as methanol or acetonitrile.

  • Concentration: Prepare a stock solution of 1 mg/mL. Dilute to a working concentration of 1-10 µg/mL in the initial mobile phase composition.

  • Filtration: Filter the final solution through a 0.22 µm PTFE or nylon syringe filter.

Instrumental Parameters
Parameter Setting Rationale
LC System Agilent 1290 Infinity II or equivalentHigh-performance system for fast and efficient separations.
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalentProvides excellent peak shape and resolution for a broad range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic mobile phase for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutesA generic gradient suitable for initial method development.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
MS System Agilent 6470 Triple Quadrupole or equivalentEnables sensitive MS/MS analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for this class of compounds.[2] The pyrazole nitrogen is readily protonated.
Capillary Voltage 3500 VOptimizes the electrospray process.
Gas Temperature 300 °CAids in desolvation of the analyte ions.
Gas Flow 10 L/minStandard desolvation gas flow.
Nebulizer Pressure 45 psiOptimizes droplet formation.
MS1 Scan Range m/z 100-500To identify the protonated molecule.
MS2 Precursor Ion m/z 233/235The [M+H]+ ions for fragmentation analysis.
Collision Energy 10-30 eV (ramped)A range of collision energies should be evaluated to observe a full fragmentation spectrum.
Expected ESI-MS/MS Fragmentation

In positive ion ESI, the compound will readily protonate to form the [M+H]+ ion at m/z 233 and 235. Collision-induced dissociation (CID) of this precursor ion is expected to yield the following fragments:

  • Loss of the Methyl Propanoate Side Chain: The most likely fragmentation will be the cleavage of the N-C bond connecting the side chain to the pyrazole ring, resulting in a protonated 4-bromopyrazole fragment at m/z 147/149. This is often a dominant fragment in the MS/MS spectra of N-substituted pyrazoles.[2]

  • Loss of Methanol (-CH3OH): Neutral loss of methanol from the protonated molecule can occur, leading to a fragment at m/z 201/203.

  • Loss of Carbon Monoxide (-CO): Subsequent fragmentation of the ester group may involve the loss of CO.

LCMS_Fragmentation M [M+H]+ m/z 233/235 F1 [Protonated 4-Bromopyrazole] m/z 147/149 M->F1 - C4H6O2 F2 [M+H - CH3OH]+ m/z 201/203 M->F2 - CH3OH

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Data Interpretation and Trustworthiness

To ensure the trustworthiness of the identification, the following points must be considered:

  • Isotopic Pattern: The presence of the characteristic 1:1 isotopic cluster for bromine at the molecular ion and in all bromine-containing fragments is a critical confirmation point.

  • Mass Accuracy: For high-resolution mass spectrometers, the measured mass should be within 5 ppm of the theoretical mass.

  • Fragmentation Logic: The observed fragments should be explainable by logical and known chemical fragmentation mechanisms for the proposed structure.

  • Chromatographic Behavior: The retention time should be reproducible and consistent with the polarity of the molecule.

Conclusion

The GC-MS and LC-MS/MS protocols detailed in this application note provide a robust foundation for the analysis of this compound. By understanding the principles of ionization and the expected fragmentation pathways, researchers can confidently identify and characterize this compound in various matrices. The presented methodologies are intended as a starting point and should be further optimized to meet the specific requirements of individual research applications.

References

  • GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
  • Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
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  • Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. Semantic Scholar.
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Application Notes and Protocols: Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that has garnered significant attention in medicinal chemistry.[1] This scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Pyrazole derivatives have been successfully developed into drugs for various therapeutic indications, including anti-inflammatory agents like celecoxib, anticancer drugs, and anti-obesity medications such as rimonabant.[2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize target engagement and biological response.[1][2]

The subject of these application notes, methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate , is a novel, yet uncharacterized, derivative. The presence of a bromine atom at the 4-position of the pyrazole ring offers a handle for further synthetic modifications through cross-coupling reactions, making it a versatile intermediate for the generation of compound libraries.[3][4] The N-alkylation with a methyl propanoate group introduces a chiral center and an ester functionality, which can influence the compound's binding affinity, selectivity, and metabolic stability.

These application notes will provide a comprehensive guide for the synthesis, characterization, and potential medicinal chemistry applications of this compound. Detailed, step-by-step protocols for evaluating its potential as an anticancer, anti-inflammatory, and antimicrobial agent are presented, based on established methodologies for screening novel chemical entities.

Synthesis and Characterization

Proposed Synthetic Protocol: N-Alkylation of 4-Bromopyrazole

This protocol describes a general method for the N-alkylation of 4-bromopyrazole.[5][6]

Materials:

  • 4-Bromopyrazole[7]

  • Methyl 2-bromopropanoate[8]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a solution of 4-bromopyrazole (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask, add a base such as potassium carbonate or cesium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add methyl 2-bromopropanoate (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and regioselectivity of the N-alkylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Medicinal Chemistry Applications and Screening Protocols

Given the broad biological activities of pyrazole derivatives, this compound is a candidate for screening in several therapeutic areas. The following sections provide detailed protocols for in vitro evaluation.

Anticancer Activity

Pyrazole-containing compounds have shown significant potential as anticancer agents by targeting various cancer-related pathways.[3]

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Hemocytometer or automated cell counter

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

Data Presentation:

Cell LineCompound Concentration (µM)% Cell ViabilityIC₅₀ (µM)
HeLa0.1
1
10
50
100
MCF-70.1
1
10
50
100
Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways.[11]

This protocol assesses the anti-inflammatory potential of the test compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.[12][13]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • LPS (from E. coli)

  • Griess Reagent System

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory drug).

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagent according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition.

Antimicrobial Activity

The pyrazole scaffold is present in several antimicrobial agents.[1]

This protocol determines the minimum inhibitory concentration (MIC) of the test compound against various bacterial strains.[14][15][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation:

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive
Escherichia coliNegative

Visualization of Experimental Workflows

Workflow for In Vitro Anticancer Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cancer Cell Culture C Cell Seeding in 96-well Plate A->C B Compound Dilution D Compound Treatment (48-72h) B->D C->D E MTT Addition (3-4h) D->E F Formazan Solubilization E->F G Absorbance Reading (570 nm) F->G H Calculate % Viability G->H I Determine IC50 H->I

Caption: Workflow for In Vitro Anticancer Screening.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor 1. Binding Kinase1 Kinase A Receptor->Kinase1 2. Activation Kinase2 Kinase B Kinase1->Kinase2 3. Phosphorylation Cascade TF Transcription Factor Kinase2->TF 4. Activation Gene Gene Expression TF->Gene 5. Transcription Proliferation Cell Proliferation Gene->Proliferation 6. Protein Synthesis TestCompound Methyl 2-(4-bromo-1H- purazol-1-yl)propanoate TestCompound->Kinase1 Inhibition

Caption: Hypothetical Kinase Pathway Inhibition.

Conclusion and Future Directions

The pyrazole scaffold remains a highly fruitful area of research in medicinal chemistry. This compound represents a novel chemical entity with the potential for diverse biological activities. The protocols detailed in these application notes provide a robust framework for its synthesis, characterization, and initial biological evaluation.

Positive results in these primary screens would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity. The 4-bromo position is particularly amenable to diversification via cross-coupling reactions.[3]

  • Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways affected by the compound.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the compound's therapeutic potential and safety profile in animal models.

By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of this compound and contribute to the development of new medicines.

References

  • National Institutes of Health. Kinase Screening and Profiling: Methods and Protocols. [Link]

  • National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • National Institutes of Health. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • ACS Publications. (2020). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. [Link]

  • MDPI. (2018). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. [Link]

  • National Institutes of Health. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Semantic Scholar. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]

  • Slideshare. (2018). In vitro methods of screening of anticancer agents. [Link]

  • Royal Society of Chemistry. (2019). CHAPTER 2: New Screening Approaches for Kinases. [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. [Link]

  • MDPI. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

  • ResearchGate. (2022). Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... [Link]

  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ResearchGate. (2023). Guidelines for anti‐inflammatory assays in RAW264.7 cells. [Link]

  • ResearchGate. (2023). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.. [Link]

  • ACS Publications. (2024). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

  • MDPI. (2022). Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • National Institutes of Health. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]

  • National Institutes of Health. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. [Link]

  • National Institutes of Health. 4-Bromopyrazole. [Link]

  • National Institutes of Health. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. [Link]

  • Frontiers. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • PubMed. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. [Link]

  • PubMed. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. [Link]

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Application Notes and Protocols: Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory agents to oncology therapeutics.[1] The unique physicochemical properties of the pyrazole ring, including its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, make it a privileged scaffold in drug design.[1] Consequently, functionalized pyrazole intermediates are of paramount importance for the synthesis of novel pharmaceutical candidates.

Among these, methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate emerges as a highly valuable and versatile building block. Its structure incorporates several key features for synthetic elaboration:

  • A 4-bromo substituent on the pyrazole ring, which serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2][3]

  • An N-alkylated propanoate moiety , which can influence the solubility, metabolic stability, and target engagement of the final molecule.[4] The ester functionality also offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

This document provides detailed application notes and representative protocols for the synthesis and utilization of this compound as a key intermediate in pharmaceutical discovery.

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through the N-alkylation of 4-bromopyrazole with a suitable propanoate electrophile, such as methyl 2-bromopropanoate. The regioselectivity of the N-alkylation of pyrazoles can be influenced by steric and electronic factors, but for many substituted pyrazoles, a mixture of N1 and N2 isomers may be obtained. The following protocol is a representative method adapted from general procedures for the N-alkylation of pyrazoles.[4]

Representative Synthesis Protocol: N-Alkylation of 4-Bromopyrazole

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4-Bromopyrazole

  • Methyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF (approximately 0.5 M concentration of the limiting reagent) under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolate anion.

  • Add methyl 2-bromopropanoate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine to remove residual DMF, and then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product, this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the pyrazole NH, making it nucleophilic. Stronger bases like sodium hydride could also be used but may lead to side reactions.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 reaction.

  • Inert Atmosphere: This prevents the introduction of moisture, which could hydrolyze the ester and interfere with the reaction.

  • Purification: Column chromatography is essential to separate the desired N1-alkylated product from any unreacted starting materials and the potentially formed N2-alkylated regioisomer.

Characterization of this compound
PropertyValueSource
Molecular Formula C₇H₉BrN₂O₂[5]
Molecular Weight 233.06 g/mol
Monoisotopic Mass 231.98474 Da[5]
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
¹H NMR (Expected) Signals corresponding to the pyrazole protons (2H), the methine proton of the propanoate (1H, quartet), the methyl protons of the propanoate (3H, doublet), and the methyl ester protons (3H, singlet).[6][7]
¹³C NMR (Expected) Resonances for the pyrazole carbons, the ester carbonyl carbon, and the carbons of the propanoate side chain.
Mass Spec (Expected) A characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Application as a Synthetic Intermediate: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the pyrazole ring is the key to the synthetic utility of this compound. It serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroaryl Pyrazole Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[8][9][10] This reaction is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.

Representative Protocol:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronate ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a palladacycle) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or 2-MeTHF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale:

The catalytic cycle involves the oxidative addition of the 4-bromopyrazole to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the 4-aryl/heteroaryl pyrazole product and regenerate the Pd(0) catalyst.[8]

Suzuki_Miyaura_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Transmetalation Transmetalation Oxidative_Addition->Transmetalation [Ar-Pd(II)-Br]L2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [Ar-Pd(II)-R]L2 Reductive_Elimination->Pd(0)L2 Ar-R Ar-Br This compound R-B(OH)2 Aryl/Heteroaryl Boronic Acid R-B(OH)2->Transmetalation Activated by Base Base Base (e.g., K2CO3) Base->Transmetalation Ar-R 4-Aryl/Heteroaryl Pyrazole Derivative

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination: Synthesis of 4-Amino Pyrazole Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] This reaction is invaluable for synthesizing aryl amines from aryl halides and is a key transformation in the preparation of many pharmaceutical compounds.[13][14][15]

Representative Protocol:

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale:

The catalytic cycle involves oxidative addition of the 4-bromopyrazole to Pd(0), coordination of the amine, deprotonation of the coordinated amine by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][12]

Buchwald_Hartwig_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination_Deprotonation [Ar-Pd(II)-Br]L Reductive_Elimination Reductive Elimination Amine_Coordination_Deprotonation->Reductive_Elimination [Ar-Pd(II)-NR2]L Reductive_Elimination->Pd(0)L Ar-NR2 Ar-Br This compound HNR2 Amine HNR2->Amine_Coordination_Deprotonation Base Base (e.g., NaOtBu) Base->Amine_Coordination_Deprotonation Ar-NR2 4-Amino Pyrazole Derivative

Caption: Generalized Buchwald-Hartwig Amination Workflow.

Heck Reaction: Synthesis of 4-Alkene Pyrazole Derivatives

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, creating a new C-C bond.[16][17][18][19] This reaction is particularly useful for introducing vinyl groups, which can then be further functionalized.

Representative Protocol:

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (optional, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the base (e.g., Et₃N, 2.0 equivalents), and the anhydrous solvent.

  • If required, add the phosphine ligand.

  • Add the alkene (1.5 equivalents) to the mixture.

  • Heat the reaction to 80-120 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale:

The Heck reaction cycle involves oxidative addition of the 4-bromopyrazole to Pd(0), coordination and migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and form a palladium-hydride species. The base then regenerates the Pd(0) catalyst.[19]

Conclusion

This compound is a strategically important synthetic intermediate that provides a gateway to a wide array of functionalized pyrazole derivatives. The protocols and insights provided in these application notes are intended to empower researchers in drug discovery and development to leverage this versatile building block for the efficient synthesis of novel and complex molecules with potential therapeutic applications. The ability to perform Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings on this scaffold opens up vast possibilities for creating diverse chemical libraries and accelerating the discovery of new medicines.

References

  • Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299.
  • CN111386121A - Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine. BLDpharm.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Heck Reaction. Organic Chemistry Portal.
  • 4-Bromopyrazole 99 2075-45-8. Sigma-Aldrich.
  • Methyl 2-(4-bromo-1h-pyrazol-1-yl)
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Heck Reaction example 3. YouTube.
  • Malin, D. R., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(4), 1136–1139.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
  • Ethyl 2-(4-bromo-1h-pyrazol-1-yl)
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides.
  • Application Notes and Protocols for N-alkyl
  • Catalyzed Mizoroki–Heck Reaction or C–H Activ
  • Buchwald–Hartwig amin
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. Thieme Connect.
  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Blogger.
  • Heck Reaction. Chemistry LibreTexts.
  • Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. docbrown.info.
  • Buchwald-Hartwig Amin
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
  • A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole.
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Application Notes & Protocols: A Guide to Column Chromatography of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed framework for the successful purification of pyrazole esters using column chromatography. Pyrazole esters are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Their purification, however, can present unique challenges due to their diverse polarities and potential for interaction with the stationary phase. This document moves beyond a simple recitation of steps, offering a deep dive into the causality behind experimental choices, from the selection of the stationary and mobile phases to troubleshooting common issues. By integrating field-proven insights with established chromatographic principles, this guide aims to empower researchers to develop robust and efficient purification protocols for their target pyrazole esters.

Introduction: The Chromatographic Challenge of Pyrazole Esters

Column chromatography is an indispensable technique for the purification of synthetic compounds.[1] The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase.[2] For pyrazole esters, the success of this technique hinges on a nuanced understanding of their chemical properties. The pyrazole ring system, with its two adjacent nitrogen atoms, imparts a degree of polarity and the capacity for hydrogen bonding.[3][4] The ester functionality further contributes to the overall polarity. The nature and substitution pattern on both the pyrazole ring and the ester group can lead to a wide spectrum of polarities, making a one-size-fits-all approach to their purification ineffective.

The primary challenges in the column chromatography of pyrazole esters often revolve around:

  • Co-elution of closely related impurities: Structural isomers or byproducts with similar polarities can be difficult to resolve.[5]

  • Compound degradation on acidic silica: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive pyrazole derivatives.[6][7]

  • Poor solubility: Some pyrazole esters may have limited solubility in the ideal mobile phase for separation.

This guide will address these challenges by providing a systematic approach to method development and execution.

Foundational Principles: Selecting the Right Chromatographic System

A successful separation is built upon the careful selection of the stationary and mobile phases. The interplay between these two components dictates the retention and elution behavior of the target pyrazole ester.

The Stationary Phase: The Heart of the Separation

The choice of stationary phase is the most critical decision in developing a chromatographic method.[8] For the purification of pyrazole esters, several options are available, with the selection guided by the polarity of the target molecule.

  • Silica Gel (SiO₂): This is the most common and versatile stationary phase for normal-phase chromatography.[9][10] Its surface is populated with acidic silanol groups (Si-OH), which interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions. For the majority of pyrazole esters, silica gel provides excellent resolving power.[11]

  • Alumina (Al₂O₃): Alumina is another polar stationary phase that can be used in its neutral, acidic, or basic forms. Basic alumina can be particularly useful for purifying acid-sensitive pyrazole esters or for separating compounds that exhibit strong, irreversible binding to silica.[10]

  • Reversed-Phase Silica (e.g., C18): For highly polar pyrazole esters, reversed-phase chromatography can be a powerful alternative. In this mode, the stationary phase is nonpolar (e.g., silica gel modified with C18 alkyl chains), and a polar mobile phase is used.[12]

Table 1: Stationary Phase Selection Guide for Pyrazole Esters

Stationary PhasePolarityBest Suited ForKey Considerations
Silica Gel HighMost pyrazole esters with low to moderate polarity.Standard choice, cost-effective. Can be acidic.[9][10]
Alumina (Neutral/Basic) HighAcid-sensitive pyrazole esters.Offers different selectivity compared to silica.[10]
Reversed-Phase (C18) LowHighly polar or water-soluble pyrazole esters.Requires polar mobile phases (e.g., water/acetonitrile).[12]
The Mobile Phase: Driving the Separation

The mobile phase, or eluent, carries the sample through the column.[13] Its polarity is adjusted to control the elution of the compounds. In normal-phase chromatography, a non-polar solvent is typically used as the weak eluent, and a more polar solvent is added to increase the eluting strength.

2.2.1. Thin-Layer Chromatography (TLC): The Essential Precursor

Before committing to a column, it is crucial to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[14] TLC is a rapid and inexpensive method to screen different mobile phases and determine the optimal conditions for separation.[1] The ideal solvent system for column chromatography should provide a retention factor (Rf) of 0.25-0.35 for the desired compound on a TLC plate.[14]

2.2.2. Common Mobile Phase Systems for Pyrazole Esters

The most frequently used mobile phase for the purification of pyrazole esters on silica gel is a mixture of a non-polar solvent and a moderately polar solvent.

  • Hexane/Ethyl Acetate: This is the workhorse solvent system for a vast range of organic compounds, including many pyrazole esters.[15] The ratio is adjusted to achieve the desired polarity.

  • Petroleum Ether/Ethyl Acetate: Similar to hexane/ethyl acetate, offering a slightly less polar non-polar component.[5]

  • Dichloromethane/Methanol: This system is employed for more polar pyrazole esters that do not elute with hexane/ethyl acetate mixtures.[16]

For basic pyrazole derivatives that may streak or tail on silica gel, the addition of a small amount of a basic modifier to the mobile phase, such as triethylamine (0.1-1%) , can significantly improve peak shape by neutralizing acidic sites on the silica surface.[17]

Table 2: Common Mobile Phase Systems and Their Applications

Mobile Phase SystemPolarity RangeTypical Applications for Pyrazole Esters
Hexane/Ethyl AcetateLow to MediumGeneral purpose, good for a wide range of pyrazole esters.[15]
Dichloromethane/MethanolMedium to HighMore polar pyrazole esters.[16]
Toluene/AcetoneMediumAlternative to hexane/ethyl acetate with different selectivity.
Chloroform/MethanolMedium to HighCan offer different solubility and selectivity.[18]

Experimental Protocols: A Step-by-Step Guide to Success

The following protocols provide a detailed methodology for the purification of a pyrazole ester using flash column chromatography, a technique that utilizes positive pressure to accelerate the elution process.[1]

Workflow for Method Development and Execution

The following diagram illustrates the logical flow from initial analysis to the isolation of the pure pyrazole ester.

G cluster_0 Method Development cluster_1 Column Preparation cluster_2 Purification cluster_3 Analysis & Isolation TLC 1. TLC Analysis (Determine Rf in various solvents) Solvent 2. Select Optimal Solvent System (Target Rf = 0.25-0.35) TLC->Solvent Stationary 3. Choose Stationary Phase (e.g., Silica Gel) Solvent->Stationary Slurry 4. Prepare Silica Slurry Pack 5. Pack the Column Slurry->Pack Equilibrate 6. Equilibrate the Column Pack->Equilibrate Load 7. Load the Sample Elute 8. Elute with Mobile Phase Load->Elute Collect 9. Collect Fractions Elute->Collect Analyze 10. Analyze Fractions by TLC Combine 11. Combine Pure Fractions Analyze->Combine Evaporate 12. Evaporate Solvent Combine->Evaporate G cluster_0 Column Chromatography Apparatus cluster_1 Solvent Mobile Phase Reservoir Column Chromatography Column Solvent->Column Stopcock Stopcock Column->Stopcock Pressure Pressure Source (Air/N2) Pressure->Solvent Collection Fraction Collector / Test Tubes Stopcock->Collection Sand_top Sand Silica Silica Gel (Stationary Phase) Sand_bottom Sand Cotton Cotton/Glass Wool

Sources

Application Notes and Protocols for the Recrystallization of Brominated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Critical Role of Purity in Brominated Pyrazole Scaffolds

Brominated pyrazole derivatives represent a cornerstone in modern medicinal chemistry and drug development. Their unique structural motifs are integral to a wide array of pharmacologically active agents, demonstrating efficacy as anti-inflammatory, anti-cancer, and anti-infective therapeutics.[1][2][3] The regioselective introduction of bromine atoms onto the pyrazole ring provides a powerful tool for modulating the electronic properties, metabolic stability, and binding affinity of these compounds.[4][5] However, the synthetic routes to these valuable intermediates, often involving electrophilic bromination, can lead to a variety of impurities, including regioisomers, over-brominated species, and residual starting materials.[6][7]

For the successful progression of these candidates from discovery to clinical application, achieving the highest possible purity is not merely a matter of good practice but a stringent regulatory requirement. Recrystallization stands as the most robust and scalable technique for the purification of solid active pharmaceutical ingredients (APIs) and their intermediates.[8][9] This application note provides a comprehensive guide to developing and executing effective recrystallization protocols for brominated pyrazole derivatives, grounded in the fundamental principles of solubility and crystal growth. We will explore the causal relationships behind experimental choices, from solvent selection to cooling profiles, to empower researchers to rationally design purification strategies that are both efficient and reproducible.

I. Foundational Principles: The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[10] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[10][11] By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool, the desired compound will crystallize out in a purer form, while the impurities, being present in a much lower concentration, will remain dissolved in the mother liquor.[12][13]

A. The "Like Dissolves Like" Paradigm in Solvent Selection

The choice of solvent is the most critical parameter in a successful recrystallization.[11] The ideal solvent should exhibit the following characteristics:

  • High solubility for the brominated pyrazole at elevated temperatures. [12]

  • Low solubility for the brominated pyrazole at room temperature or below. [10]

  • High solubility for the impurities at all temperatures.

  • Chemical inertness towards the compound.[12]

  • A suitable boiling point. A boiling point that is too low will not provide a large enough temperature gradient for significant solubility changes, while a boiling point that is too high can lead to decomposition of the compound and be difficult to remove from the purified crystals.[11]

  • Volatility for easy removal from the crystals during drying.[12]

For brominated pyrazoles, which can range from moderately polar to non-polar depending on other substituents, a systematic screening of solvents is recommended. A general starting point based on the "like dissolves like" principle is to consider solvents with similar polarity to the target molecule.[13]

B. Understanding and Controlling Supersaturation

Crystallization is driven by supersaturation, a state where the concentration of the solute in the solution exceeds its equilibrium solubility.[9] This can be achieved through several methods:

  • Cooling Crystallization: This is the most common method and is suitable for compounds whose solubility is highly dependent on temperature.[12][14]

  • Anti-solvent Crystallization: This involves adding a second solvent (an anti-solvent) in which the compound is poorly soluble to a solution of the compound in a good solvent.[14][15] This technique is particularly useful for controlling crystal size and morphology.

  • Evaporation Crystallization: Slow evaporation of the solvent increases the concentration of the solute, leading to crystallization.[14] This is often used when the compound's solubility is not strongly temperature-dependent.

The rate at which supersaturation is achieved significantly impacts crystal size and purity. Slow cooling generally promotes the formation of larger, more perfect crystals, as it allows for selective incorporation of the desired molecules into the growing crystal lattice.[10] Rapid cooling can lead to the formation of small, impure crystals or even precipitation of an amorphous solid.[16]

II. Practical Protocols for Recrystallization of Brominated Pyrazoles

The following protocols are designed to be a starting point and should be optimized for the specific brominated pyrazole derivative being purified.

A. Protocol 1: Single Solvent Recrystallization

This is the simplest and most common recrystallization method.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude brominated pyrazole in various solvents at room temperature and upon heating.[13] A good solvent will dissolve the compound when hot but not when cold.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling, with stirring.[11] Add more solvent in small portions until the solid is completely dissolved. Adding too much solvent will reduce the yield.[16]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.[16]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

B. Protocol 2: Mixed Solvent (Solvent-Pair) Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics.[13] It employs two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[15]

Step-by-Step Methodology:

  • Solvent Pair Selection: Choose two miscible solvents with the solubility properties described above. Common pairs include ethanol/water, ethyl acetate/hexanes, and methanol/diethyl ether.[17][18]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • Addition of Anti-solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).[13]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly, as in the single-solvent method.

  • Crystal Collection, Washing, and Drying: Follow the same procedure as for the single-solvent recrystallization.

III. Data Presentation and Analysis

Systematic recording of experimental data is crucial for optimizing and reproducing recrystallization protocols.

Table 1: Solvent Screening for a Hypothetical 4-Bromo-1-phenyl-1H-pyrazole

SolventSolubility at 25°CSolubility at Boiling PointObservations on Cooling
WaterInsolubleInsolubleNo crystals
EthanolSparingly SolubleSolubleGood crystal formation
HexaneInsolubleSparingly SolublePoor recovery
Ethyl AcetateSolubleVery SolubleOiled out
TolueneSparingly SolubleSolubleSlow crystal growth

IV. Visualization of the Recrystallization Workflow

A clear understanding of the experimental workflow is essential for successful execution.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude_Solid Crude Brominated Pyrazole Derivative Solvent_Selection Select Appropriate Solvent/Solvent Pair Dissolution Dissolve in Minimal Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if necessary) Dissolution->Hot_Filtration Cooling Slow Cooling to Induce Crystallization Hot_Filtration->Cooling Collection Collect Crystals via Vacuum Filtration Cooling->Collection Washing Wash with Cold Solvent Collection->Washing Mother_Liquor Mother Liquor (contains impurities) Collection->Mother_Liquor Filtrate Drying Dry Purified Crystals Washing->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Caption: A generalized workflow for the recrystallization of brominated pyrazole derivatives.

V. Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used. - The compound is highly soluble even at low temperatures.- Boil off some of the solvent and allow the solution to cool again.[16] - Try scratching the inside of the flask with a glass rod to induce nucleation.[16] - Add a seed crystal of the pure compound.[15] - Consider using an anti-solvent.
"Oiling out" - The boiling point of the solvent is higher than the melting point of the solute. - The compound is very impure, leading to a significant melting point depression. - The solution is cooling too rapidly.- Reheat the solution and add more solvent, then cool more slowly.[16] - Try a different solvent with a lower boiling point.
Low recovery - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration. - Use a more appropriate solvent with lower solubility at cold temperatures.
Colored impurities remain - The impurity has similar solubility to the product.- Add a small amount of decolorizing carbon to the hot solution before filtration (use with caution as it can also adsorb the product).

VI. The Challenge of Polymorphism

It is crucial for drug development professionals to be aware of polymorphism – the ability of a solid material to exist in more than one form or crystal structure.[19] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, which can have significant implications for the final drug product.[14] The choice of solvent and the crystallization conditions (e.g., cooling rate) can influence which polymorphic form is obtained.[15] It is therefore essential to characterize the solid form of the purified brominated pyrazole derivative using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy to ensure consistency between batches.[14]

Polymorphism_Factors Crystallization_Conditions Crystallization Conditions Polymorph_A Polymorph A (e.g., Kinetically Favored) Crystallization_Conditions->Polymorph_A Polymorph_B Polymorph B (e.g., Thermodynamically Stable) Crystallization_Conditions->Polymorph_B Solvent Solvent Choice Solvent->Crystallization_Conditions Cooling_Rate Cooling Rate Cooling_Rate->Crystallization_Conditions Supersaturation Degree of Supersaturation Supersaturation->Crystallization_Conditions Impurities Presence of Impurities Impurities->Crystallization_Conditions

Caption: Factors influencing the formation of different polymorphs during crystallization.

VII. Conclusion

The recrystallization of brominated pyrazole derivatives is a critical purification step that directly impacts the quality, safety, and efficacy of potential drug candidates. A thorough understanding of the principles of solubility, supersaturation, and crystal growth, combined with a systematic approach to solvent selection and process optimization, is paramount. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently purify these important chemical entities, paving the way for their successful development into next-generation therapeutics.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

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  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Polymorphism in energetic materials. (b) Previously explored... | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]

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  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

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  • ResearchGate. (2017, November 15). How to get solid 4-Br pyrazolate from oily liquid?. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2023, October 28). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Retrieved from [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
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  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4996327A - Preparation of pyrazole and its derivatives.
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  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

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  • sioc-journal.cn. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The following troubleshooting guides and frequently asked questions are based on established synthetic protocols and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, which is typically achieved through the N-alkylation of 4-bromopyrazole with a methyl 2-halopropanoate.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the N-alkylation of 4-bromopyrazole are a frequent challenge and can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:

1. Incomplete Deprotonation of 4-Bromopyrazole:

  • Causality: The N-alkylation reaction proceeds via a nucleophilic attack of the pyrazolate anion on the electrophilic carbon of methyl 2-bromopropanoate. Incomplete deprotonation of the 4-bromopyrazole starting material leads to a lower concentration of the active nucleophile, thus reducing the reaction rate and overall yield.

  • Troubleshooting Steps:

    • Base Selection: While potassium carbonate (K₂CO₃) is a common and effective base for this transformation, stronger bases can be employed if deprotonation is suspected to be incomplete.[1] Sodium hydride (NaH), a non-nucleophilic strong base, can ensure complete deprotonation.[2] However, it requires anhydrous conditions and careful handling. Cesium carbonate (Cs₂CO₃) can also be a superior choice in some cases, as the larger cesium cation can lead to a more "naked" and reactive pyrazolate anion.[3]

    • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion.[1]

    • Reaction Temperature: Increasing the reaction temperature can often drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions. A systematic temperature screen (e.g., from room temperature to 80-100 °C) is recommended.

2. Side Reactions:

  • Causality: The alkylating agent, methyl 2-bromopropanoate, can undergo elimination reactions (E2) in the presence of a base, forming methyl acrylate. This is more prevalent with stronger, more sterically hindered bases. Additionally, if the reaction is run for an extended period at high temperatures, product degradation can occur.

  • Troubleshooting Steps:

    • Control Base Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation of the pyrazole without having a large excess that could promote elimination.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Stop the reaction once the starting material is consumed to prevent product degradation or the formation of byproducts.

3. Purity of Reagents and Solvents:

  • Causality: Moisture in the reaction can quench the pyrazolate anion and hydrolyze the ester functionality of the product. Impurities in the starting materials can also lead to unwanted side reactions.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure that solvents like DMF or DMSO are anhydrous.

    • Check Reagent Purity: Use high-purity 4-bromopyrazole and methyl 2-bromopropanoate.

Below is a workflow to guide your optimization process:

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing a significant amount of an impurity with the same mass as my product in the LC-MS analysis. What could it be and how do I get rid of it?

Answer:

The presence of an isomer is the most probable cause. The N-alkylation of pyrazoles can sometimes lead to the formation of regioisomers. Although 4-bromopyrazole is a symmetrical molecule and should theoretically only give one product upon N-alkylation, it's crucial to confirm the structure of your starting material. If you were working with an unsymmetrical pyrazole, you would expect a mixture of N1 and N2 alkylated products.[4][5][6]

However, in the context of your target molecule, another possibility for an isomeric impurity could arise from the alkylating agent itself if it's not pure.

Troubleshooting Steps:

  • Confirm Starting Material Identity: Double-check the structure of your pyrazole starting material using NMR spectroscopy to ensure it is indeed 4-bromopyrazole.

  • Purification:

    • Column Chromatography: The most effective method to separate isomers is typically silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should allow for the separation of your desired product from any impurities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could also be an effective purification method.

Question 3: The reaction seems to stall and does not go to completion, even after extended reaction times. What should I do?

Answer:

A stalled reaction can be frustrating. Here are several potential causes and their solutions:

  • Insufficient Base: If the amount of base is stoichiometric to the 4-bromopyrazole, any moisture present can consume some of the base, leaving an insufficient amount to deprotonate the pyrazole. Using a slight excess of base (1.1-1.5 equivalents) is recommended.

  • "Poisoning" of the Catalyst in Phase-Transfer Catalysis: If you are employing Phase-Transfer Catalysis (PTC), the iodide or bromide ions generated during the reaction can "poison" the quaternary ammonium salt catalyst, reducing its effectiveness.[7] In such cases, using solvent-free PTC conditions or a larger amount of catalyst might be beneficial.[7][8]

  • Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature. Gradually increasing the temperature while monitoring the reaction progress is a viable strategy.

  • Poor Solubility: If the starting materials or the base are not sufficiently soluble in the chosen solvent, the reaction will be slow. Consider switching to a solvent with better solubilizing properties, such as DMF or DMSO.

Frequently Asked Questions (FAQs)

What is a good starting point for the reaction conditions for the synthesis of this compound?

A reliable set of starting conditions would be:

ParameterRecommended Condition
Substrates 4-bromopyrazole (1.0 eq.), Methyl 2-bromopropanoate (1.1-1.2 eq.)
Base K₂CO₃ (1.5 eq.) or Cs₂CO₃ (1.5 eq.)
Solvent Anhydrous DMF or DMSO
Temperature Room temperature to 80 °C
Reaction Time Monitor by TLC or LC-MS (typically 4-24 hours)
What are the advantages of using Phase-Transfer Catalysis (PTC) for this reaction?

Phase-Transfer Catalysis (PTC) can offer several benefits for the N-alkylation of pyrazoles:[7][8]

  • Milder Reaction Conditions: PTC often allows the reaction to proceed at lower temperatures.

  • Simplified Workup: In some cases, PTC can be performed without a solvent, which simplifies the purification process.[7]

  • Improved Yields: By facilitating the transfer of the pyrazolate anion to the organic phase, PTC can enhance the reaction rate and yield.[8]

A typical PTC system for this reaction might involve a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) with a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[7]

Are there any alternative, "greener" synthetic routes?

Yes, the field of green chemistry is continually providing new approaches:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[1]

  • Ionic Liquids: Using ionic liquids as solvents can provide a more environmentally friendly alternative to volatile organic solvents and can also enhance reaction rates.[9][10]

  • Enzymatic Alkylation: Engineered enzymes are being developed to perform selective N-alkylation of pyrazoles with high regioselectivity under mild, aqueous conditions.[11][12]

How can I confirm the structure of my final product?

The structure of this compound can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): You should expect to see signals corresponding to the methyl group of the propanoate ester, the methine proton, the two protons on the pyrazole ring, and the methyl ester protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show distinct signals for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the C=O of the ester and other functional groups.

The reaction scheme is as follows:

Reaction_Scheme cluster_0 Reactants cluster_1 Product 4-Bromopyrazole Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) 4-Bromopyrazole->Reaction + Methyl 2-bromopropanoate Methyl 2-bromopropanoate->Reaction Product Reaction->Product

Caption: General reaction scheme for synthesis.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 4-Bromopyrazole

  • Methyl 2-bromopropanoate[13]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add methyl 2-bromopropanoate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Marcel Dekker, Inc.
  • BenchChem. (2025).
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
  • Bender, C. R., Bonacorso, H. G., Frizzo, C. P., & Martins, M. A. P. (2016). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Edilova, Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • MDPI. (2022).
  • Khalil, A. Kh., et al. (2010). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide.
  • ChemistryViews. (2024).
  • Edilova, Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Andrés, J. I., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 70(24), 9965-9972.
  • Pesch, M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • PubChem. (n.d.). This compound.
  • Singh, T., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(49), 8733-8736.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • Sharma, P., et al. (2019). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. New Journal of Chemistry, 43(1), 226-233.
  • Pesch, M., et al. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes.
  • van der Vorm, S., et al. (2018).
  • Reddit. (2023).
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate.
  • Dent, T. J. (2015). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions.
  • ResearchGate. (n.d.). Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole to α,β-Unsaturated Ketones.
  • Santa Cruz Biotechnology. (n.d.). Methyl 2-(4-bromo-1H-pyrazol-1-yl)
  • BLDpharm. (n.d.). 2-(4-Bromo-1h-pyrazol-1-yl)-2-methylpropan-1-ol. BLDpharm.
  • Sunway Pharm Ltd. (n.d.). Methyl 2-(4-bromo-1h-pyrazol-1-yl)
  • Advanced ChemBlocks. (n.d.). methyl 2-(4-bromo-1H-pyrazol-1-yl)
  • ChemBK. (n.d.). Methyl 3-(4-bromo-1H-pyrazol-1-yl)
  • ChemicalBook. (n.d.). Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)
  • Sigma-Aldrich. (n.d.). methyl 3-(4-bromo-1H-pyrazol-1-yl)
  • Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299.
  • Sukoyan, A. H., et al. (2021). ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. Chemical Journal of Armenia, 74(3), 324-332.
  • Sigma-Aldrich. (n.d.). 4-Bromopyrazole 99%. Sigma-Aldrich.
  • Cernijenko, A., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.). Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • PubChem. (n.d.). Methyl 2-bromopropionate.
  • Gherman, C. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 1-14.

Sources

Technical Support Center: Synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during this specific synthetic procedure. Our goal is to equip you with the knowledge to identify, mitigate, and resolve common challenges, ensuring a successful and efficient synthesis.

Introduction: The Synthetic Challenge

The synthesis of this compound typically involves the N-alkylation of 4-bromopyrazole with a suitable methyl 2-halopropanoate, most commonly methyl 2-bromopropanoate. While seemingly straightforward, this reaction is prone to several side reactions that can complicate the synthesis and purification process. The primary challenge lies in controlling the regioselectivity of the alkylation on the unsymmetrical 4-bromopyrazole ring.

This guide will delve into the common side products encountered, their mechanisms of formation, and practical strategies to minimize their occurrence.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiment in a question-and-answer format.

Issue 1: My reaction mixture shows two major products with very similar TLC retention factors. What are they and how can I deal with them?

Q: I've run my N-alkylation of 4-bromopyrazole and my crude NMR/LC-MS indicates a mixture of two isomeric products. What is the likely identity of the major byproduct?

A: The most common and often most challenging side product in this synthesis is the formation of the N2-alkylation regioisomer, methyl 2-(4-bromo-2H-pyrazol-2-yl)propanoate .[1] 4-Bromopyrazole is an unsymmetrical heterocycle with two nitrogen atoms (N1 and N2) that can act as nucleophiles. Alkylation can therefore occur at either nitrogen, leading to a mixture of regioisomers.

Causality and Mechanism:

The pyrazole anion, formed upon deprotonation by a base, is a resonant structure with negative charge density on both nitrogen atoms. The ratio of N1 to N2 alkylation is influenced by a delicate balance of electronic and steric factors.[1]

  • Electronic Effects: The bromo-substituent at the 4-position is electron-withdrawing, which can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Steric Hindrance: The substituents on the pyrazole ring and the alkylating agent can sterically hinder the approach to one of the nitrogen atoms.[2] In the case of 4-bromopyrazole, the steric environment around N1 and N2 is similar, making it difficult to achieve high regioselectivity based on sterics alone.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the regiochemical outcome.[1] For instance, different bases can lead to different degrees of ion-pairing, which can shield one of the nitrogen atoms.

Troubleshooting and Mitigation Strategies:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent is often a good starting point. Sodium hydride (NaH) in DMF or THF is a common choice.[3] Potassium carbonate (K2CO3) in DMF is a milder alternative. The choice of solvent can influence the dissociation of the pyrazolate salt, thereby affecting which nitrogen is more accessible for alkylation.

  • Temperature Control: Running the reaction at lower temperatures can sometimes improve regioselectivity by favoring the thermodynamically more stable product.

  • Bulky Alkylating Agents: While your alkylating agent is set, it's a known principle that using sterically bulkier alkylating agents can favor alkylation at the less hindered nitrogen atom.[4]

Purification of Regioisomers:

Separating the N1 and N2 isomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful flash column chromatography on silica gel with a shallow gradient of a suitable solvent system (e.g., hexanes/ethyl acetate) can often resolve the two isomers.

  • Crystallization: In some cases, fractional crystallization can be employed. Conversion of the isomeric mixture to a salt with an appropriate acid can sometimes facilitate selective crystallization of one of the isomers.[5]

Issue 2: My product yield is low, and I've isolated a carboxylic acid byproduct.

Q: After workup, I've identified 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid in my product mixture. How did this form and how can I prevent it?

A: The presence of the carboxylic acid is a result of the hydrolysis of the methyl ester functionality. This is a common side reaction when performing reactions under basic conditions, especially if water is present.

Causality and Mechanism:

The hydrolysis of the ester is a base-catalyzed nucleophilic acyl substitution reaction. The hydroxide ions (OH-), present from residual water in the solvent or introduced during the workup, attack the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol. Acidic workup then protonates the carboxylate to yield the carboxylic acid.

Troubleshooting and Mitigation Strategies:

  • Anhydrous Conditions: Ensure that all your reagents and solvents are scrupulously dry. Use freshly distilled solvents and dry glassware.

  • Choice of Base: While strong bases like NaH are effective for deprotonation, they can also promote hydrolysis if water is present. Using a non-hydroxide base like potassium carbonate (K2CO3) can be beneficial.

  • Workup Procedure: During the aqueous workup, minimize the contact time with the basic aqueous layer. Neutralize the reaction mixture carefully with a mild acid (e.g., saturated ammonium chloride solution) before extraction.

  • Reaction Temperature: Higher reaction temperatures can accelerate the rate of hydrolysis. If possible, run the reaction at a lower temperature.

Issue 3: I see a highly polar, water-soluble byproduct that I can't extract into my organic solvent.

Q: My aqueous layer after extraction seems to contain a significant amount of a pyrazole-containing compound. What could this be?

A: This is likely due to the formation of a 1,2-dialkyl-4-bromopyrazolium salt . This occurs when the already N-alkylated pyrazole product reacts further with the alkylating agent.

Causality and Mechanism:

The nitrogen atom in the N-alkylated pyrazole product is still nucleophilic and can attack another molecule of the methyl 2-bromopropanoate. This results in the formation of a quaternary ammonium salt, which is ionic and therefore highly soluble in water and insoluble in most organic solvents.

Troubleshooting and Mitigation Strategies:

  • Stoichiometry: Use a slight excess of the 4-bromopyrazole relative to the alkylating agent (e.g., 1.1 equivalents of pyrazole to 1.0 equivalent of alkylating agent). This ensures that the alkylating agent is consumed before significant over-alkylation of the product can occur.

  • Slow Addition of Alkylating Agent: Adding the methyl 2-bromopropanoate slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation step.

  • Monitoring the Reaction: Closely monitor the progress of the reaction by TLC or LC-MS. Stop the reaction as soon as the starting 4-bromopyrazole is consumed to prevent the formation of the over-alkylated product.

Visualizing the Reaction Pathways

To better understand the formation of the desired product and its main side products, the following reaction scheme is provided.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts 4-Bromopyrazole 4-Bromopyrazole Pyrazolate Anion Pyrazolate Anion 4-Bromopyrazole->Pyrazolate Anion Base (e.g., NaH) Methyl 2-bromopropanoate Methyl 2-bromopropanoate DP Desired Product: This compound Pyrazolate Anion->DP N1-alkylation (Major Pathway) SP1 Side Product 1 (Regioisomer): Methyl 2-(4-bromo-2H-pyrazol-2-yl)propanoate Pyrazolate Anion->SP1 N2-alkylation (Minor Pathway) SP2 Side Product 2 (Hydrolysis): 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid DP->SP2 Base, H2O SP3 Side Product 3 (Over-alkylation): Pyrazolium Salt DP->SP3 Excess Alkylating Agent

Caption: Reaction scheme for the synthesis of this compound and its major side products.

Experimental Protocol and Validation

This section provides a detailed, step-by-step methodology for the synthesis, with built-in validation points to minimize side product formation.

Materials:

  • 4-Bromopyrazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl 2-bromopropanoate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromopyrazole (1.1 eq).

    • Protocol Validation: Using a slight excess of the pyrazole minimizes the chance of over-alkylation.

  • Deprotonation: Add anhydrous DMF and cool the mixture to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes.

    • Protocol Validation: Using anhydrous solvent and reagents is crucial to prevent hydrolysis of the ester. Portion-wise addition of NaH controls the exothermic reaction.

  • Alkylation: Add methyl 2-bromopropanoate (1.0 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Protocol Validation: Dropwise addition of the alkylating agent maintains its low concentration, disfavoring over-alkylation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-bromopyrazole is consumed.

    • Protocol Validation: Careful monitoring prevents the reaction from proceeding to form significant amounts of the pyrazolium salt.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

    • Protocol Validation: Using a mild acidic quench minimizes base-catalyzed hydrolysis during workup.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Summary and Characterization

The following table summarizes the expected characteristics of the desired product and its main regioisomeric byproduct.

CompoundStructureExpected 1H NMR (δ, ppm)Typical Yield Range
This compound (Desired Product)Br-C1=CN(C(C)C(=O)OC)N=C1Pyrazole H: ~7.5-7.8 (2H, s), CH: ~5.0-5.2 (1H, q), CH3 (propanoate): ~1.7-1.9 (3H, d), OCH3: ~3.7-3.8 (3H, s)60-80%
Methyl 2-(4-bromo-2H-pyrazol-2-yl)propanoate (Side Product 1)Br-C1=CN=NC1-C(C)C(=O)OCPyrazole H: ~7.4-7.6 (2H, s), CH: ~4.9-5.1 (1H, q), CH3 (propanoate): ~1.6-1.8 (3H, d), OCH3: ~3.6-3.7 (3H, s)5-20%

Note: The predicted 1H NMR chemical shifts are estimates based on general principles of pyrazole chemistry. The protons on the pyrazole ring of the N2-isomer are typically shifted slightly upfield compared to the N1-isomer.

References

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.
  • El-Faham, A., Fun, H. K., & Al-Othman, Z. A. (2012). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International journal of molecular sciences, 13(12), 16344-16363.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
  • Adib, M., Mohammadi, B., & Bagheri, S. (2011).
  • Hunt, J. T., Meanwell, N. A., & Tarrant, M. E. (2005). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein journal of organic chemistry, 1, 14.
  • Tran, R., Brownsey, D. K., O'Sullivan, L., & Derksen, D. J. (2024). Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1, 2-Dihydropyrimidine Derivatives. Chemistry–A European Journal, e202400491.
  • Polina, A. S., & Gevorgyan, V. (2021). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 86(17), 11895-11904.
  • Göker, H., & Özden, T. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 1-8.
  • Langer, P., & Wuckelt, J. (2011). Method for purifying pyrazoles. U.S.

Sources

Technical Support Center: Regioselectivity in 4-Bromopyrazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromopyrazole alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselective N-alkylation of the 4-bromopyrazole scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in the alkylation of 4-bromopyrazole such a common challenge?

The N-alkylation of unsymmetrically substituted pyrazoles, including 4-bromopyrazole, often yields a mixture of two regioisomers: the N1-alkylated and the N2-alkylated products.[1][2] This challenge arises from the similar electronic properties and accessibility of the two nitrogen atoms in the pyrazole ring.[1] After deprotonation with a base, the resulting pyrazolate anion is a resonant structure with negative charge distributed over both nitrogen atoms, making both susceptible to electrophilic attack. The final product ratio is a delicate balance of steric hindrance, electronic effects, and reaction conditions.

Q2: What are the primary factors that influence whether alkylation occurs at the N1 or N2 position?

The regiochemical outcome of 4-bromopyrazole alkylation is primarily governed by a combination of factors:

  • Steric Effects: The relative steric bulk of the substituents on the pyrazole ring and the electrophile is a major determinant. The alkyl group will preferentially attack the less sterically hindered nitrogen atom.[3][4] For a 3-substituted-4-bromopyrazole, the N1 position is generally less sterically hindered than the N2 position (adjacent to the C3 substituent).

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.[1] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially directing alkylation to the more distant nitrogen.

  • Reaction Conditions: The choice of base, cation, solvent, and temperature plays a crucial role in modulating regioselectivity.[1][5] For instance, the nature of the cation associated with the pyrazolate anion can influence the accessibility of the nitrogen atoms.

Q3: How does the choice of base and its counter-ion affect the N1/N2 product ratio?

The base and its corresponding cation can significantly alter the regioselectivity of the reaction.[1] Strong, sterically bulky bases may favor deprotonation at the less hindered N1 position. More importantly, the counter-ion of the base can coordinate with the pyrazolate anion. For example, using sodium hydride (NaH) can sometimes favor one regioisomer, while potassium carbonate (K2CO3) may yield a different product ratio or less selectivity.[1][5] It has been suggested that smaller cations like Na+ might chelate with a nearby substituent and the N2 atom, blocking it and directing the alkylation to the N1 position.[6][7]

Q4: Can the structure of the alkylating agent direct the regioselectivity?

Absolutely. Very bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom.[3] Furthermore, the nature of the electrophile itself can introduce non-covalent interactions that favor one transition state over another. For instance, an alkylating agent with a hydrogen bond donor might interact with a substituent on the pyrazole ring, directing the alkylation to a specific nitrogen.[8]

Troubleshooting Guide

Issue 1: My reaction yields a nearly 1:1 mixture of N1 and N2 regioisomers. How can I improve the selectivity?

A non-selective reaction is a common starting point. Here’s a systematic approach to improving the regioselectivity:

Probable Cause: The chosen reaction conditions (base, solvent, temperature) do not sufficiently differentiate between the two nitrogen atoms of the pyrazolate intermediate.

Solutions:

  • Modify the Base and Solvent System: This is often the most effective strategy.

    • Switch from a common base like K2CO3 in a polar aprotic solvent (like DMF or acetonitrile) to NaH in a less polar solvent like THF.[6] The sodium cation may coordinate more tightly, enhancing selectivity.

    • Consider using a magnesium-based catalyst, which has been shown to direct alkylation to the N2 position for certain 3-substituted pyrazoles.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can increase the energy difference between the two competing transition states, often favoring the formation of the thermodynamically more stable product.

  • Change the Alkylating Agent: If possible, using a more sterically demanding alkylating agent can increase the preference for the less hindered nitrogen.

Issue 2: My reaction is highly selective for the N1 isomer, but I need the N2 isomer.

Achieving the opposite regioselectivity requires a change in strategy to favor the more sterically hindered nitrogen.

Probable Cause: The reaction conditions, particularly steric factors, are strongly favoring attack at the N1 position.

Solutions:

  • Employ a Directed Alkylation Strategy:

    • Investigate the use of Lewis acids. A magnesium catalyst (e.g., MgBr2) has been shown to be effective in promoting N2-alkylation for 3-substituted pyrazoles with α-bromoacetates and acetamides as electrophiles.

  • Alter the Electronic and Cationic Environment:

    • If your current successful N1-selective protocol uses NaH in THF, consider switching to conditions like Cs2CO3 in DMF. The larger, "freer" cesium cation is less likely to chelate and may allow for a greater proportion of the N2 product.[6]

  • Consider a Protecting Group Strategy: While less direct, a protecting group on the N1 nitrogen would force alkylation at the N2 position, followed by deprotection. This multi-step approach can be justified when high purity of the N2 isomer is critical.

Issue 3: I've managed to get a mixture of isomers. How can I separate them?

Separating pyrazole regioisomers can be challenging due to their similar polarities.[9]

Probable Cause: The N1 and N2 isomers have very close Rf values on TLC.

Solutions:

  • Optimize Column Chromatography:

    • Stationary Phase: Standard silica gel is the most common choice.[10][11]

    • Mobile Phase: Use a shallow solvent gradient during elution. Start with a very non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and increase the polarity very gradually.[10] Isocratic elution with an optimized solvent mixture that shows the best separation on TLC is also a good strategy.

    • Sample Loading: Use the dry loading technique. Dissolve your crude mixture in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column, which often leads to better separation than liquid loading in a strong solvent.[10]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or for achieving very high purity, HPLC is a powerful tool. Both normal-phase and reverse-phase HPLC can be effective.[12] Chiral HPLC may also be an option for separating enantiomers if a chiral center is introduced during alkylation.

Data Summary: Influence of Reaction Conditions on Regioselectivity

The following table summarizes general trends observed in pyrazole alkylation that can be applied to the 4-bromopyrazole system. Note that the optimal conditions should be determined empirically for each specific substrate and electrophile combination.

FactorConditionLikely Favored IsomerRationale
Base/Solvent NaH in THFN1The smaller Na+ cation can chelate with the N2 nitrogen and a C3 substituent, sterically blocking the N2 position.[6][7]
Cs2CO3 in DMFLess N1 selective, may favor N2The larger Cs+ cation results in a "freer" pyrazolate anion, with reaction outcome more dependent on intrinsic nucleophilicity.
K2CO3 in MeCN/DMFOften poor selectivityA general condition that often leads to mixtures of regioisomers.[1][5]
Catalyst MgBr2N2The magnesium catalyst can coordinate to the pyrazole, directing the alkylating agent to the N2 position.
Electrophile Sterically bulky (e.g., R = isopropyl, cyclohexyl)N1Steric hindrance from the C3 substituent disfavors attack at the N2 position.[3]
Sterically small (e.g., R = methyl)Less selectiveSmaller electrophiles can access both nitrogen atoms more easily.
Temperature Low Temperature (e.g., 0 °C to -78 °C)Thermodynamically favored productIncreases the energy difference between competing transition states.
Visualizing the Competing Pathways

The alkylation of a 3-substituted-4-bromopyrazole proceeds through a common pyrazolate anion intermediate, leading to two possible products.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Products start 3-R-4-Bromopyrazole + Base intermediate Pyrazolate Anion start->intermediate Deprotonation electrophile Alkylating Agent (R'-X) N1_product N1-Alkylated Product (1-R'-3-R-4-Bromopyrazole) electrophile->N1_product N2_product N2-Alkylated Product (2-R'-3-R-4-Bromopyrazole) electrophile->N2_product intermediate->N1_product Path A (often sterically favored) intermediate->N2_product Path B (often sterically hindered) G start Unselective Alkylation (N1:N2 ≈ 1:1) q1 Goal: N1 Isomer? start->q1 n1_path Use NaH in THF Lower Temperature Use bulky R'-X q1->n1_path Yes n2_path Try MgBr2 Catalyst Use Cs2CO3 in DMF q1->n2_path No check1 Selectivity Improved? n1_path->check1 check2 Selectivity Improved? n2_path->check2 success Success: Isolate Product check1->success Yes failure Consider Protecting Group Strategy or Chromatographic Separation check1->failure No check2->success Yes check2->failure No

Caption: A logical workflow for troubleshooting regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 4-Bromopyrazole (N1-Selective Conditions)

This protocol is a general starting point based on conditions known to favor N1 alkylation for many pyrazole systems. [6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the substituted 4-bromopyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Separation of N1 and N2 Regioisomers by Flash Chromatography

This protocol provides a general method for separating the resulting product mixture. [10][11]

  • TLC Analysis: First, analyze the crude reaction mixture by TLC to determine an appropriate solvent system. Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will show baseline separation of the two isomer spots.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar mobile phase.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and concentrate to a dry, free-flowing powder using a rotary evaporator.

  • Elution: Carefully add the dried sample to the top of the packed column. Begin eluting with the non-polar solvent system identified by TLC.

  • Gradient Elution: Gradually and slowly increase the polarity of the mobile phase (e.g., from 2% ethyl acetate in hexanes to 10% over many column volumes). This shallow gradient is critical for separating compounds with similar polarities.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify which fractions contain the pure isomers.

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated products.

References

  • Fanourakis, A., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Kennemur, J. L. (2021). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts, 17(03), 0322.
  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • (2018).
  • (2021). Activation Energy Estimation for Alkylation of Pyrazole (Part II). QM Magic Class.
  • (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie.
  • (2025). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • (2025).
  • (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Fanourakis, A., et al. (2025).
  • (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420.
  • (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters.
  • (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.
  • (2025). Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • (2003). Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride. Russian Journal of General Chemistry.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

Sources

Technical Support Center: Optimizing N-Alkylation of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for navigating the complexities of N-alkylation of substituted pyrazoles. This guide is designed to move beyond simple protocols, offering in-depth troubleshooting and evidence-based strategies to empower your synthetic endeavors. Here, we dissect the nuanced interplay of reagents and conditions that govern the success of this pivotal transformation in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs)

Here we address the most common initial hurdles faced in the laboratory.

Q1: My N-alkylation reaction is resulting in a mixture of N1 and N2 regioisomers. How can I control the selectivity?

A1: Achieving regioselectivity is the most common challenge in the N-alkylation of unsymmetrical pyrazoles.[1] The outcome is a delicate balance of steric and electronic factors, which you can manipulate to your advantage.

  • Steric Hindrance: This is your most powerful tool. Alkylation generally favors the less sterically hindered nitrogen atom.[1][2] If your pyrazole has a bulky substituent at the C3 or C5 position, the incoming alkyl group will preferentially attack the more accessible nitrogen. Similarly, using a bulkier alkylating agent can enhance this effect.[1][3] For instance, sterically bulky α-halomethylsilanes have been shown to significantly improve N1 selectivity.[4][5]

  • Solvent Effects: The polarity and nature of the solvent play a crucial role.[1] Polar aprotic solvents like DMF and DMSO are often effective in promoting the formation of a single regioisomer.[1][3] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[6][7]

  • Base and Catalyst Systems: The choice of base is critical and can even reverse selectivity.[1][8] For example, potassium carbonate (K₂CO₃) in DMSO is a widely used system that often favors N1-alkylation for 3-substituted pyrazoles.[3][9] Conversely, a magnesium-based catalyst like MgBr₂ can favor the N2 position.[10] In certain reactions, using a strong, non-nucleophilic base like sodium hydride (NaH) can prevent the formation of regioisomeric mixtures.[3][8]

  • Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of alkylation.[1]

Q2: I'm observing very low to no yield of my desired N-alkylated pyrazole. What are the likely causes and how can I improve it?

A2: Poor yields can be frustrating, but a systematic approach to troubleshooting can often pinpoint the issue.

  • Re-evaluate Your Base: The base is essential for deprotonating the pyrazole, rendering it nucleophilic.[3] Ensure your base is strong enough for the specific pyrazole and alkylating agent. Common choices include K₂CO₃, Cs₂CO₃, and NaH.[3] For less reactive alkylating agents, a stronger base like NaH may be necessary.[3]

  • Ensure Anhydrous Conditions: Water can consume your base and quench the pyrazolate anion.[3] Always use anhydrous solvents and properly dried glassware.

  • Assess Reagent Solubility: Poor solubility of the pyrazole or the base will impede the reaction.[3] If you suspect this is an issue, consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]

  • Check Alkylating Agent Reactivity: The leaving group on your alkylating agent (R-X) is critical. The general reactivity trend is I > Br > Cl > OTs.[3] If you are using a less reactive alkyl halide, such as an alkyl chloride, consider switching to the corresponding bromide or iodide.[3]

  • Consider Alternative Methods: If traditional methods fail, modern techniques can offer significant advantages. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[1][11][12] Phase-transfer catalysis (PTC) is another powerful method, particularly for challenging alkylations, and can often be performed without a solvent.[1][13][14]

Q3: The N1 and N2 isomers of my product are proving very difficult to separate by column chromatography. What can I do?

A3: This is a common downstream challenge when regioselectivity cannot be perfectly controlled.

  • Optimize Chromatography: Experiment with different solvent systems and stationary phases. Sometimes a subtle change in eluent polarity or switching to a different type of silica gel can improve separation.

  • Derivatization: If the isomers have a suitable functional handle, you can temporarily derivatize them to create diastereomers, which often have significantly different physical properties and are easier to separate. The protecting group can then be removed.

  • Focus on a Regioselective Synthesis: The most effective solution is to revisit the reaction conditions to favor the formation of a single isomer, as detailed in the answer to Q1. A highly regioselective reaction will save significant time and resources at the purification stage.[15][16]

Troubleshooting Guides

This section provides a more granular approach to specific experimental problems.

Issue 1: Inconsistent Regioselectivity Between Batches

Symptoms: The ratio of N1 to N2 isomers varies significantly when repeating the reaction.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Moisture Contamination Trace amounts of water can alter the effective concentration and nature of the base, impacting the reaction pathway.Rigorously dry all glassware and use anhydrous solvents. Store hygroscopic bases in a desiccator.
Base Quality/Age The strength and purity of bases like NaH can degrade over time, especially with improper storage.Use a fresh bottle of base or titrate the existing stock to determine its active concentration.
Temperature Fluctuations Even minor variations in reaction temperature can influence the kinetic vs. thermodynamic control of the reaction, affecting the isomer ratio.Use a reliable heating mantle with a temperature controller and ensure consistent stirring.
Rate of Addition The rate at which the alkylating agent is added can influence local concentrations and potentially favor one pathway over another.Standardize the addition rate using a syringe pump for critical reactions.
Issue 2: Formation of Quaternary Ammonium Side Products

Symptoms: You observe a new, highly polar spot on your TLC plate, and mass spectrometry suggests the formation of a quaternary salt.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Excess Alkylating Agent A large excess of the alkylating agent can lead to a second alkylation event on the already N-alkylated pyrazole product.Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the alkylating agent.
High Reaction Temperature Elevated temperatures can provide the necessary activation energy for the less favorable second alkylation.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.
Highly Reactive Alkylating Agent Highly reactive agents like methyl iodide are more prone to over-alkylation.Consider using a less reactive alkylating agent if possible, or carefully control the stoichiometry and temperature.

Visualizing Reaction Control: A Decision Workflow

The following diagram illustrates a logical workflow for optimizing the regioselectivity of your pyrazole N-alkylation.

G start Start: Mixture of N1/N2 Isomers sterics Analyze Steric Hindrance start->sterics bulky_sub Is Pyrazole C3/C5 Substituted? sterics->bulky_sub N1_favored N1 Pathway Favored bulky_sub->N1_favored Yes N2_favored N2 Pathway Favored bulky_sub->N2_favored No alkylating_agent Modify Alkylating Agent N1_favored->alkylating_agent N2_favored->alkylating_agent bulkier_agent Use Bulkier Alkylating Agent (e.g., α-halomethylsilanes) alkylating_agent->bulkier_agent To enhance N1 less_bulky_agent Use Less Bulky Agent alkylating_agent->less_bulky_agent To enhance N2 solvent_base Optimize Solvent/Base System bulkier_agent->solvent_base less_bulky_agent->solvent_base k2co3_dmso Try K2CO3 in DMSO (Favors N1) solvent_base->k2co3_dmso mgbr2 Try MgBr2 Catalyst (Favors N2) solvent_base->mgbr2 ptc Consider Phase-Transfer Catalysis k2co3_dmso->ptc mgbr2->ptc microwave Consider Microwave Synthesis ptc->microwave end Achieve Desired Regioisomer microwave->end

Caption: Decision workflow for optimizing regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of 3-Substituted Pyrazoles

This protocol is optimized for the regioselective synthesis of the N1-alkylated product using a standard base-solvent combination.[3]

Materials:

  • 3-substituted pyrazole (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv), finely ground

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Alkylating agent (1.1 equiv)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 3-substituted pyrazole (1.0 equiv) and anhydrous DMSO.

  • Add finely ground potassium carbonate (2.0 equiv) to the solution.

  • Stir the resulting suspension at room temperature for 30 minutes to ensure deprotonation.

  • Slowly add the alkylating agent (1.1 equiv) to the reaction mixture via syringe.

  • Stir the reaction at the appropriate temperature (this may range from room temperature to 80 °C depending on the reactivity of the alkylating agent).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Magnesium-Catalyzed N2-Selective Alkylation

This protocol is adapted for the synthesis of the N2-alkylated regioisomer using a Lewis acid catalyst.[10]

Materials:

  • 3-substituted pyrazole (1.0 equiv)

  • Magnesium bromide (MgBr₂, 0.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., α-bromoacetate, 2.0 equiv)

  • Hünig's base (N,N-Diisopropylethylamine, 2.1 equiv)

  • Inert atmosphere (Nitrogen or Argon) in a glovebox

Procedure:

  • Inside a nitrogen-filled glovebox, charge a vial with the 3-substituted pyrazole (1.0 equiv) and magnesium bromide (0.2 equiv).

  • Add anhydrous THF, followed by the alkylating agent (2.0 equiv).

  • Add Hünig's base (2.1 equiv) dropwise to the solution at 25 °C.

  • Stir the resulting mixture at 25 °C for 2 hours, or until reaction completion as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated solution of ammonium chloride in methanol.

  • Concentrate the solution to dryness.

  • Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate, 4x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: The Role of the Cation and Solvent

The regioselectivity of pyrazole N-alkylation is not just a matter of sterics; it is also governed by the nature of the pyrazolate anion in solution. The position of the counter-ion (e.g., K⁺, Na⁺, Mg²⁺) can influence which nitrogen atom is more nucleophilic.

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Pyrazole Pyrazole N N-H Pyrazolate Pyrazolate Anion N N Pyrazole->Pyrazolate Base Base (e.g., K2CO3) Base->Pyrazolate - H+ N1_Attack N1 Attack (Less Hindered) Pyrazolate:n1->N1_Attack N2_Attack N2 Attack (More Hindered) Pyrazolate:n2->N2_Attack N1_Product N1-Alkylated Product N1_Attack->N1_Product N2_Product N2-Alkylated Product N2_Attack->N2_Product Alkyl_Halide R-X Alkyl_Halide->N1_Attack Alkyl_Halide->N2_Attack

Sources

Stability and degradation of "methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate . This document is designed for researchers, medicinal chemists, and formulation scientists to provide a comprehensive understanding of the stability and degradation profile of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug development.[1] Understanding how a molecule behaves under various stress conditions helps in developing robust analytical methods, selecting appropriate formulations and packaging, and defining proper storage conditions and shelf life.[2] This guide synthesizes data from the broader chemical literature on pyrazoles, esters, and halogenated aromatics to provide a predictive framework for the behavior of this specific molecule.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary chemical liabilities of this molecule?

Based on its structure, the molecule possesses two main functional groups susceptible to degradation:

  • The Propanoate Ester: The methyl ester is the most significant liability. Esters are prone to hydrolysis under both acidic and basic conditions. Studies on other pyrazole ester derivatives have shown they can degrade rapidly in aqueous buffers, particularly at basic pH.[3][4]

  • The Carbon-Bromine Bond: The 4-bromo substituent on the aromatic pyrazole ring is a potential site for photodegradation. Aromatic C-Br bonds can undergo cleavage upon exposure to UV light, leading to debromination.[5]

The pyrazole ring itself is a stable aromatic system, generally resistant to oxidation and moderate heat.[6][7][8]

Q2: What are the recommended storage conditions?

To minimize degradation, the compound should be stored under controlled conditions that protect it from its primary liabilities.

  • Temperature: Store at low temperatures, ideally between 2-8°C.

  • Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation of any impurities.[9]

  • Light: The compound must be protected from light. Use amber vials or wrap containers in aluminum foil.[9]

  • Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis.

Q3: What are the most likely degradation products I should monitor for?

The two primary degradation products you should anticipate and develop analytical methods to detect are:

  • 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid: This is the product of ester hydrolysis. It will be more polar than the parent compound and thus have a shorter retention time in reverse-phase HPLC.

  • Methyl 2-(1H-pyrazol-1-yl)propanoate: This is the product of photolytic debromination. It is less polar than the parent compound.

Secondary degradation products could arise from further reactions, but these two are the most direct and likely impurities to form under stress conditions.

Q4: Is this compound stable in common organic solvents used for analysis (e.g., Methanol, Acetonitrile)?

The compound is expected to be stable in common aprotic organic solvents like acetonitrile (ACN), tetrahydrofuran (THF), and ethyl acetate for typical analytical run times. In protic solvents like methanol or ethanol, there is a minor risk of transesterification if a strong acid or base catalyst is present, though this is unlikely under standard analytical conditions. For preparing stock solutions for long-term storage, acetonitrile is generally a preferred solvent over methanol to eliminate any risk of solvolysis.

Troubleshooting Guide

This guide provides potential causes and corrective actions for common issues encountered during experimentation.

Observed Issue Potential Cause(s) Recommended Actions & Investigation
Appearance of a new, more polar peak in HPLC analysis of an aged sample. Ester Hydrolysis: This is the most probable cause. The resulting carboxylic acid is significantly more polar. This is accelerated by moisture and non-neutral pH.1. Co-injection: Synthesize or procure a standard of the expected carboxylic acid degradant and perform a co-injection to confirm peak identity. 2. LC-MS Analysis: Analyze the sample by LC-MS to confirm the mass of the new peak corresponds to the hydrolyzed product. 3. pH Control: Ensure all solutions and formulations are buffered, preferably between pH 4-6, to minimize both acid- and base-catalyzed hydrolysis.
Appearance of a new, less polar peak, especially in light-exposed samples. Photodegradation (Debromination): Cleavage of the C-Br bond results in a less halogenated, and therefore typically less polar, molecule.1. Light Exclusion: Repeat the experiment with rigorous exclusion of light (amber glassware, foil wrapping) to see if the peak formation is suppressed. 2. LC-MS Analysis: Confirm the mass of the impurity corresponds to the debrominated parent compound. 3. Photostability Study: Perform a controlled photostability study as outlined in the protocols below to confirm light sensitivity.
Gradual loss of parent compound potency without clear corresponding degradant peaks. 1. Formation of Multiple Minor Degradants: Severe stress can lead to a complex mixture of minor products that are difficult to resolve or detect. 2. Precipitation: The compound or its degradants may be precipitating out of solution, especially if solubility is limited. 3. Adsorption: The compound may be adsorbing to container surfaces.1. Mass Balance Analysis: Use a stability-indicating method with a universal detector (e.g., CAD, ELSD) or ensure all peaks are accounted for to check for mass balance. A loss of mass balance suggests non-chromatophoric degradants or precipitation. 2. Visual Inspection: Check samples for any cloudiness or solid material. Test solubility in your chosen solvent system. 3. Use Inert Vials: Switch to low-adsorption vials (e.g., silanized glass) to rule out surface binding.
Sample develops a yellow or brown discoloration. Oxidative Degradation or Formation of Polymeric Impurities: While the pyrazole ring is relatively stable, trace impurities or secondary reactions can lead to colored products, often arising from radical or oxidative processes.1. Inert Atmosphere: Prepare and store samples under an inert atmosphere (N₂ or Ar) to see if discoloration is prevented.[9] 2. Antioxidant Addition: In formulation studies, consider adding a small amount of an antioxidant (e.g., BHT) as a test. 3. Characterize Impurities: Attempt to concentrate and identify the colored impurities.

Core Stability & Degradation Protocols

For a comprehensive understanding of your molecule's stability, conducting forced degradation studies is essential.[1][10] These studies deliberately stress the compound to identify potential degradation pathways and validate the stability-indicating nature of your analytical methods.[2] The goal is typically to achieve 5-20% degradation of the active ingredient.[11]

Data Summary: Predicted Degradation Pathways
Stress Condition Primary Mechanism Expected Primary Degradant(s) Relative Rate
Acidic (e.g., 0.1 M HCl) Hydrolysis2-(4-bromo-1H-pyrazol-1-yl)propanoic acid + MethanolModerate to Fast
Basic (e.g., 0.1 M NaOH) Hydrolysis2-(4-bromo-1H-pyrazol-1-yl)propanoic acid (as salt) + MethanolVery Fast
Oxidative (e.g., 3% H₂O₂) OxidationPotential for N-oxides or ring-opened products.Slow to Moderate
Photolytic (UVA/Vis light) PhotolysisMethyl 2-(1H-pyrazol-1-yl)propanoateCondition Dependent
Thermal (e.g., 80°C) ThermolysisGenerally stable, but may accelerate hydrolysis if moisture is present.Slow
Visualization of Degradation Pathways

G parent This compound hydrolysis_prod 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid parent->hydrolysis_prod Hydrolysis (Acid/Base, H₂O) photo_prod Methyl 2-(1H-pyrazol-1-yl)propanoate parent->photo_prod Photodegradation (UV Light)

Caption: Predicted primary degradation pathways for the target molecule.

Experimental Protocol: Forced Degradation Workflow

The following steps outline a typical workflow for a forced degradation study. The preferred analytical method is a stability-indicating Reverse-Phase HPLC method, often with UV detection.[11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. This mixture allows for compatibility with both aqueous and organic stress conditions.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl, 0.5 mg/mL API). Heat at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH, 0.5 mg/mL API). Keep at room temperature (this reaction is expected to be fast).

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂, 0.5 mg/mL API). Keep at room temperature, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C. Also, place a vial of the stock solution at 60°C as a control.

  • Photostability: Expose a solution (in a quartz cuvette or other UV-transparent container) and a thin layer of solid powder to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in foil and kept under the same temperature conditions.

3. Time Point Sampling & Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Quench the reaction: For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, dilution may be sufficient.

  • Dilute all samples to a suitable final concentration for HPLC analysis.

  • Analyze by a validated stability-indicating HPLC-UV method. Use a photodiode array (PDA) detector to check for peak purity and identify the emergence of new chromophores.

4. Data Interpretation:

  • Calculate the percentage of parent compound remaining.

  • Determine the relative retention times (RRT) of all new peaks.

  • If possible, use LC-MS to obtain mass information for the major degradant peaks to aid in identification.

  • The goal is to identify conditions that yield 5-20% degradation to ensure the analytical method can adequately separate impurities from the main peak.[11]

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Interpretation prep Prepare 1 mg/mL Stock Solution acid Acidic prep->acid base Basic prep->base oxid Oxidative prep->oxid photo Photolytic prep->photo thermal Thermal prep->thermal sampling Sample at Time Points acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling hplc HPLC-PDA Analysis sampling->hplc lcms LC-MS ID hplc->lcms report Identify Pathways & Validate Method lcms->report

Caption: General workflow for a forced degradation study.

References
  • Bhusari, V. K., Khedekar, P. B., Dhole, S. N., & Banarjee, S. K. (2011). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Research and Opinion, 1(1), 1-5. [Link]

  • Symcora. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Symcora. [Link]

  • FDA. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(4). [Link]

  • Li, Y., et al. (2022). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. Defence Technology. [Link]

  • Unknown Author. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wang, Y., et al. (2020). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules. [Link]

  • Basavannacharya, C., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. CD Formulation. [Link]

  • Basavannacharya, C., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]

  • An, T., et al. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]

  • Poudyal, B., & Bharghav, G. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

  • Yin, P., et al. (2020). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. ResearchGate. [Link]

  • An, T., et al. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]

  • Yin, P., et al. (2021). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]

  • Gáspár, A., & Kádár, M. (2012). Photodecomposition properties of brominated flame retardants (BFRs). ResearchGate. [Link]

  • Kula, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Zhu, S., & Yang, W. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A. [Link]

  • Brezová, V., et al. (2017). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

  • Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. [Link]

  • Kurt, A., & Koca, M. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Acta Chimica Slovenica. [Link]

  • Singh, G., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Martins, M. A. P., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Dar, A. M., & Khan, M. S. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Bobková, A., et al. (2024). EXPLORING THE IMPACT OF DIFFERENT PACKAGING TYPES AND REPEATED PACKAGE OPENING ON VOLATILE COMPOUND CHANGES IN GROUND ROASTED COFFEE. Journal of Microbiology, Biotechnology and Food Sciences. [Link]

  • AA Blocks. (n.d.). 1248923-50-3 | methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate. AA Blocks. [Link]

  • Wang, C., et al. (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Singh, S., & Singh, P. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. [Link]

  • Ali, O. M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

  • Javaid, K., et al. (2016). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. [Link]

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Technical Support Center: Troubleshooting Pyrazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable solutions to common challenges encountered during the synthesis of pyrazoles. Pyrazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1][2] The most common and versatile method for their synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a reaction famously known as the Knorr pyrazole synthesis.[2][3][4][5] While seemingly straightforward, this reaction can present several challenges, from low yields and impurity formation to issues with regioselectivity.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work. We will delve into the causality behind these challenges and provide validated protocols to overcome them.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common questions and issues that arise during pyrazole synthesis.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?

Low yield is one of the most frequent challenges in pyrazole synthesis.[6] The root cause often lies in one or more of the following areas: incomplete reaction, side reactions, or suboptimal reaction conditions. A systematic approach to troubleshooting can help pinpoint and resolve the issue.[7]

Troubleshooting Workflow for Low Reaction Yield

G start Low Yield Observed check_completion Monitor Reaction Progress (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes side_reactions Side Reactions/Byproducts Present? incomplete->side_reactions No increase_time->check_completion increase_temp Increase Temperature/Consider Microwave increase_time->increase_temp catalyst Optimize Catalyst (Type & Loading) increase_temp->catalyst catalyst->check_completion success Improved Yield catalyst->success purify_reagents Purify Starting Materials side_reactions->purify_reagents Yes side_reactions->success No optimize_stoichiometry Adjust Reagent Stoichiometry purify_reagents->optimize_stoichiometry solvent Optimize Solvent optimize_stoichiometry->solvent solvent->check_completion solvent->success

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:

  • Incomplete Reaction: The first step is to determine if your starting materials are being fully consumed.

    • Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

    • Reaction Time & Temperature: If starting material remains, consider increasing the reaction time or temperature. Many condensation reactions require heating to proceed to completion. Microwave-assisted synthesis can also be a powerful tool to enhance yields and dramatically reduce reaction times.[6]

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical.

    • Acid Catalysis: For the Knorr synthesis, a catalytic amount of a protic acid like acetic acid or a mineral acid (e.g., HCl) is often used to facilitate the initial imine formation.[3][4][5]

    • Alternative Catalysts: In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have demonstrated improved yields.[2]

  • Side Reactions and Starting Material Purity: The presence of impurities in your starting materials can lead to unwanted side reactions, consuming your reagents and complicating purification.[8]

    • Reagent Quality: Use high-purity starting materials. For instance, phenylhydrazine is prone to decomposition and can form colored impurities, so using freshly distilled or high-purity phenylhydrazine is recommended.[9]

  • Reagent Stoichiometry: The ratio of your reactants can significantly impact the yield.

    • Hydrazine Excess: While a 1:1 stoichiometry is theoretical, using a slight excess of the hydrazine derivative (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion, especially if the 1,3-dicarbonyl is the more valuable component.

Q2: My reaction mixture has turned a deep yellow/red color. Is this normal, and how can I get a cleaner product?

The formation of a "sinful yellow/red" coloration is a very common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[10][11] This is often due to the formation of colored byproducts from the decomposition or side reactions of the hydrazine starting material.[9][10]

Strategies to Mitigate Discoloration:

  • Use of a Mild Base: If you are using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction mixture can become acidic, which can promote the formation of these colored impurities. The addition of one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a much cleaner reaction profile.[10][11]

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative processes that may contribute to the formation of colored byproducts.[10]

  • Purification: These colored impurities can often be removed during the workup and purification steps. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration before further purification by recrystallization or column chromatography.[10]

Q3: I am using an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of two regioisomers. How can I control the regioselectivity?

Controlling regioselectivity is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole isomers.[1][2][12]

Key Factors Influencing Regioselectivity:

FactorInfluence on RegioselectivityRecommendations
Steric Hindrance The hydrazine will preferentially attack the less sterically hindered carbonyl group.Choose a 1,3-dicarbonyl with significantly different steric environments around the carbonyls if possible.
Electronic Effects The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack.Electron-withdrawing groups on the 1,3-dicarbonyl can direct the initial attack.
Solvent The choice of solvent can influence the reaction pathway. Fluorinated alcohols have been shown to dramatically increase regioselectivity in some cases.[9]Screen different solvents, including polar aprotic (e.g., DMF, DMAc)[2][8] and fluorinated alcohols (e.g., TFE).
Catalyst The use of a Lewis acid catalyst, such as BF3, can help to direct the reaction towards a single regioisomer.[9]Experiment with different acid catalysts (both Brønsted and Lewis acids).
pH Control The pH of the reaction medium can influence which carbonyl is more reactive.Carefully control the pH of the reaction mixture.

Visualizing the Competing Pathways in Knorr Pyrazole Synthesis

G reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine path_a Attack at Carbonyl A reactants->path_a path_b Attack at Carbonyl B reactants->path_b intermediate_a Intermediate A path_a->intermediate_a intermediate_b Intermediate B path_b->intermediate_b product_a Regioisomer A intermediate_a->product_a Cyclization & Dehydration product_b Regioisomer B intermediate_b->product_b Cyclization & Dehydration

Caption: Competing reaction pathways leading to two regioisomers.

Q4: I am having difficulty purifying my pyrazole product. What are some effective purification strategies?

Purification of pyrazoles can sometimes be challenging due to the presence of persistent impurities or the physical nature of the product (e.g., an oil or low-melting solid).

Effective Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid pyrazole products. Finding a suitable solvent system is key.[9]

    • Common Solvents: Ethanol/water, ethyl acetate/hexanes, and isopropanol are commonly used solvent systems for pyrazole recrystallization.[9]

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly. If the product is soluble in one solvent and insoluble in another, you can dissolve it in the "good" solvent and then add the "bad" solvent dropwise until turbidity persists, then cool.[13]

  • Column Chromatography: If recrystallization is not effective or if your product is an oil, column chromatography is the next step.

    • Basic Pyrazoles: Pyrazoles are basic compounds and can sometimes streak or be retained on a silica gel column. To mitigate this, the silica gel can be deactivated with triethylamine or by using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol.[9][13]

    • Reverse-Phase Chromatography: For very polar or difficult-to-separate compounds, reverse-phase (C18) chromatography can be a viable alternative.[9]

  • Acid-Base Extraction: This technique is particularly useful for removing unreacted hydrazine and other basic or acidic impurities.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl) to remove basic impurities. Subsequently, washing with a dilute base solution (e.g., saturated sodium bicarbonate) can remove acidic impurities.

  • Formation of Acid Addition Salts: Pyrazoles can be purified by converting them into their acid addition salts, which can then be crystallized. The purified salt can then be neutralized to regenerate the pure pyrazole.[14][15]

II. Experimental Protocols

This section provides a general, step-by-step protocol for a typical Knorr pyrazole synthesis.

General Protocol for the Synthesis of a 3,5-Disubstituted Pyrazole

Reaction: Acetylacetone + Phenylhydrazine → 3,5-dimethyl-1-phenylpyrazole

Materials:

  • Acetylacetone

  • Phenylhydrazine

  • Ethanol (or Glacial Acetic Acid)

  • Appropriate workup and purification solvents (e.g., water, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 equivalent) in ethanol.

  • Reagent Addition: Slowly add phenylhydrazine (1.0 - 1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added if desired.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Safety Precautions: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[16]

III. Mechanistic Insights

A thorough understanding of the reaction mechanism is crucial for effective troubleshooting. The Knorr pyrazole synthesis proceeds via a cyclocondensation reaction.[7][16]

General Mechanism of the Knorr Pyrazole Synthesis

G start 1,3-Dicarbonyl + Hydrazine step1 Nucleophilic attack of hydrazine on a carbonyl group start->step1 intermediate1 Formation of a hemiaminal intermediate step1->intermediate1 step2 Dehydration to form a hydrazone intermediate intermediate1->step2 intermediate2 Hydrazone/Enamine Intermediate step2->intermediate2 step3 Intramolecular nucleophilic attack of the second nitrogen on the remaining carbonyl intermediate2->step3 intermediate3 Formation of a cyclic intermediate step3->intermediate3 step4 Final dehydration and aromatization intermediate3->step4 product Pyrazole Product step4->product

Caption: General mechanism of the Knorr pyrazole synthesis.

The key steps involve:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[7]

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[7][17]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[7]

  • Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[7]

By understanding these steps, you can better diagnose where your reaction might be failing and make informed adjustments to your experimental conditions.

IV. References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Process for the purification of pyrazoles. (n.d.). Google Patents.

  • A mechanism of pyrazole forming reaction. (n.d.). ResearchGate. [Link]

  • Unit 4 Pyrazole. (n.d.). Slideshare. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]

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Technical Support Center: Preventing Regioisomer Formation in Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity during the N-alkylation of pyrazoles. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve your desired regioisomer with high fidelity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the regioselective alkylation of pyrazoles.

Q1: Why is controlling regioselectivity in pyrazole alkylation such a common challenge?

The primary challenge stems from the inherent electronic nature of the pyrazole ring. Unsymmetrically substituted pyrazoles exist as a mixture of rapidly equilibrating tautomers. This tautomerism, coupled with the similar nucleophilicity and steric accessibility of the N1 and N2 nitrogen atoms, means that electrophilic attack by an alkylating agent can often occur at both positions, leading to a mixture of regioisomers that can be difficult to separate[1][2][3]. The resulting pyrazolate anion, formed under basic conditions, has electron density distributed across both nitrogen atoms, further complicating selective alkylation[2][4].

Q2: What are the key experimental factors that influence N1 vs. N2 alkylation?

Regioselectivity is not governed by a single factor but is a complex interplay of several experimental parameters. Understanding these can allow you to steer the reaction toward the desired outcome.

  • Steric Hindrance: This is often the most dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom. A bulky substituent on the pyrazole ring (at the 3- or 5-position) or a bulky alkylating agent will strongly direct the reaction to the more accessible nitrogen[1][5].

  • Solvent Choice: The polarity and nature of the solvent play a critical role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used[1][2]. Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in certain cases, often favoring one isomer almost exclusively[6][7].

  • Base and Counter-ion: The choice of base is critical and can sometimes even reverse the selectivity. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH)[1][2]. The size and charge of the cation associated with the base can influence the coordination environment of the pyrazolate anion, thereby directing the alkylating agent to a specific nitrogen[2][8]. For instance, using NaH can prevent the formation of regioisomeric byproducts in certain reactions[2].

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the relative nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, potentially directing alkylation to the more distant nitrogen[2][4].

  • Temperature: Reaction temperature can affect the kinetic vs. thermodynamic control of the reaction. While often a secondary factor, optimization of temperature can sometimes improve the isomeric ratio.

Q3: How can I reliably differentiate and quantify the N1 and N2 regioisomers I've formed?

Unambiguous structural characterization is crucial. While chromatographic methods like TLC can indicate the presence of multiple products, spectroscopic techniques are essential for definitive identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.

    • 1D NMR (¹H, ¹³C): The chemical shifts of the pyrazole ring protons and carbons will be distinct for each isomer. Comparing the spectra to known literature values is a good first step.

    • 2D NMR (NOESY and HMBC): These advanced techniques provide definitive proof of connectivity. A Nuclear Overhauser Effect (NOE) correlation between the protons of the newly introduced alkyl group and a proton on a substituent at the 5-position of the pyrazole ring confirms N1 alkylation. Conversely, an NOE to a substituent at the 3-position would suggest N2 alkylation. Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings between the alkyl group's protons and the pyrazole ring's carbons (C3 and C5), confirming the point of attachment[10][11].

  • Chromatography: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the isomers in the crude reaction mixture, providing an accurate regioisomeric ratio[9].

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole alkylation experiments.

Issue 1: My reaction produced a mixture of regioisomers. How can I improve the selectivity?

When a reaction yields an inseparable or difficult-to-separate mixture, modifying the synthetic strategy is necessary.

Solution A: Systematic Optimization of Reaction Conditions

The first approach should be to systematically vary the reaction parameters that influence regioselectivity.

ParameterVariationRationale & Expected Outcome
Base Switch from K₂CO₃ to NaH.NaH is a stronger, non-nucleophilic base that fully deprotonates the pyrazole. This can sometimes lead to a "cleaner" reaction and may favor a different regioisomer compared to carbonate bases[2].
Solvent Switch from DMF to a fluorinated alcohol (TFE or HFIP).Fluorinated alcohols can stabilize intermediates differently through hydrogen bonding, which has been shown to dramatically increase regioselectivity, often leading to a single isomer[6][7].
Alkylating Agent Change from a primary alkyl halide (e.g., iodomethane) to a bulkier one (e.g., isopropyl iodide).Increasing the steric bulk of the electrophile will more strongly favor attack at the less sterically hindered nitrogen of the pyrazole[1][5].
Temperature Lower the reaction temperature (e.g., from 80 °C to room temperature or 0 °C).Lower temperatures may favor the kinetically controlled product, which might be a single regioisomer.
Solution B: Employ a Directing or Protecting Group Strategy

For substrates that are particularly resistant to regiocontrol, a protecting group strategy offers a robust, albeit longer, path to a single isomer. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is particularly effective.[12]

  • Protection: Protect the pyrazole NH with the SEM group.

  • Functionaliation: The SEM group often directs subsequent reactions to specific positions.

  • N-Alkylation: Alkylate the desired nitrogen. The use of a protecting group can allow for regioselective introduction of the alkyl substituent[12].

  • Deprotection: Remove the SEM group under specific conditions to yield the desired N-alkylated pyrazole as a single regioisomer[12].

Issue 2: I've already produced a mixture of isomers. What are the best practices for separation?

If resynthesis is not an option, focus on optimizing the purification.

Solution: Advanced Chromatographic Separation

Standard column chromatography is the most common method for separating pyrazole regioisomers[10][13]. However, success often lies in the details.

  • TLC Optimization: Before attempting a column, thoroughly screen solvent systems using Thin-Layer Chromatography (TLC). The goal is to find an eluent that provides the largest possible difference in retention factor (ΔRf) between the two spots. Test various ratios of common solvents like hexanes and ethyl acetate[13].

  • Stationary Phase: While silica gel is the default, consider other stationary phases like alumina if separation on silica is poor[9].

  • Loading Technique: For difficult separations, use the "dry loading" method. Dissolve your crude mixture in a volatile solvent (e.g., DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder is then carefully added to the top of the column, which often results in sharper bands and better resolution compared to loading in a strong solvent[14].

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations or for obtaining highly pure material, HPLC is the method of choice. Both normal-phase and reverse-phase HPLC can be effective[14].

Section 3: Key Protocols & Methodologies

Protocol 1: General Procedure for Base-Mediated N-Alkylation of a Pyrazole

This protocol provides a reliable starting point for optimizing your reaction.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 - 2.0 eq), finely ground

  • Alkylating Agent (e.g., Alkyl Halide, 1.1 - 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole and anhydrous DMF (approx. 0.1 M concentration).

  • Add the finely ground potassium carbonate to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent dropwise via syringe.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the regioisomeric ratio.

  • Purify the product(s) by column chromatography.

Protocol 2: Separation of Pyrazole Regioisomers by Silica Gel Column Chromatography

This protocol outlines the steps for separating a mixture of N1 and N2 alkylated pyrazoles.

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (230-400 mesh)

  • Optimized eluent (e.g., a mixture of hexanes and ethyl acetate determined by TLC)[13]

Procedure:

  • Prepare the Column: Select a column of appropriate size. Pack the column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading (Dry Loading Method): [14]

    • Dissolve the crude product in a minimal amount of a strong, volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (typically 1-2 times the weight of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed silica gel column.

  • Elution:

    • Begin eluting with the optimized solvent system. Use positive air pressure to maintain a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the collected fractions by TLC to identify which fractions contain the separated isomers.

  • Post-Processing:

    • Combine the pure fractions of each individual isomer.

    • Remove the solvent under reduced pressure to yield the isolated, pure regioisomers.

    • Confirm the identity and purity of each isomer by NMR spectroscopy[10][11].

Section 4: Visual Guides & Workflows

Diagram 1: Key Factors Influencing Pyrazole Alkylation Regioselectivity

G Sterics Steric Hindrance (Substrate & Electrophile) N1 Favors N1 Alkylation (Less Hindered Nitrogen) Sterics->N1 Bulky groups direct to less hindered N1 Solvent Solvent (Polar Aprotic vs. Fluorinated) Solvent->N1 TFE/HFIP can force selectivity Base Base / Counter-ion (K2CO3, NaH) N2 Favors N2 Alkylation (More Hindered Nitrogen) Base->N2 Cation can coordinate and block N1 Electronics Electronic Effects (Substituents) Electronics->N2 EWG at C5 can deactivate N1

Caption: Factors influencing the regiochemical outcome of pyrazole N-alkylation.

Diagram 2: Decision-Making Workflow for Regiocontrol Strategy

G node_action Systematically vary: - Base - Solvent - Temperature - Alkylating Agent node_end Consider alternative synthetic route to pyrazole core. start Reaction yields regioisomeric mixture q1 Can reaction conditions be optimized? start->q1 q1->node_action Yes q2 Is separation by chromatography feasible? q1->q2 No q3 Is a protecting group strategy viable? q2->q3 No node_action2 Optimize TLC eluent. Use dry-loading technique. Consider HPLC. q2->node_action2 Yes q3->node_end No node_action3 Implement protection/ alkylation/deprotection sequence (e.g., SEM group). q3->node_action3 Yes

Caption: A workflow for selecting the appropriate strategy to obtain a single pyrazole regioisomer.

References

  • Benchchem. (2025). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. Benchchem.
  • Benchchem. (2025). Column chromatography conditions for separating pyrazole isomers. Benchchem.
  • UABDivulga. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UABDivulga.
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5617–5629.
  • Shabashov, D., & Daugulis, O. (2010). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Organic Letters, 10(8), 1649–1652.
  • Benchchem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
  • Benchchem. (2025). Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Guda, M. R., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(21), 15839.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1184–1195.
  • Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5617-5629.
  • Patsch, D., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559.
  • Jones, C. P., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 54-66.
  • Liu, G., et al. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). Schrödinger.
  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • Gunanathan, C., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10087–10096.
  • Guda, M. R., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(21), 15839.
  • ResearchGate. (n.d.). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. ResearchGate.

Sources

Technical Support Center: TLC Visualization for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thin-Layer Chromatography (TLC) visualization of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into visualizing this important class of N-heterocyclic compounds. Here, we move beyond simple procedural lists to explain the why behind the how, ensuring your experimental choices are informed and your results are reliable.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists encounter when assisting researchers with the TLC analysis of pyrazole derivatives.

Q1: My pyrazole compound is not showing up under the UV lamp. What should I do?

A1: While many pyrazoles and aromatic compounds absorb short-wave UV light (254 nm) and appear as dark spots on a fluorescent plate, this is not always the case.[1][2] The intensity of UV quenching depends on the extent of the conjugated π-system within the molecule.[3] If your pyrazole derivative lacks significant conjugation or is present at a very low concentration, it may not be visible.

First Steps:

  • Confirm Concentration: Ensure you have spotted a sufficient amount of your sample. You can try spotting multiple times in the same location, allowing the solvent to dry between applications.[4]

  • Use a Chemical Stain: If UV visualization is unsuccessful, you will need to use a chemical staining agent.

Q2: Which chemical stain is best for general screening of pyrazole compounds?

A2: For a versatile, all-purpose stain, potassium permanganate (KMnO₄) is an excellent starting point. Pyrazole rings and many common functional groups are susceptible to oxidation by permanganate, which results in a color change.[3][5] This stain is highly sensitive and produces yellow to brown spots on a purple or pink background upon gentle heating.[3]

Q3: I used a potassium permanganate stain, but my spots are fading quickly. How can I preserve the TLC plate?

A3: The colored spots produced by potassium permanganate can indeed fade over time. It is crucial to document your results immediately after visualization.

Best Practices:

  • Circle the spots with a pencil as soon as they appear.[3]

  • Take a high-resolution photograph or scan the plate for your records.

Q4: Can I use an iodine chamber for visualizing pyrazoles?

A4: Yes, an iodine chamber is another common and semi-non-destructive method.[1][6] Iodine vapor has a high affinity for many organic compounds, including aromatic systems like pyrazoles, forming colored complexes.[3][6] This typically results in yellow-brown spots.[1][6] However, be aware that the spots are often transient and will fade as the iodine evaporates.[1][6] It's also important to note that not all compounds have an affinity for iodine.[3]

Q5: My spots are streaking or tailing on the TLC plate. Is this a visualization problem?

A5: Streaking is typically a chromatography issue rather than a visualization one, but it can impact the clarity of your visualized spots.[4][7] The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel stationary phase, leading to poor spot shape.[8]

Troubleshooting Streaking:

  • Adjust Mobile Phase: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.[9]

  • Reduce Sample Concentration: Overloading the plate is a common cause of streaking.[4][7] Try diluting your sample.[9]

Troubleshooting Guides & Detailed Protocols

This section provides a more in-depth look at specific reagents and protocols to help you overcome common challenges.

Table 1: Comparison of Common TLC Stains for Pyrazole Compounds
StainPreparationMechanism & Use Case for PyrazolesExpected Appearance
Potassium Permanganate (KMnO₄) Dissolve 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water.[3][10][11]Oxidizes the pyrazole ring and other oxidizable functional groups. Excellent general-purpose stain.[3][5][12]Yellow to brown spots on a purple/pink background.[3][13]
Iodine (I₂) Chamber Place a few crystals of solid iodine in a sealed chamber.[1][6][14]Forms reversible, colored complexes with the aromatic pyrazole ring.[1][6] Good for a quick, semi-non-destructive look.[1]Yellow-brown spots on a lighter brown background.[1][6]
Ceric Ammonium Molybdate (CAM) To 235 mL of water, add 12 g of ammonium molybdate, 0.5 g of ceric ammonium molybdate, and 15 mL of concentrated sulfuric acid.[3][10]A highly sensitive, general stain that reacts with a wide variety of functional groups through oxidation.[3]Dark blue spots on a light blue-green background.[13]
Ninhydrin Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3.0 mL of acetic acid.[10][15]Primarily for primary and secondary amines.[11] Useful if your pyrazole has an amino substituent.Pink, red, or purple spots.[16]
Dragendorff's Reagent Solution A: 1.7 g basic bismuth nitrate in 100 ml water/acetic acid (4:1). Solution B: 40 g potassium iodide in 100 ml of water. Mix 5 ml A + 5 ml B + 20 ml acetic acid + 70 ml water.Detects nitrogen-containing compounds, including alkaloids and other N-heterocycles like pyrazoles.[2][5]Orange to red-brown spots.[2]
Experimental Protocol: General Staining Procedure

This protocol outlines the standard steps for visualizing a developed TLC plate using a dipping solution.

Safety First: Always perform staining procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Methodology:

  • Dry the Plate: After developing your TLC plate, remove it from the developing chamber and mark the solvent front with a pencil. Allow all the eluent to completely evaporate from the plate. Residual solvent can interfere with the staining process, causing streaks or an uneven background color.[17]

  • Prepare the Stain: Have your chosen staining solution ready in a dipping jar that is wide enough to accommodate your TLC plate.

  • Dip the Plate: Using tweezers, hold the TLC plate by its top edge and quickly and smoothly immerse it into the staining solution.[1]

  • Remove Excess Stain: Immediately withdraw the plate and let any excess stain drip off for a few seconds.[1] Gently wipe the back of the plate with a paper towel to prevent drips.[1]

  • Develop the Spots: Carefully heat the plate using a heat gun.[1] Keep the heat gun moving to ensure even heating and prevent scorching the plate. The spots will begin to appear as the reaction occurs.

  • Documentation: Once the spots are clearly visible against the background, stop heating. Immediately circle the spots with a pencil and photograph or scan the plate for your records.[3]

Visualization Workflows and Troubleshooting Logic

The following diagrams illustrate the decision-making process for TLC visualization and troubleshooting common issues.

TLC_Visualization_Workflow start Developed & Dried TLC Plate uv_check View under UV Lamp (254 nm) start->uv_check spots_visible Are spots clearly visible? uv_check->spots_visible document_uv Circle spots & Document spots_visible->document_uv  Yes stain_choice Select Chemical Stain (e.g., KMnO₄) spots_visible->stain_choice  No stain_procedure Perform Staining Protocol stain_choice->stain_procedure spots_visible_stain Are spots clearly visible now? stain_procedure->spots_visible_stain document_stain Circle spots & Document spots_visible_stain->document_stain  Yes troubleshoot Troubleshoot Experiment spots_visible_stain->troubleshoot  No

Caption: A standard workflow for visualizing a TLC plate.

TLC_Troubleshooting_Logic start Problem Encountered no_spots No Spots Visible start->no_spots streaking Spots are Streaking start->streaking fading Spots Fade Quickly start->fading conc_check Increase Sample Concentration no_spots->conc_check Possible Cause: Too Dilute base_add Add Triethylamine to Eluent streaking->base_add Possible Cause: Acidic Silica Interaction document_immediately Circle Spots & Photograph Immediately fading->document_immediately Issue with Stain Stability (e.g., KMnO₄, Iodine) stain_check Try a More Sensitive Stain (e.g., CAM) conc_check->stain_check If still no spots... evap_check Visualize Immediately After Elution stain_check->evap_check Consider volatility... dilute_sample Dilute the Sample base_add->dilute_sample If streaking persists...

Sources

Technical Support Center: Chiral Separation of Pyrazole Propanoate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of pyrazole propanoate enantiomers. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of enantioselective analysis and purification. As the therapeutic and toxicological profiles of enantiomers can differ significantly, achieving robust and reliable separation is a critical step in pharmaceutical development[1][2][3].

This resource provides a structured approach, moving from foundational method development principles to in-depth troubleshooting of common experimental issues.

Part 1: Frequently Asked Questions (FAQs) & Method Development

This section addresses the initial questions that arise during the planning and development of a chiral separation method for pyrazole propanoate compounds.

Q1: Where should I start with column selection for pyrazole propanoate enantiomers?

Answer: The most successful and widely used chiral stationary phases (CSPs) for a broad range of compounds, including pyrazole derivatives, are polysaccharide-based[4][5]. These CSPs, typically derivatives of cellulose or amylose, offer a versatile range of interactions (hydrogen bonding, π-π, dipole-dipole) necessary for chiral recognition[6][7].

A logical starting point is to screen your analyte on a small set of complementary polysaccharide columns. A study on 18 different pyrazole derivatives demonstrated that a combination of a cellulose-based column (e.g., Lux Cellulose-2) and an amylose-based column (e.g., Lux Amylose-2) could resolve all tested compounds[4][8].

Expert Insight:

  • Cellulose-based CSPs often show superior performance in polar organic modes[4][8].

  • Amylose-based CSPs frequently provide better resolution in the normal phase mode[4][8].

Screening with both types maximizes the probability of achieving a successful initial separation.

Q2: Which mobile phase mode (Normal Phase, Reversed-Phase, Polar Organic) is best?

Answer: The choice of mobile phase is intrinsically linked to your chosen CSP and the specific properties of your pyrazole propanoate analyte. There is no single "best" mode; each offers distinct advantages[9].

  • Normal Phase (NP): Typically uses a non-polar solvent like n-hexane with a polar modifier (e.g., ethanol, isopropanol). Hydrogen bonding is a primary driver of chiral recognition in this mode[4][8]. NP is often powerful but may present challenges with analyte solubility. Ethanol is frequently a better modifier than isopropanol for achieving high resolution on polysaccharide CSPs[4][8].

  • Polar Organic Mode (POM): Uses polar organic solvents like methanol, ethanol, or acetonitrile. POM is highly advantageous for its ability to produce sharp peaks, achieve short analysis times, and accommodate analytes with poor solubility in hexane[4][8][10]. This mode is particularly effective with cellulose-based columns for pyrazole separations[4][8].

  • Reversed-Phase (RP): Uses aqueous mobile phases with organic modifiers (e.g., acetonitrile, methanol). While less common as a starting point for polysaccharide columns, specialized RP chiral columns exist (e.g., Chiralcel OD-RH) and can be effective, especially for more polar analytes[11].

Recommendation: For pyrazole propanoates, begin screening with Normal Phase (n-hexane/ethanol) and Polar Organic Mode (Methanol or Acetonitrile) as these have demonstrated the highest success rates[4][8][12].

Q3: Should I consider Supercritical Fluid Chromatography (SFC) instead of HPLC?

Answer: Absolutely. SFC is rapidly becoming a preferred technique for both analytical and preparative chiral separations in the pharmaceutical industry[13][14].

Key Advantages of SFC:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates, leading to significantly faster separations—often 3 to 5 times faster than HPLC[14][15][16].

  • Efficiency: SFC often yields higher plate counts and sharper peaks.

  • Green Chemistry: It drastically reduces organic solvent consumption, replacing the bulk of the mobile phase with environmentally benign CO2[13][15][16].

  • Simplified Recovery: In preparative work, the CO2 evaporates upon depressurization, making it much easier to recover the purified enantiomers from the small volume of organic modifier[14].

Given these benefits, SFC is an excellent and often superior alternative to HPLC for high-throughput screening and purification of chiral pyrazole propanoates[17].

Table 1: Recommended Starting Conditions for Method Screening
ParameterHPLC - Normal PhaseHPLC - Polar Organic ModeSFC
Primary CSPs Lux Amylose-2, Chiralpak AD[4][12]Lux Cellulose-2, Chiralcel OD[4][12]Immobilized Polysaccharide CSPs
Mobile Phase n-Hexane / Ethanol (e.g., 90:10 v/v)100% Methanol or 100% AcetonitrileCO2 / Methanol (e.g., 80:20 v/v)
Flow Rate (4.6mm ID) 0.5 - 1.0 mL/min0.5 - 1.0 mL/min2.0 - 4.0 mL/min
Temperature 25 °C (ambient)25 °C (ambient)40 °C
Back Pressure N/AN/A150 bar
Detection UV (select appropriate wavelength)UV (select appropriate wavelength)UV (select appropriate wavelength)

Part 2: Chiral Separation Workflow & Detailed Protocol

A systematic approach is crucial for efficient method development. The following workflow outlines the logical progression from initial screening to a fully optimized method.

Diagram 1: Chiral Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (Structure, Solubility, pKa) B Select CSPs (e.g., Cellulose & Amylose based) A->B C Select Mobile Phase Modes (NP, POM, SFC) B->C D Perform Initial Screening Runs (Isocratic, ~15-20 min) C->D E Evaluate Results: - No Separation - Partial Separation (Rs < 1.5) - Baseline Separation (Rs >= 1.5) D->E F Baseline Separation Found? (Decision) E->F F->B No G Optimize Mobile Phase: - Adjust Modifier % (NP/SFC) - Change Modifier (e.g., EtOH -> IPA) - Add Additives (TFA/DEA) F->G Partial J Optimized Method (Rs > 2.0, Good Peak Shape) F->J Yes H Optimize Temperature: - Decrease T for selectivity - Increase T for efficiency G->H I Optimize Flow Rate: - Decrease for resolution H->I I->J K System Suitability Test J->K L Validate Method (Robustness, Linearity, LOD/LOQ) K->L

Caption: A systematic workflow for developing a robust chiral separation method.

Detailed Protocol: Isocratic Chiral HPLC Method

This protocol provides a concrete example for separating pyrazole propanoate enantiomers using a polysaccharide-based CSP in polar organic mode.

1. System Preparation:

  • HPLC System: An HPLC with a UV/PDA detector.

  • Column: Lux Cellulose-2, 5 µm, 250 x 4.6 mm[5].

  • Mobile Phase: 100% HPLC-grade Methanol. Degas the mobile phase thoroughly before use.

  • Column Equilibration: Install the column and equilibrate with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

2. Sample Preparation:

  • Prepare a stock solution of the racemic pyrazole propanoate sample at 1.0 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase as the diluent.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: 100% Methanol.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: Monitor at a suitable UV wavelength (e.g., 254 nm or the compound's λmax)[5].

  • Run Time: 15 minutes.

4. Data Analysis:

  • Integrate the peaks for both enantiomers.

  • Calculate the retention factors (k'), selectivity (α), and resolution (Rs).

  • A resolution (Rs) value of ≥ 1.5 indicates baseline separation.

Part 3: Troubleshooting Guide

Even with a systematic approach, challenges can arise. This section addresses specific problems in a question-and-answer format.

Diagram 2: Troubleshooting Decision Tree

G Start Problem Observed? P1 Poor Resolution (Rs < 1.5) Start->P1 P2 Poor Peak Shape (Tailing / Fronting) Start->P2 P3 Irreproducible Retention Times Start->P3 S1_1 Decrease Temperature (e.g., in 5°C steps) P1->S1_1 Enhances weak interactions S1_2 Decrease Flow Rate (e.g., to 0.5 mL/min) P1->S1_2 Improves efficiency S1_3 Change Mobile Phase Modifier (e.g., EtOH -> IPA or vice-versa) P1->S1_3 Alters selectivity S1_4 Change CSP (e.g., Cellulose -> Amylose) P1->S1_4 Different chiral environment S2_1 Add Additive: - 0.1% TFA for acids - 0.1% DEA for bases P2->S2_1 Masks active sites S2_2 Lower Sample Concentration (Check for overload) P2->S2_2 Prevents mass overload S2_3 Ensure Sample Solvent Matches Mobile Phase P2->S2_3 Avoids peak distortion S2_4 Wash or Replace Column P2->S2_4 Column may be fouled S3_1 Ensure Full Column Equilibration (at least 30-60 min) P3->S3_1 Especially after solvent change S3_2 Check for Leaks in System P3->S3_2 Causes pressure fluctuations S3_3 Control Column Temperature (Use a column oven) P3->S3_3 Retention is T-dependent S3_4 Prepare Fresh Mobile Phase P3->S3_4 Prevents composition change End Problem Resolved S1_1->End S1_2->End S1_3->End S1_4->End S2_1->End S2_2->End S2_3->End S2_4->End S3_1->End S3_2->End S3_3->End S3_4->End

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, pyrazole derivatives are foundational scaffolds, celebrated for their vast spectrum of biological activities.[1][2] The precise molecular architecture of these compounds is paramount, as subtle changes in substitution or isomerism can drastically alter their pharmacological profiles. Consequently, rigorous and unambiguous structural validation is not merely a procedural step but a cornerstone of synthetic and chemical integrity.

This guide provides an in-depth, comparative analysis of the spectroscopic and analytical methodologies required to unequivocally validate the structure of a key synthetic intermediate: methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate . We will move beyond simple data reporting to explore the causal logic behind experimental choices and demonstrate how a multi-faceted analytical approach creates a self-validating system, ensuring the highest degree of confidence for researchers, scientists, and drug development professionals.

Primary Characterization: The Spectroscopic Triad

The initial and most powerful line of inquiry into a molecule's structure relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][4] This triad provides orthogonal pieces of information that, when combined, construct a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most definitive technique for elucidating the carbon-hydrogen framework of an organic molecule.[5] For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Mapping the Protons

  • Objective: To identify the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

  • Causality of Expected Signals: The structure contains five unique proton environments.

    • Pyrazole Ring Protons (H-3, H-5): These protons reside on an electron-deficient aromatic ring, causing them to be deshielded and appear at higher chemical shifts (typically δ 7.5-8.0 ppm). They are not adjacent to other protons, so they should appear as sharp singlets.

    • Methine Proton (-CH): This proton is adjacent to both an electron-withdrawing pyrazole nitrogen and a chiral center, placing its signal in the δ 4.5-5.0 ppm range. It is coupled to the three protons of the adjacent methyl group, resulting in a quartet (3+1=4 lines) based on the n+1 rule.

    • Ester Methyl Protons (-OCH₃): These three protons are attached to an oxygen atom, placing them in a relatively shielded environment around δ 3.7 ppm. They are isolated and thus appear as a singlet.

    • Propanoate Methyl Protons (-CH₃): These protons are on a standard aliphatic chain but are adjacent to the chiral methine carbon. They will be split by the methine proton into a doublet (1+1=2 lines) and appear in the aliphatic region, typically around δ 1.8-2.0 ppm.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

  • Objective: To identify all unique carbon environments within the molecule.

  • Causality of Expected Signals: The molecule has seven distinct carbon atoms.

    • Carbonyl Carbon (C=O): The ester carbonyl is highly deshielded due to the double bond and electronegative oxygen atoms, appearing far downfield (δ ~170 ppm).

    • Pyrazole Ring Carbons (C-3, C-5): These sp²-hybridized carbons appear in the aromatic region (δ ~130-140 ppm).

    • Bromo-substituted Carbon (C-4): The direct attachment of the electronegative bromine atom significantly shields this carbon through the "heavy atom effect," causing it to appear at a much lower chemical shift than other aromatic carbons (δ ~95-100 ppm).

    • Methine Carbon (-CH): This carbon, bonded to the pyrazole nitrogen, will be found around δ ~55-60 ppm.

    • Ester Methyl Carbon (-OCH₃): This carbon will be in a similar region to the methine carbon, around δ ~52 ppm.

    • Propanoate Methyl Carbon (-CH₃): This aliphatic carbon is the most shielded, appearing furthest upfield (δ ~18-20 ppm).

| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ | | :--- | :--- | :--- | :--- | | Assignment | ¹H NMR Prediction | Multiplicity | ¹³C NMR Prediction | | H-5 | ~7.6 | Singlet (s) | ~139 | | H-3 | ~7.5 | Singlet (s) | ~130 | | -CH- (methine) | ~4.8 | Quartet (q) | ~57 | | -OCH₃ (ester) | ~3.7 | Singlet (s) | ~53 | | -CH₃ (propanoate) | ~1.9 | Doublet (d) | ~19 | | C=O (carbonyl) | - | - | ~170 | | C-4 (C-Br) | - | - | ~97 |

Mass Spectrometry (MS): The Molecular Weight and Formula
  • Objective: To determine the molecular weight and gain evidence for the elemental composition through fragmentation analysis.

  • Causality of Expected Signals:

    • Molecular Ion Peak (M⁺): The most critical piece of information is the mass of the intact molecule. For C₇H₉BrN₂O₂, the expected monoisotopic mass is ~232.99 Da.

    • Isotopic Pattern: A key validating feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum must show two peaks of nearly equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M⁺+2). The absence of this pattern would immediately invalidate the proposed structure.[6]

    • Fragmentation: Electron Impact (EI) or Electrospray Ionization (ESI-MS/MS) will cause the molecule to fragment in predictable ways. Key expected fragments would arise from the loss of:

      • The methoxy group (•OCH₃), m/z ~202/204

      • The entire methyl propanoate side chain, leaving the 4-bromopyrazole cation, m/z ~147/149

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
  • Objective: To confirm the presence of key functional groups.[7][8] While less structurally definitive than NMR, FT-IR provides rapid and crucial confirmatory data.

  • Causality of Expected Signals:

    • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected between 1735-1750 cm⁻¹. Its presence is non-negotiable.

    • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups will appear just below 3000 cm⁻¹.

    • C=N and C=C Stretches: Vibrations from the pyrazole ring will produce several weaker bands in the 1400-1600 cm⁻¹ region.

    • C-O Stretch: The C-O single bond of the ester will show a distinct band in the 1100-1300 cm⁻¹ range.

| Table 2: Key FT-IR Vibrational Frequencies | | :--- | :--- | :--- | | Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | | Ester | C=O Stretch | 1735 - 1750 (Strong, Sharp) | | Aromatic Ring | C-H Stretch | 3050 - 3150 (Medium) | | Aliphatic Chain | C-H Stretch | 2850 - 2980 (Medium) | | Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 (Variable) | | Ester | C-O Stretch | 1100 - 1300 (Strong) |

Workflow for Primary Structural Validation

The following diagram illustrates the logical flow of the primary characterization process, where each technique provides data that informs and validates the others.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synth Synthesized Compound (this compound) FTIR FT-IR Spectroscopy Synth->FTIR MS Mass Spectrometry Synth->MS NMR 1D NMR (¹H, ¹³C) Synth->NMR FTIR_Data Functional Groups Confirmed (C=O, C-H, C=N) FTIR->FTIR_Data MS_Data Correct MW Confirmed Bromine Isotope Pattern (M+, M+2) MS->MS_Data NMR_Data Correct Number & Type of ¹H and ¹³C Signals NMR->NMR_Data Proposed_Structure Proposed Structure Validated FTIR_Data->Proposed_Structure MS_Data->Proposed_Structure NMR_Data->Proposed_Structure

Caption: Workflow for primary structural validation.

Comparative Analysis: Advanced and Orthogonal Validation Methods

For novel compounds, particularly in regulated environments like drug development, relying solely on 1D spectroscopy may be insufficient. The following techniques offer a higher level of structural proof.

2D NMR Spectroscopy: Unambiguous Connectivity
  • Objective: To definitively map the bonding network by observing correlations between nuclei.

  • Comparison to 1D NMR: While 1D NMR provides strong evidence, 2D NMR acts as the final arbiter, eliminating any doubt about isomerism. For our target molecule, confirming the N-1 substitution versus the N-2 is critical.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It would definitively link the ¹H signals in Table 1 to their corresponding ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for proving regiochemistry. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The crucial correlation would be between the methine proton (-CH-) on the propanoate chain and the C-3 and C-5 carbons of the pyrazole ring. This observation unambiguously proves that the propanoate group is attached to the N-1 position.

X-Ray Crystallography: The Absolute Proof
  • Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

  • Comparison to Spectroscopy: X-ray crystallography is the "gold standard" for structural validation, providing an absolute and undeniable picture of the molecule.[9] It not only confirms connectivity but also bond lengths, bond angles, and stereochemistry.

  • Limitations: The primary drawback is the requirement for a single, high-quality crystal suitable for diffraction. Growing such crystals can be a significant challenge and is not always feasible. It is also more resource-intensive than spectroscopic methods.

Elemental Analysis: The Fundamental Composition
  • Objective: To determine the percentage by mass of Carbon, Hydrogen, and Nitrogen in the pure compound.

  • Comparison to Mass Spectrometry: Elemental analysis is a classic, bulk analytical technique that complements high-resolution mass spectrometry (HRMS). While HRMS provides a highly accurate mass for an individual ion, elemental analysis confirms the bulk sample's elemental composition is consistent with the molecular formula. A successful analysis requires the experimental percentages to be within ±0.4% of the theoretical values for C₇H₉BrN₂O₂.

Logical Convergence of Analytical Data

No single technique should be used in isolation. The strength of validation comes from the logical convergence of all data points to support a single structural hypothesis.

G H_NMR ¹H NMR: 5 unique proton signals Correct splitting (q, d, s) Conclusion Structure Confirmed: This compound H_NMR->Conclusion Confirms H framework C_NMR ¹³C NMR: 7 unique carbon signals C-Br at ~97 ppm C_NMR->Conclusion Confirms C skeleton & Br position MS MS: Correct MW M+/M+2 pattern MS->Conclusion Confirms formula & Br presence IR IR: Strong C=O at ~1740 cm⁻¹ IR->Conclusion Confirms ester group HMBC 2D NMR (HMBC): Correlation between -CH and pyrazole C-5 HMBC->Conclusion Confirms N-1 substitution

Caption: Logical convergence of spectroscopic data for structural proof.

Experimental Protocols

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a 30° pulse angle with a relaxation delay of 1 second. Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: On the same instrument, acquire the proton-decoupled ¹³C spectrum. Use a 45° pulse angle with a relaxation delay of 2 seconds. Due to the low natural abundance of ¹³C, acquire at least 1024 scans.

  • 2D NMR (HMBC): Utilize standard instrument parameters for a gradient-selected gsHMBC experiment, optimizing for a long-range coupling constant of 8 Hz to observe the key correlations to the pyrazole ring.

Protocol 2: Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Acquire data in positive ion mode.

  • Analysis: Observe the full scan spectrum for the [M+H]⁺ or [M+Na]⁺ adduct. Verify the molecular weight and confirm that the m/z difference between the isotopic peaks is 2 Da and their intensity ratio is approximately 1:1.

Protocol 3: FT-IR Spectroscopy (ATR)
  • Sample Preparation: Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum from 4000 to 400 cm⁻¹, co-adding at least 32 scans to improve the signal-to-noise ratio.

  • Analysis: Process the data to identify the key vibrational bands as listed in Table 2.

Conclusion

References

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  • PubMed. (2023). Spectroscopic Validation of Crystallographic Structures of a Protein Active Site by Chiroptical Spectroscopy. Retrieved January 17, 2026, from [Link]

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  • PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved January 17, 2026, from [Link]

  • PubMed. (2010). Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Structure validation in chemical crystallography. Retrieved January 17, 2026, from [Link]

  • VNU. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved January 17, 2026, from [Link]

  • YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. Retrieved January 17, 2026, from [Link]

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Predicted Spectroscopic Data for Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate and a Comparative Analysis with Structural Analogs

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists, the ability to interpret a suite of spectroscopic data is a critical skill. This guide provides a detailed examination of the expected spectroscopic data for this compound, a substituted pyrazole derivative of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on a comprehensive prediction and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, a comparative analysis with structurally related analogs is presented to highlight the influence of subtle molecular modifications on the resulting spectra.

The structural features of this compound, including the stereocenter at the propanoate alpha-carbon, the aromatic pyrazole ring, and the bromo- and methyl ester functional groups, will each give rise to characteristic signals in their respective spectroscopic analyses.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to provide key information regarding the number of distinct proton environments, their connectivity, and their chemical environment. The spectrum is anticipated to be recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.6s1HH-5 (pyrazole)The proton at position 5 of the pyrazole ring is adjacent to a nitrogen and is expected to be downfield.
~7.5s1HH-3 (pyrazole)The proton at position 3 is also on the aromatic pyrazole ring and will have a similar downfield chemical shift.
~4.8q1HCH (propanoate)This methine proton is adjacent to a stereocenter and coupled to the three protons of the methyl group, resulting in a quartet. Its proximity to the electronegative nitrogen and carbonyl group shifts it downfield.
~3.7s3HOCH₃ (ester)The methyl ester protons are in a relatively shielded environment and are expected to appear as a singlet.
~1.7d3HCH₃ (propanoate)These methyl protons are coupled to the single methine proton, resulting in a doublet.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~170C=O (ester)The carbonyl carbon of the ester is highly deshielded and appears significantly downfield.
~140C-5 (pyrazole)Aromatic carbon adjacent to nitrogen.
~129C-3 (pyrazole)Aromatic carbon adjacent to nitrogen.
~93C-4 (pyrazole)The carbon bearing the bromine atom is expected to be shifted upfield due to the heavy atom effect.
~55CH (propanoate)The methine carbon is attached to the nitrogen of the pyrazole ring.
~53OCH₃ (ester)The methyl ester carbon.
~18CH₃ (propanoate)The methyl carbon of the propanoate side chain.
Predicted Infrared (IR) Spectrum

The IR spectrum will highlight the presence of key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2950MediumC-H stretching (aliphatic)
~1740StrongC=O stretching (ester)
~1500-1400MediumC=C and C=N stretching (pyrazole ring)
~1200StrongC-O stretching (ester)
~1050MediumC-N stretching
~750StrongC-Br stretching
Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonRationale
248/250[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio).
189/191[M - COOCH₃]⁺Loss of the methoxycarbonyl radical.
147/149[4-bromopyrazole]⁺Fragmentation leading to the stable 4-bromopyrazole cation.

Comparative Analysis with Structural Analogs

A comparative analysis with structurally similar molecules can provide valuable context for interpreting the spectroscopic data of the target compound.

Comparison with Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
  • ¹H NMR: The primary difference in the ¹H NMR spectrum of the ethyl ester analog would be the signals for the ethyl group: a quartet around δ 4.2 ppm (OCH₂CH₃) and a triplet around δ 1.3 ppm (OCH₂CH₃). The other signals would be expected to have very similar chemical shifts to the methyl ester.

  • ¹³C NMR: The ¹³C NMR spectrum would show two signals for the ethyl group (around δ 61 and δ 14 ppm) instead of the single methoxy signal.

  • IR and MS: The IR and mass spectra would be very similar, with minor differences in the C-O stretching region and a molecular ion peak at m/z 262/264.

Comparison with Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate
  • ¹H and ¹³C NMR: Replacing bromine with chlorine would lead to subtle downfield shifts for the adjacent pyrazole protons and carbon (C-4) due to the higher electronegativity of chlorine.

  • MS: The mass spectrum would show a molecular ion peak at m/z 204/206, reflecting the isotopic pattern of chlorine (approximately 3:1 ratio).

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or a gas chromatograph.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine.

Visualizations

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of the target compound.

Diagram 2: Workflow for Spectroscopic Characterization

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS Mass Spec. Purification->MS Structure Elucidate Structure NMR->Structure IR->Structure MS->Structure

A Comparative Guide to Brominated Pyrazole Propanoate Regioisomers for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Regioisomerism in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, integral to a multitude of biologically active compounds.[1][2] The strategic placement of substituents on this five-membered heterocyclic ring profoundly influences a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[1] This guide provides an in-depth comparison of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate and its key regioisomers, methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate and methyl 2-(5-bromo-1H-pyrazol-1-yl)propanoate.

Understanding the distinct characteristics of these regioisomers is critical. Seemingly minor shifts in the position of the bromine atom lead to significant differences in synthetic accessibility, spectroscopic signatures, and ultimately, biological function. For drug development professionals, the ability to selectively synthesize and definitively characterize a specific regioisomer is paramount to developing safe and effective therapeutic agents.[3][4]

Synthetic Strategies and Regioselectivity

The synthesis of these regioisomers highlights a fundamental challenge in heterocyclic chemistry: controlling regioselectivity.[5][6] The synthetic pathways diverge based on the choice of the starting bromopyrazole.

Synthesis of this compound (4-Bromo Isomer)

The synthesis of the 4-bromo isomer is straightforward. It begins with 4-bromopyrazole, a symmetrical molecule where the N1 and N2 positions are chemically equivalent.[7] Consequently, N-alkylation with a suitable propanoate synthon, such as methyl 2-bromopropanoate, proceeds without regioisomeric ambiguity, yielding a single product. This reaction is typically carried out in the presence of a base, like potassium carbonate or sodium hydride, in an aprotic polar solvent such as DMF or acetonitrile.

Synthesis of Methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate (3-Bromo Isomer) and Methyl 2-(5-bromo-1H-pyrazol-1-yl)propanoate (5-Bromo Isomer)

In contrast, the N-alkylation of 3-bromopyrazole (which exists in tautomeric equilibrium with 5-bromopyrazole) invariably produces a mixture of the 3-bromo and 5-bromo regioisomers.[5] The ratio of these products is highly dependent on the reaction conditions.

  • Steric Hindrance: Bulky alkylating agents tend to favor substitution at the less sterically hindered N1 position, leading to a higher proportion of the 5-bromo isomer.

  • Electronic Effects & Cation Chelation: The choice of base and solvent can influence the site of alkylation. For instance, the use of sodium salts in less polar solvents can lead to chelation with the N2 nitrogen and the bromine at the 3-position, directing the alkylation to the N1 position and favoring the 3-bromo isomer.[8]

The inherent difficulty in achieving high regioselectivity necessitates a robust separation protocol, typically column chromatography, to isolate the pure 3-bromo and 5-bromo isomers for individual characterization and biological evaluation.[5]

Synthetic Pathways of Bromopyrazole Propanoate Regioisomers cluster_4bromo 4-Bromo Isomer Synthesis cluster_35bromo 3/5-Bromo Isomer Synthesis 4-BP 4-Bromopyrazole Prod_4 Methyl 2-(4-bromo-1H- pyrazol-1-yl)propanoate 4-BP->Prod_4 N-Alkylation (Single Product) Reagents_4 Methyl 2-bromopropanoate, Base (e.g., K2CO3), Solvent (e.g., DMF) Reagents_4->Prod_4 3-BP 3-Bromopyrazole Mix Mixture of Regioisomers 3-BP->Mix N-Alkylation Reagents_35 Methyl 2-bromopropanoate, Base, Solvent Reagents_35->Mix Separation Chromatographic Separation Mix->Separation Prod_3 Methyl 2-(3-bromo-1H- pyrazol-1-yl)propanoate Prod_5 Methyl 2-(5-bromo-1H- pyrazol-1-yl)propanoate Separation->Prod_3 Separation->Prod_5

Caption: Synthetic routes to the 4-bromo, 3-bromo, and 5-bromo isomers.

Comparative Physicochemical and Spectroscopic Data

The distinct substitution patterns of the three regioisomers give rise to unique physical properties and spectroscopic fingerprints, which are essential for their identification and characterization.

PropertyThis compoundMethyl 2-(3-bromo-1H-pyrazol-1-yl)propanoateMethyl 2-(5-bromo-1H-pyrazol-1-yl)propanoate
Molecular Formula C₇H₉BrN₂O₂C₇H₉BrN₂O₂C₇H₉BrN₂O₂
Molecular Weight 233.06233.06233.06
Predicted ¹H NMR (Pyrazole H's) H3 & H5: ~7.5-7.7 ppm (s)H4: ~6.4 ppm (d), H5: ~7.6 ppm (d)H3: ~7.5 ppm (d), H4: ~6.3 ppm (d)
Predicted ¹³C NMR (Pyrazole C's) C4 (C-Br) shielded, C3/C5 similarC3 (C-Br) shielded, C4/C5 distinctC5 (C-Br) shielded, C3/C4 distinct
Chromatographic Mobility (TLC/HPLC) Intermediate PolarityPolarity differs from 5-bromo isomerPolarity differs from 3-bromo isomer

Spectroscopic Analysis in Detail:

  • ¹H NMR Spectroscopy: This is the most powerful tool for differentiating the isomers.

    • 4-Bromo Isomer: Due to its symmetry, the protons at the C3 and C5 positions of the pyrazole ring are chemically equivalent and appear as a single singlet.

    • 3-Bromo and 5-Bromo Isomers: These unsymmetrical isomers each show two distinct doublets for their pyrazole ring protons (at C4 and C5 for the 3-bromo; at C3 and C4 for the 5-bromo). The coupling constant (J-value) between these adjacent protons is typically around 2-3 Hz. The proton ortho to the bromine atom is generally more deshielded (shifted downfield) compared to the proton ortho to the N-substituent.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring are diagnostic. The carbon atom directly attached to the bromine (C4 in the 4-bromo, C3 in the 3-bromo, and C5 in the 5-bromo isomer) will be significantly shielded (shifted upfield) compared to the other ring carbons.

  • Mass Spectrometry: All three isomers will exhibit the same molecular ion peak. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident, showing two peaks of nearly equal intensity separated by 2 Da (e.g., m/z 232 and 234). Fragmentation patterns may differ slightly, but are often not sufficient for unambiguous isomer identification without reference standards.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add methyl 2-bromopropanoate (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis and Separation of 3-Bromo and 5-Bromo Regioisomers
  • Reaction: Follow the procedure in Protocol 1, substituting 4-bromopyrazole with 3-bromopyrazole.

  • Work-up: Perform the same aqueous work-up as described in Protocol 1. The crude product will be a mixture of the 3-bromo and 5-bromo isomers.

  • Separation: Carefully perform column chromatography on silica gel using a gradient solvent system (e.g., hexane/ethyl acetate). The two isomers will have different retention factors (Rf), allowing for their separation. Collect and concentrate the fractions corresponding to each pure isomer.

  • Characterization: Confirm the identity of each isolated isomer using ¹H NMR spectroscopy as the primary method of differentiation.

Experimental Workflow for Isomer Analysis Start Crude Product (Single Isomer or Mixture) TLC TLC Analysis (Assess Purity/Mixture) Start->TLC Column Silica Gel Column Chromatography TLC->Column Fractions Collect Fractions Column->Fractions Analysis Analyze Fractions (TLC) Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Evap Solvent Evaporation Combine->Evap Final Pure Isomer(s) Evap->Final NMR_MS Spectroscopic Confirmation (¹H NMR, ¹³C NMR, MS) Final->NMR_MS

Caption: Workflow for purification and analysis of pyrazole regioisomers.

Performance in a Drug Discovery Context

The positional variation of the bromine atom significantly impacts molecular properties relevant to drug action.

  • Target Binding: The bromine atom can act as a key binding element, for instance, through halogen bonding.[9] Its position dictates the spatial orientation of this interaction, which can be the difference between a potent inhibitor and an inactive compound.

  • Metabolic Stability: The position of the bromine atom influences the electron density of the pyrazole ring, which can affect its susceptibility to metabolic enzymes (e.g., cytochrome P450s). One regioisomer may be more metabolically stable than another, leading to a better pharmacokinetic profile.

  • Physicochemical Properties: The dipole moment and lipophilicity (LogP) of the molecule will vary between isomers. These properties govern solubility, cell permeability, and plasma protein binding, all critical factors in drug development.

While specific biological data for these exact propanoate esters is not widely published, the broader class of brominated pyrazoles has shown promise in diverse therapeutic areas, including oncology, infectious diseases, and CNS disorders.[1][2][3] The ability to synthesize and test each regioisomer independently is therefore a crucial step in any structure-activity relationship (SAR) study.

Conclusion

The comparison of this compound with its 3-bromo and 5-bromo regioisomers underscores the critical importance of regiochemistry in chemical synthesis and drug discovery. The symmetrical nature of the 4-bromo precursor allows for a direct and unambiguous synthesis, whereas the 3-bromo precursor necessitates careful control of reaction conditions and rigorous purification to resolve the resulting isomeric mixture. The distinct spectroscopic signatures, particularly in ¹H NMR, provide clear and definitive methods for their identification. For researchers in pharmaceutical development, a thorough understanding of these differences is not merely an academic exercise; it is a fundamental requirement for the rational design, synthesis, and advancement of novel, effective, and specific therapeutic agents.

References

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Vertex AI Search. Retrieved January 18, 2026.
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  • Potential Therapeutic Applications of Bromo-pyrazoles: A Technical Guide. (2025). BenchChem.
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The 4-Bromopyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone scaffold, celebrated for its metabolic stability and versatile synthetic handles.[1] The introduction of a bromine atom at the 4-position endows this privileged heterocycle with unique properties, transforming it into a highly adaptable building block for potent and selective enzyme inhibitors.[2] This guide offers a comparative analysis of the structure-activity relationships (SAR) of 4-bromopyrazole derivatives, contrasting their roles as inhibitors of both protein kinases and metabolic enzymes. By examining the subtle yet critical impact of structural modifications, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of next-generation therapeutics.

The Strategic Importance of the 4-Bromo Substituent

The 4-bromopyrazole core is more than a simple starting material; it is a strategic tool. The bromine atom serves two primary purposes. Firstly, its electron-withdrawing nature can modulate the pKa of the pyrazole ring nitrogens, influencing hydrogen bonding capabilities which are crucial for target engagement.[1] Secondly, and perhaps more importantly, it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the systematic and diverse functionalization of the C4-position. This facilitates the exploration of chemical space around the core scaffold, a fundamental tenet of SAR studies.

Below is a depiction of the 4-bromopyrazole scaffold, highlighting the key positions for chemical modification that dictate biological activity.

Caption: Key modification points on the 4-bromopyrazole scaffold.

Case Study 1: Targeting Protein Kinases

Protein kinases are a major class of therapeutic targets, particularly in oncology. Their dysregulation is a hallmark of many cancers. The pyrazole scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming critical hydrogen bonds with the kinase hinge region.

Comparative Analysis: Inhibition of TBK1 and EGFR/HER-2

We will compare two distinct examples: 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity, and pyrazolyl-thiazole derivatives targeting the receptor tyrosine kinases EGFR and HER-2.

A study on 1H-pyrazolo[3,4-b]pyridine derivatives provided a clear SAR for TBK1 inhibition. The core scaffold, a close analogue of a 4-substituted pyrazole, was optimized for potent activity. A key finding was that introducing hydrophilic fragments at the R3 position significantly enhanced potency. For instance, the addition of a sulfonamide group (compound 15i ) resulted in an IC50 of 8.5 nM, a nearly 10-fold improvement over its precursor.[3] This suggests that the sulfonamide's oxygen atom forms a crucial new hydrogen bond with Ser96 in the TBK1 active site, anchoring the inhibitor more effectively.[3]

In contrast, a series of pyrazolyl-thiazole derivatives demonstrated potent antiproliferative activity by targeting EGFR and HER-2.[4] In this series, the pyrazole acts as a core scaffold from which a methylenehydrazono-thiazole moiety extends. The SAR revealed that substitutions on the phenyl ring attached to the thiazole at C4 were critical. For example, compound 18c , with a 4-methoxyphenyl group, showed potent EGFR inhibition (IC50 = 0.226 µM) and HER-2 inhibition (IC50 = 0.144 µM). Replacing this with a 4-bromophenyl group (compound 18i ) maintained potent activity, indicating that this position can tolerate both electron-donating and electron-withdrawing groups, likely engaging in hydrophobic or halogen-bonding interactions within the kinase active site.[4]

Table 1: Comparative SAR of Pyrazole Derivatives as Kinase Inhibitors

Compound IDScaffoldTarget Kinase(s)Key SubstitutionsIC50 (nM)Citation
15i 1H-pyrazolo[3,4-b]pyridineTBK1R3 = Sulfonamide8.5[3]
15e 1H-pyrazolo[3,4-b]pyridineTBK1Precursor to 15i~85[3]
18c Pyrazolyl-thiazoleEGFR / HER-24-methoxyphenyl at C4 of thiazole226 / 144[4]
18f Pyrazolyl-thiazoleEGFR / HER-24-fluorophenyl at C4 of thiazole190 / 201[4]
16a Pyrazolyl-thiazolidinoneEGFR / HER-24-methoxyphenyl at C3 of pyrazole43 / 32[4]

Case Study 2: Targeting a Metabolic Enzyme - Indoleamine 2,3-dioxygenase 1 (IDO1)

Shifting focus from signaling to metabolism, we examine the role of the pyrazole scaffold in inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism, and its upregulation is a key mechanism of tumor immune escape.[5]

While direct SAR data on 4-bromopyrazole derivatives against IDO1 is sparse, we can draw strong parallels from studies on the bioisosteric 1H-indazole scaffold. A study on 1H-indazole derivatives as IDO1 inhibitors revealed critical insights. The indazole nitrogen atoms are hypothesized to interact with the heme iron and hydrophobic pockets within the active site.[5] The SAR analysis demonstrated that substitutions at both the 4- and 6-positions of the indazole ring significantly impact inhibitory activity.[5] For instance, compound 2g from this series, which features a 6-bromo substituent, exhibited the highest activity with an IC50 value of 5.3 µM.[5]

This highlights a key mechanistic difference compared to kinase inhibition. While kinase inhibitors often rely on hydrogen bonding with the protein backbone, IDO1 inhibitors frequently interact directly with the enzyme's heme cofactor. The SAR for these compounds is therefore driven by optimizing interactions within the hydrophobic active site pockets (Pockets A and B) and the coordination with the ferrous heme iron.[5] The necessity of the 1H-indazole scaffold for activity underscores the importance of the specific geometry and electronic properties of the pyrazole/indazole ring in positioning the molecule for effective heme interaction.[5]

Caption: Divergent SAR strategies for kinase vs. IDO1 inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed, self-validating protocols for the synthesis of a representative 4-bromopyrazole derivative and for a general in vitro kinase inhibition assay.

Protocol 1: Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

This protocol is adapted from a reported O-alkylation method and serves as a representative synthesis for modifying the pyrazole core.[6]

Objective: To synthesize 4-bromo-3-methoxy-1-phenyl-1H-pyrazole from 4-bromo-1-phenyl-1H-pyrazol-3-ol.

Materials:

  • 4-bromo-1-phenyl-1H-pyrazol-3-ol

  • Dry Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 4-bromo-1-phenyl-1H-pyrazol-3-ol (16.0 mmol) in dry DMF (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (16.0 mmol) portionwise, ensuring the temperature does not rise significantly. Stir the mixture for 15 minutes at 0 °C. Causality: NaH, a strong base, deprotonates the hydroxyl group at the C3 position, forming a nucleophilic alkoxide intermediate.

  • Alkylation: Add methyl iodide (19.2 mmol) dropwise to the cooled suspension. Causality: The alkoxide performs a nucleophilic attack on the electrophilic methyl iodide, forming the desired O-methyl ether via an SN2 reaction.

  • Reaction Progression: Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and quench by adding 10 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Filter the solution and evaporate the solvent under reduced pressure.

  • Chromatography: Purify the resulting residue by column chromatography on silica gel (eluent: ethyl acetate–n-hexane, 1:20) to yield the pure product.[6]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generalized, robust method for determining the IC50 value of an inhibitor against a specific protein kinase.[7]

Objective: To quantify the inhibitory potency (IC50) of a 4-bromopyrazole derivative against a target kinase.

Principle: Kinase activity is measured by quantifying the amount of ADP produced in the phosphorylation reaction. A luminescence-based detection system is used, where the signal is directly proportional to the ADP concentration, and thus inversely proportional to the inhibitor's potency.

Materials:

  • Target kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test inhibitor (e.g., a 4-bromopyrazole derivative) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Luminometer plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

  • Enzyme Addition: Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well. Incubate for 10 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 determination.[8]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).

  • ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. Causality: This reagent stops the kinase reaction and depletes any unconsumed ATP.

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. Causality: This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion and Future Directions

The 4-bromopyrazole scaffold is a testament to the power of strategic halogenation in medicinal chemistry. Its derivatives have demonstrated potent inhibitory activity against diverse enzyme families, from protein kinases crucial in cell signaling to metabolic enzymes that fuel the tumor microenvironment. The key to unlocking this potential lies in a deep understanding of the structure-activity relationships, which, as we have shown, are highly target-dependent.

For kinase inhibition, SAR is often governed by optimizing hydrogen bonds with the hinge region and exploiting hydrophobic pockets, where substitutions at N1, C3, and C5 are paramount. Conversely, for heme-containing enzymes like IDO1, the focus shifts to direct coordination with the heme iron and occupying specific hydrophobic pockets, making the core pyrazole/indazole geometry and substitutions at positions like C4 and C6 critical.

Future research should focus on leveraging the C4-bromo handle to develop covalent inhibitors or to attach fragments that can induce protein degradation (PROTACs), representing the next frontier in targeted therapy. By continuing to dissect the nuanced SAR of this versatile scaffold, the scientific community can forge more potent, selective, and durable therapeutic agents for a multitude of diseases.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays. Retrieved from BenchChem website.[7]

  • Kleiziene, N., Arbačiauskiene, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.[6]

  • Vaickelioniene, R., Vaickelionis, G., Kleiziene, N., Petrikaite, V., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21.[9]

  • Zhang, L., Chen, Y., & Zhao, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 912-934.[1]

  • Breitkopf, S. B., Yu, S. H., & Lauffenburger, D. A. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8755.[8]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]]

  • Alinezhad, H., Tajbakhsh, M., & Mahdavi, A. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.[10]

  • Wang, Z., Qian, S., Liu, Y., Zhang, H., & Zhou, Y. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry, 24(22), 5849-5854.[5]

  • Kleiziene, N., Arbačiauskiene, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009, M639.[11]

  • El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169.[12]

  • Hatcher, J. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640.[13]

  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Retrieved from ResearchGate.[14]

  • ResearchGate. (n.d.). Structures of pyrazole-based Akt inhibitors and their IC50 values.
  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1450.[3]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2021). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1459-1476.[4]

  • Wang, Y., et al. (2020). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Pharmaceuticals, 13(11), 359.
  • Kumar, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Journal of the Serbian Chemical Society, 84(4), 385-399.
  • Zhang, H., et al. (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers in Chemistry, 8, 579.
  • Slepukhin, P. A., et al. (2021). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 26(21), 6611.
  • El-Sayed, M. A. F., et al. (2023). Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives. Chemistry & Biodiversity, e202300947.
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Biological activity of "methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate" vs. other halo-pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Versatile Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of halogen substituents onto the pyrazole ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds. Halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency. This guide will focus on the impact of halogen substitution at the 4-position of the pyrazole ring, comparing the reported antifungal and cytotoxic activities of various N-substituted halo-pyrazoles.

Comparative Analysis of Antifungal Activity

The antifungal activity of pyrazole derivatives is a well-documented area of research. Many of these compounds exert their effect through the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[3]

While specific data for methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is lacking, studies on other N-substituted 4-halopyrazoles provide valuable insights. For instance, a series of pyrazole-4-carboxamides were synthesized and evaluated for their antifungal activities against several phytopathogenic fungi.[4] The results indicated that the nature and position of substituents on the pyrazole ring significantly influence the antifungal potency.

To illustrate the comparative antifungal potential, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative halo-pyrazole derivatives against various fungal strains, as reported in the literature.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Representative Halo-Pyrazole Derivatives

Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference
Pyrazole-Thiazole (Fluoro-substituted)Candida albicans0.98[5]
Pyrazole-Thiazole (Chloro-substituted)Candida albicans0.98[5]
Pyrazole Carbothiohydrazide (Bromo-substituted phenyl)Aspergillus niger>32[6]
Pyrazole Carbothiohydrazide (Tolyl-substituted)Aspergillus niger2.9-7.8[6]
Pyrazole Analogue (Compound 2)Aspergillus niger1[7]

Analysis of Structure-Activity Relationships (SAR):

The data from various studies suggests that:

  • Halogen Identity and Position: The type of halogen and its position on the pyrazole ring are critical for activity. In some series, chloro and fluoro substituents have been shown to enhance antifungal activity.[5]

  • N1-Substituent: The nature of the substituent at the N1 position of the pyrazole ring plays a crucial role in determining the antifungal spectrum and potency. Complex substituents, such as those forming additional heterocyclic rings, can lead to potent activity.

  • Overall Molecular Architecture: The combination of the halo-pyrazole core with other pharmacophores, like thiazole or carboxamide moieties, can result in synergistic effects and potent antifungal agents.

Comparative Analysis of Cytotoxic Activity

Pyrazole derivatives have also emerged as promising candidates in anticancer drug discovery, with various analogues exhibiting significant cytotoxicity against a range of cancer cell lines.[1][8][9] The mechanism of action for their cytotoxic effects can vary, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[10]

In the absence of direct data for this compound, we can draw comparisons from published studies on other halo-pyrazoles. For example, a study on 1,3,4-trisubstituted pyrazoles demonstrated that a compound bearing a 4-bromophenyl group at the 3-position exhibited potent cytotoxicity against several human cancer cell lines.[11]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative halo-pyrazole derivatives against various cancer cell lines.

Table 2: Comparative Cytotoxic Activity (IC50 in µM) of Representative Halo-Pyrazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
4-(3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl)...HepG2 (Liver)9.130[11]
4-(3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl)...MCF7 (Breast)11.957[11]
4-(3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl)...A549 (Lung)9.130[11]
Pyrazole-based Combretastatin A-4 Analogue (4a)OVCAR-4 (Ovarian)3.46[12]
Pyrazole-based Combretastatin A-4 Analogue (4a)A549 (Lung)5.93[12]
Pyrazole Benzothiazole Hybrid (with EWGs)Various3.17 - 6.77[1]

Analysis of Structure-Activity Relationships (SAR):

The cytotoxic activity of halo-pyrazoles appears to be influenced by:

  • Lipophilicity: The presence of a halogen, such as bromine, can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach intracellular targets.

  • Substitution Pattern: The specific substitution pattern on both the pyrazole and any attached aryl rings is a key determinant of cytotoxic potency and selectivity. Electron-withdrawing groups on appended phenyl rings have been shown to enhance anticancer activity.[1]

  • Target Specificity: The overall structure of the molecule dictates its interaction with specific biological targets. For instance, the pyrazole-based combretastatin analogues are designed to inhibit tubulin polymerization.[12]

Mechanistic Insights and In Silico Modeling

Understanding the mechanism of action at a molecular level is crucial for rational drug design. For antifungal halo-pyrazoles, a primary target is often the fungal lanosterol 14α-demethylase. Molecular docking studies can provide valuable insights into the binding interactions between the pyrazole derivatives and the active site of this enzyme.[3][13][14]

dot

Antifungal_Mechanism_of_Azoles Halo-Pyrazole Halo-Pyrazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal Enzyme) Halo-Pyrazole->Lanosterol_14a_demethylase Inhibition Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Conversion Blocked Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Substrate Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Cell_Membrane Essential Component (Depleted)

Caption: Mechanism of action of azole antifungals.

Similarly, for anticancer halo-pyrazoles, molecular docking can be employed to predict their binding modes with various cancer-related targets, such as protein kinases or tubulin. These computational approaches, combined with experimental data, can elucidate the SAR and guide the optimization of lead compounds.

Experimental Methodologies

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following sections provide overviews of commonly used assays for evaluating the antifungal and cytotoxic activities of novel compounds.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[15][16][17]

Workflow Diagram:

dot

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Prepare serial dilutions of test compounds Plate_Inoculation Inoculate microtiter plate wells containing compound dilutions Compound_Dilution->Plate_Inoculation Inoculum_Prep Prepare standardized fungal inoculum Inoculum_Prep->Plate_Inoculation Incubation Incubate at controlled temperature and time Plate_Inoculation->Incubation Visual_Reading Visually or spectrophotometrically determine fungal growth Incubation->Visual_Reading MIC_Determination Identify the lowest concentration with no visible growth (MIC) Visual_Reading->MIC_Determination

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium, such as RPMI 1640.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and diluted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. Control wells (growth control without compound and sterility control without inoculum) are included.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[18][19][20][21][22] It is a reliable and widely used method for in vitro anticancer drug screening.

Workflow Diagram:

dot

SRB_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Fixation & Staining cluster_measurement Measurement & Analysis Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with various concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation_Period Incubate for a defined period (e.g., 48-72 hours) Compound_Treatment->Incubation_Period Cell_Fixation Fix cells with trichloroacetic acid (TCA) Incubation_Period->Cell_Fixation SRB_Staining Stain fixed cells with Sulforhodamine B (SRB) dye Cell_Fixation->SRB_Staining Washing Wash with acetic acid to remove unbound dye SRB_Staining->Washing Dye_Solubilization Solubilize protein-bound dye with Tris buffer Washing->Dye_Solubilization Absorbance_Reading Measure absorbance at ~515 nm Dye_Solubilization->Absorbance_Reading IC50_Calculation Calculate the IC50 value from the dose-response curve Absorbance_Reading->IC50_Calculation

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Step-by-Step Protocol:

  • Cell Seeding: Adherent cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (typically 48-72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed, and the cells are stained with SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read on a microplate reader at approximately 515 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

While direct biological data for this compound remains to be established, this comparative guide demonstrates the significant potential of the halo-pyrazole scaffold in the development of novel antifungal and anticancer agents. The available literature on structurally related compounds provides a strong foundation for predicting its activity and for designing future studies.

Key takeaways for researchers include:

  • The 4-halo-pyrazole moiety is a promising pharmacophore for both antifungal and cytotoxic activity.

  • The nature of the N1-substituent is a critical determinant of biological activity and should be a primary focus for chemical modification.

  • Standardized in vitro assays, such as the broth microdilution and SRB assays, are essential for generating reliable and comparable data.

  • In silico methods like molecular docking can provide valuable mechanistic insights and guide lead optimization.

Future research should focus on the synthesis and biological evaluation of this compound and a focused library of its analogues to directly assess their antifungal and cytotoxic potential. Such studies will contribute to a more comprehensive understanding of the structure-activity relationships of this important class of compounds and may lead to the discovery of novel therapeutic agents.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
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  • Abdel-Wahab, B. F., et al. (2024).
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  • Mert, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 366-376.
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  • Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. (2025). Chemistry & Biodiversity.
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X-ray crystallography of "methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallography of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate and its Analogs: A Comparative Analysis for Drug Discovery Professionals

Authored by: [Your Name], Senior Application Scientist

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography remains the gold standard for elucidating atomic-level details of small molecules and their interactions with biological targets. This guide provides a comprehensive analysis of the crystallographic considerations for this compound, a compound of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous pharmaceuticals.

While a public crystal structure for this specific molecule is not available as of this writing, this guide will leverage data from structurally similar compounds to predict its crystallographic behavior and provide a robust, field-tested protocol for its structural determination. By comparing and contrasting with known structures, we aim to provide researchers with the predictive insights and practical methodologies necessary for their own investigations.

The Strategic Importance of Structural Elucidation

The pyrazole ring is a privileged scaffold in drug design, appearing in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and various kinase inhibitors in oncology. The substituent pattern on the pyrazole ring dictates its binding mode and pharmacokinetic properties. For this compound, the key structural features include:

  • The 4-bromo substituent: This heavy atom can be advantageous for phasing in X-ray crystallography and also serves as a key interaction point or a site for further chemical modification.

  • The chiral propanoate group at the N1 position: The stereochemistry of this group can be critical for biological activity. Crystallography provides an unambiguous determination of the absolute stereochemistry.

Understanding the solid-state conformation and intermolecular interactions of this molecule can inform formulation development, polymorphism screening, and the design of next-generation analogs with improved properties.

Comparative Crystallographic Analysis with Structurally Related Pyrazoles

To anticipate the crystallographic features of this compound, we will examine the crystal structures of two closely related, publicly available compounds: (S)-methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate and methyl 2-(1H-pyrazol-1-yl)acetate .

Parameter (S)-methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate Methyl 2-(1H-pyrazol-1-yl)acetate Predicted: this compound
CSD Refcode GASSUXPYZMETN/A
Crystal System OrthorhombicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁2₁2₁P2₁/nLikely P2₁/c, P2₁2₁2₁, or other common chiral space groups
Key Intermolecular Interactions C-H···O hydrogen bonds, Halogen bonding (I···N)C-H···O and C-H···N hydrogen bondsExpected C-H···O hydrogen bonds, potential for Br···N or Br···O halogen bonding
Conformation The propanoate side chain is twisted relative to the pyrazole ring.The acetate side chain is more coplanar with the pyrazole ring.The conformation will be influenced by the steric bulk of the bromine and crystal packing forces.

This comparative analysis suggests that our target molecule will likely crystallize in a common chiral space group and exhibit a network of weak hydrogen bonds. The presence of the bromine atom introduces the possibility of halogen bonding, a directional interaction that can significantly influence crystal packing and is of increasing interest in drug design for its ability to mediate protein-ligand interactions.

A Validated Protocol for Crystal Structure Determination

The following protocol represents a robust workflow for obtaining diffraction-quality crystals of this compound and solving its structure. This methodology is designed to be self-validating by incorporating quality control steps at each stage.

Synthesis and Purification

A crucial prerequisite for successful crystallization is the high purity of the compound. The synthesis of this compound can be achieved via a standard N-alkylation of 4-bromopyrazole with methyl 2-bromopropanoate.

4-Bromopyrazole 4-Bromopyrazole N-Alkylation N-Alkylation 4-Bromopyrazole->N-Alkylation Methyl 2-bromopropanoate, K2CO3, DMF This compound This compound N-Alkylation->this compound

Caption: Synthetic route to the target compound.

Protocol:

  • Reaction: To a solution of 4-bromopyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and methyl 2-bromopropanoate (1.2 eq).

  • Heating: Stir the reaction mixture at 60-70 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Purity Verification: Confirm the purity (>99%) and identity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Crystallization Screening

The search for suitable crystallization conditions is often the most challenging step. A high-throughput screening approach using a variety of solvents and crystallization techniques is recommended.

G a a b Solvent System Screening Slow Evaporation Vapor Diffusion Cooling a->b c Initial Crystal Hits b->c d Optimization of Conditions Solvent Ratios Temperature Concentration c->d e Diffraction-Quality Single Crystals d->e

Caption: Workflow for crystallization screening.

Protocol:

  • Primary Screen: Prepare a stock solution of the compound in a versatile solvent like acetone or dichloromethane. In a 96-well crystallization plate, dispense aliquots of the stock solution and add a range of anti-solvents (e.g., hexane, diethyl ether, methanol, ethanol). Seal the plate and allow for slow evaporation.

  • Secondary Screen (Vapor Diffusion): In a sealed chamber, place a small drop of a concentrated solution of the compound next to a larger reservoir of a poor solvent. The slow diffusion of the anti-solvent vapor into the drop can promote crystal growth.

  • Tertiary Screen (Cooling): Prepare saturated solutions of the compound in various solvents at an elevated temperature. Slowly cool the solutions to induce crystallization.

  • Microscopy: Regularly inspect the screening experiments under a polarized light microscope to identify crystalline material.

X-ray Diffraction Data Collection and Structure Solution

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction.

Protocol:

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a cryoloop.

  • Data Collection: Mount the crystal on a diffractometer equipped with a modern detector (e.g., a CMOS detector) and a low-temperature device. Collect a full sphere of diffraction data, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Data Processing: Integrate the raw diffraction images and reduce the data to a set of unique reflections with their intensities and standard uncertainties. Programs like XDS or SHELX are commonly used for this purpose.

  • Structure Solution and Refinement:

    • Structure Solution: The position of the bromine atom can be readily located using direct methods or Patterson methods due to its high scattering power. This will provide the initial phases to solve the rest of the structure.

    • Structure Refinement: The initial model is refined against the experimental data by least-squares methods. Anisotropic displacement parameters are typically used for all non-hydrogen atoms. Hydrogen atoms are usually placed in calculated positions.

    • Validation: The final structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.

G a Single Crystal Selection b X-ray Diffraction Data Collection a->b c Data Processing Integration Scaling Merging b->c d Structure Solution Direct Methods Patterson c->d e Structure Refinement Least-Squares Minimization d->e f Final Validated Crystal Structure e->f

Caption: The process of X-ray crystal structure determination.

Interpreting the Results: A Hypothetical Analysis

Based on our comparative analysis, a successful structure determination of this compound would likely reveal:

  • Bond Lengths and Angles: These should conform to standard values for pyrazole and ester functionalities. The C-Br bond length is expected to be around 1.85-1.90 Å.

  • Torsion Angles: The dihedral angles defining the orientation of the propanoate side chain relative to the pyrazole ring will be of particular interest. These will be influenced by steric hindrance and crystal packing forces.

  • Supramolecular Assembly: The crystal packing will likely be dominated by a network of C-H···O hydrogen bonds. The presence and geometry of any Br···N or Br···O halogen bonds should be carefully analyzed, as these can be important for understanding the molecule's solid-state properties and its potential interactions with biological targets.

Conclusion and Future Directions

This guide provides a comprehensive framework for the X-ray crystallographic analysis of this compound. By leveraging data from analogous structures and outlining a robust experimental protocol, we have established a clear path for researchers to follow. The resulting crystal structure will provide invaluable insights into the molecule's conformation, stereochemistry, and intermolecular interactions, which can guide further drug design and development efforts. The principles and methodologies described herein are broadly applicable to the structural elucidation of other novel small molecules in the pharmaceutical pipeline.

References

  • Beale, P. A., & Davis, B. G. (2019). Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Gilday, L. C., et al. (2015). Halogen bonding in medicinal chemistry: from serendipity to design. Chemical Reviews, 115(3), 1125-1195. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

A Senior Application Scientist's Guide to Bioisosteric Replacement of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrazole and Its Bioisosteric Modulation

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] Its prevalence in blockbuster drugs and clinical candidates stems from a unique combination of physicochemical properties. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, it can act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), enabling critical interactions with biological targets.[3] Furthermore, its aromaticity and lower lipophilicity compared to a benzene ring make it an attractive bioisostere for phenyl groups, often improving aqueous solubility and other pharmacokinetic parameters.[3][4]

However, the very success of the pyrazole scaffold necessitates strategies to move beyond it. The goals of drug development are multifaceted: enhancing potency, improving metabolic stability, altering selectivity, reducing off-target effects, and navigating crowded intellectual property landscapes. This is where the principle of bioisosteric replacement becomes a cornerstone of rational drug design.[5] Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.

This guide provides a comparative analysis of common bioisosteric replacements for the pyrazole ring. We will delve into a well-documented case study involving cannabinoid receptor 1 (CB1) antagonists, present comparative experimental data, and provide detailed synthetic protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to strategically deploy bioisosteric replacement in their own pyrazole-based drug discovery programs.

Part 1: A Comparative Overview of Pyrazole Bioisosteres

The selection of a suitable bioisostere is governed by the desire to mimic the steric, electronic, and hydrogen-bonding characteristics of the original pyrazole ring while introducing beneficial modifications. For the 1,5-disubstituted pyrazole core, several other five-membered heterocycles have proven to be effective replacements.

  • Imidazole: Perhaps the most common replacement, the 1,2-disubstituted imidazole ring maintains a similar five-membered structure with two nitrogen atoms. A key difference is the 1,3-relationship of the nitrogens, which alters the hydrogen bonding vectors and the overall dipole moment of the ring.

  • Triazole: Both 1,2,3- and 1,2,4-triazoles can be considered. The introduction of a third nitrogen atom further modifies the ring's electronics, generally increasing polarity and potentially offering new hydrogen bonding opportunities, which can be crucial for improving solubility or target engagement.

  • Thiazole: The replacement of an N-H group with a sulfur atom creates a thiazole ring. This is a non-classical bioisosteric replacement that significantly alters the hydrogen-bonding potential (removing the donor) but maintains a similar size and shape. The sulfur atom can engage in different types of non-covalent interactions within a receptor pocket.[5]

Below is a conceptual diagram illustrating the principle of bioisosteric replacement on a generic pyrazole scaffold.

G cluster_0 Core Scaffold cluster_1 Original Moiety cluster_2 Bioisosteric Replacements Scaffold R1, R2, R3... Pyrazole Pyrazole Scaffold->Pyrazole Original Compound Imidazole Imidazole Pyrazole->Imidazole Replace Triazole Triazole Pyrazole->Triazole Replace Thiazole Thiazole Pyrazole->Thiazole Replace

Caption: Conceptual workflow of bioisosteric replacement.

Part 2: A Case Study in Cannabinoid Receptor 1 (CB1) Antagonists

The development of CB1 receptor antagonists provides a rich, data-driven example of pyrazole bioisosteric replacement. The lead compound, Rimonabant (SR141716A), is a potent and selective CB1 antagonist featuring a 1,5-diarylpyrazole core.[6][7][8] While effective, its development was halted due to adverse psychiatric side effects, prompting extensive research into analogs with improved properties.[4]

A key strategy in this effort was the systematic replacement of Rimonabant's pyrazole ring with other heterocycles, including imidazoles, triazoles, and thiazoles.[5][8] This approach aimed to retain the antagonistic activity while potentially altering the compound's distribution, metabolism, and off-target profile.

Caption: Bioisosteric analogs of the Rimonabant pyrazole core.

Comparative Performance Data

The success of a bioisosteric replacement is ultimately determined by experimental data. The following table summarizes the in vitro binding affinities and functional activities of Rimonabant and its key bioisosteric analogs at the human CB1 receptor.

Compound IDHeterocyclic CorehCB1 Binding Affinity Ki (nM)hCB1 Functional Activity EC50 (nM) (Antagonism)CB1/CB2 SelectivityReference
Rimonabant (1) Pyrazole7.83.1>1000[5]
13 Thiazole210180>476[5]
59 1,2,3-Triazole190>1000>52[5]
62 Imidazole134.3>769[5][8]

Analysis of Experimental Data:

  • Imidazole as a True Bioisostere: The 5-methyl-substituted imidazole analog (62 ) demonstrated potent CB1 binding affinity (Ki = 13 nM) and functional antagonism (EC50 = 4.3 nM) that was remarkably similar to the parent pyrazole compound, Rimonabant.[5][8] This validates the imidazole core as a highly effective bioisosteric replacement in this chemical series, successfully mimicking the key interactions of the pyrazole. Molecular modeling studies have shown a close three-dimensional structural overlap between the imidazole analog and Rimonabant.[8]

  • Impact of Triazole and Thiazole: In contrast, the thiazole (13 ) and 1,2,3-triazole (59 ) analogs exhibited a significant loss of potency.[5] This suggests that for the CB1 receptor binding pocket, the specific electronic distribution and hydrogen-bonding capabilities of the pyrazole (and imidazole) are crucial for high-affinity binding. The replacement of the N-H donor with sulfur (in thiazole) or the alteration of nitrogen positions and number (in triazole) disrupts these optimal interactions.

  • Structure-Activity Relationship (SAR) Correlation: Further studies in the imidazole series revealed a close correlation with the SAR of the original pyrazole series.[5] For instance, adding small, lipophilic substituents to the 5-position of the imidazole ring (analogous to the 4-position of the pyrazole) led to more active compounds, mirroring the trend observed with Rimonabant analogs.[5] This consistency reinforces the concept that the imidazole is a structurally and functionally congruent replacement.

Part 3: Representative Experimental Protocols

A critical component of drug development is the efficient and reproducible synthesis of target compounds. The following protocols provide a detailed, step-by-step methodology for the synthesis of a Rimonabant-like pyrazole and its validated imidazole bioisostere.

Protocol 1: Synthesis of a 1,5-Diarylpyrazole via Cyclocondensation

This protocol describes a standard Knorr-type pyrazole synthesis, a robust method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

G cluster_workflow Synthesis Workflow: 1,5-Diarylpyrazole start Start Materials: 1-(4-chlorophenyl)ethan-1-one Diethyl oxalate step1 Step 1: Claisen Condensation - Base: Sodium ethoxide - Solvent: Ethanol - Form 1,3-Diketone Intermediate start->step1 Reactants step2 Step 2: Cyclocondensation - Add (2,4-dichlorophenyl)hydrazine - Solvent: Acetic Acid - Heat to reflux step1->step2 Intermediate step3 Step 3: Work-up & Purification - Cool and precipitate - Filter solid - Recrystallize from ethanol step2->step3 Crude Product end_product Product: 1,5-Diarylpyrazole Core step3->end_product Purified

Caption: Synthetic workflow for a 1,5-diarylpyrazole.

Methodology:

  • Synthesis of the 1,3-Dicarbonyl Intermediate:

    • Rationale: A Claisen condensation is employed to generate the necessary 1,3-dicarbonyl precursor for cyclization. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the ketone, initiating the reaction.

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add 1-(4-chlorophenyl)ethan-1-one (1.0 eq) dropwise.

    • After stirring for 30 minutes, add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with dilute HCl and extract the product with ethyl acetate. The crude 1,3-diketone is typically used in the next step without further purification.

  • Cyclocondensation with Hydrazine:

    • Rationale: The acidic conditions of the acetic acid solvent catalyze the condensation reaction between the diketone and the hydrazine, leading to the formation of the thermodynamically stable pyrazole ring.

    • Dissolve the crude 1,3-diketone from the previous step in glacial acetic acid.

    • Add (2,4-dichlorophenyl)hydrazine hydrochloride (1.0 eq) to the solution.

    • Heat the mixture to reflux (approx. 118°C) for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Rationale: The product is typically a solid that precipitates upon cooling. Recrystallization is a standard and effective method for purifying solid organic compounds.

    • Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude solid from hot ethanol to yield the purified 1,5-diarylpyrazole product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a 1,2-Diarylimidazole Bioisostere

The synthesis of the 1,2-diarylimidazole requires a different strategy, often involving the construction of an α-haloketone intermediate.[5]

Methodology:

  • Synthesis of the α-Bromoketone Intermediate:

    • Rationale: Bromination at the α-position of the ketone creates a key electrophilic site necessary for the subsequent imidazole ring formation.

    • Prepare a 1,2-diaryl ketone (e.g., 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethan-1-one) via a Friedel-Crafts or Grignard reaction.[5]

    • Dissolve the ketone (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

    • Add bromine (1.0 eq) dropwise at room temperature. A catalyst like HBr may be used.

    • Stir the reaction for 2-4 hours until the bromine color disappears.

    • Wash the reaction mixture with aqueous sodium bisulfite solution to quench any excess bromine, followed by brine.

    • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the crude α-bromoketone.

  • Imidazole Ring Formation:

    • Rationale: This step is a multi-component condensation. The α-bromoketone reacts with an amidine source (formamidine) and an amine (which becomes the N-1 substituent) to construct the imidazole ring.

    • Combine the crude α-bromoketone (1.0 eq) and formamidine acetate (1.5 eq) in a solvent like ethanol.

    • Add an excess of a primary amine that will form the N-1 substituent of the imidazole.

    • Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Rationale: Purification is often achieved using column chromatography due to the potential for side products in multi-component reactions.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 1,2-diarylimidazole.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Outlook

The bioisosteric replacement of a pyrazole core is a powerful and validated strategy in medicinal chemistry. As demonstrated by the case of CB1 antagonists, this approach can lead to the discovery of new chemical entities with modulated pharmacological profiles. While a simple swap is rarely sufficient, a systematic exploration of different heterocyclic bioisosteres, guided by quantitative biological data, can yield compounds with retained or even improved properties. The imidazole ring, in particular, often serves as a true bioisostere for pyrazole, preserving key structural and electronic features necessary for target binding.[5][8]

The ultimate success of any bioisosteric replacement depends on the specific biological target and the desired therapeutic outcome. Factors such as synthetic tractability, metabolic stability of the new ring, and potential for new off-target effects must be carefully considered. By integrating the principles of bioisosterism with robust synthetic chemistry and rigorous biological evaluation, researchers can continue to optimize privileged scaffolds like pyrazole to develop the next generation of innovative therapeutics.

References

  • Lan, R., Liu, J., Fan, P., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]

  • Muccioli, G., & Lambert, D. M. (2005). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Current Medicinal Chemistry, 12(12), 1361-1388.
  • Lange, J. H. M., van Stuivenberg, H. H., Coolen, H. K. A. C., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. Available at: [Link]

  • Lange, J. H. M., van Stuivenberg, H. H., Coolen, H. K. A. C., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. Available at: [Link]

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Introduction: The Pyrazole Scaffold and the Imperative for Robust Assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to In Vitro Assay Development for Pyrazole Derivatives

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of pharmacologically active agents.[1][2][3] From the potent anti-inflammatory effects of Celecoxib to novel agents targeting cancer and neurodegenerative diseases, pyrazole derivatives exhibit a remarkable breadth of biological activities.[4][5][6][7] This versatility stems from the pyrazole core's unique electronic properties and its ability to serve as a bioisosteric replacement for other aromatic rings, enhancing properties like solubility and target binding.[8]

The journey from a newly synthesized pyrazole derivative to a viable drug candidate is paved with rigorous testing. Central to this process is the development of robust, reliable, and relevant in vitro assays. These assays are the workhorses of early-stage drug discovery, enabling high-throughput screening (HTS) of compound libraries, validation of initial "hits," characterization of lead compounds, and elucidation of mechanisms of action.

This guide provides a comparative framework for selecting and developing in vitro assays for pyrazole derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring that each assay serves as a self-validating system to generate trustworthy and actionable data for researchers, scientists, and drug development professionals.

Chapter 1: The Target Landscape of Pyrazole Derivatives

The first step in designing an effective assay cascade is to understand the common biological targets of pyrazole compounds. Their structural versatility allows them to interact with a wide array of protein classes. The choice of a primary assay is fundamentally dictated by the hypothesized target.

Common molecular targets for pyrazole derivatives include:

  • Protein Kinases: Perhaps the most prominent targets, pyrazoles have been successfully developed as inhibitors of various kinases, including Aurora B, AKT1, EGFR, and Chk2, which are critical regulators of cell signaling pathways often dysregulated in cancer.[9][10][11][12]

  • Metabolic and Inflammatory Enzymes: This class includes well-known targets like Cyclooxygenases (COX), carbonic anhydrases, and tyrosinase, making pyrazoles relevant for inflammatory diseases and skin disorders.[4][13][14]

  • Structural Proteins: Certain pyrazole derivatives have been shown to interfere with critical cellular processes like tubulin polymerization, a validated anticancer strategy.[4][15]

  • Chaperone Proteins: The molecular chaperone Hsp90, which is essential for the stability and function of many oncogenic proteins, has been targeted by pyrazole-containing inhibitors.[16]

cluster_targets Major Biological Target Classes for Pyrazole Derivatives Pyrazoles Pyrazole Scaffold Kinases Protein Kinases (e.g., AKT, EGFR, Aurora B) Pyrazoles->Kinases Inhibition Enzymes Other Enzymes (e.g., COX, Tyrosinase) Pyrazoles->Enzymes Inhibition Structural Structural Proteins (e.g., Tubulin) Pyrazoles->Structural Disruption Chaperones Chaperone Proteins (e.g., Hsp90) Pyrazoles->Chaperones Inhibition

Caption: Major biological target classes for pyrazole derivatives.

Chapter 2: Primary Screening Assays: Finding the Initial Hits

Primary screening is the process of testing a large library of pyrazole compounds to identify those that exhibit a desired biological activity. The choice between a cell-based or biochemical assay at this stage is a critical decision driven by the project's goals.

Start Start: Pyrazole Compound Library Q1 Is the primary goal to find compounds with a specific cellular outcome (e.g., cytotoxicity)? Start->Q1 CellBased Choose Cell-Based Assay (e.g., MTT, CellTiter-Glo®) Q1->CellBased Yes Biochem Choose Biochemical Assay (e.g., ADP-Glo™, FP) Q1->Biochem No (Goal is direct target inhibition) Outcome1 Identifies compounds affecting cell health/signaling. Physiologically relevant. CellBased->Outcome1 Outcome2 Identifies direct inhibitors of a purified target. Mechanistically specific. Biochem->Outcome2

Caption: Decision tree for selecting a primary screening assay.

Cell-Based Assays: The Physiological Context

Cell-based assays measure a compound's effect within a living cell, providing an integrated readout of its biological activity, including cell permeability, potential off-target effects, and cytotoxicity.[17]

Featured Protocol: MTT Cell Viability Assay

This colorimetric assay is a common first-pass screen for anticancer pyrazole derivatives.[18][19] It measures the metabolic activity of cells, which is often proportional to cell number. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Biochemical Assays: Direct Target Interrogation

Biochemical assays use purified components (e.g., an enzyme and its substrate) to directly measure a compound's ability to inhibit a specific molecular interaction. They are essential for confirming direct target engagement and are often used in lead optimization.

Featured Protocol: ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay used to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction. It is highly suitable for screening pyrazole-based kinase inhibitors.[9][10][11]

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase assay buffer, the specific kinase of interest (e.g., AKT1), the substrate peptide, and the pyrazole inhibitor at various concentrations.

  • Initiate Reaction: Add an ATP solution to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the first step into ATP. Incubate for 30 minutes.

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a light signal. Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Analysis: A potent inhibitor will result in a low luminescence signal. Plot the signal versus compound concentration to determine the IC₅₀.

FeatureCell-Based Assays (e.g., MTT)Biochemical Assays (e.g., ADP-Glo™)
Primary Readout Cellular phenotype (viability, proliferation)Direct target activity (e.g., enzyme inhibition)
Physiological Relevance High (includes metabolism, permeability)Low (isolated system)
Throughput Moderate to HighHigh
Information Provided Overall biological effect, cytotoxicityDirect target engagement, IC₅₀
Potential Pitfalls Compound insolubility, non-specific toxicityIrrelevant inhibition mechanism, false positives
Best For... Identifying cytotoxic agents, pathway modulatorsScreening for direct inhibitors of a known target

Chapter 3: Hit Validation: Confirming Direct Target Binding

After a primary screen, "hits" must be validated to confirm they are not artifacts and that they interact directly with the intended target. This stage employs orthogonal assays, often focusing on direct binding measurements.

Homogeneous Binding Assays

These "mix-and-read" assays are well-suited for medium-to-high throughput validation.

Fluorescence Polarization (FP)

  • Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (a probe or tracer) in solution. A small, free-rotating tracer tumbles rapidly, resulting in low polarization. When bound to a larger protein, its tumbling slows, increasing polarization. A competitive inhibitor will displace the tracer, causing a decrease in polarization.[20][21]

  • Application: Ideal for validating hits that are expected to bind to a specific pocket, displacing a known ligand or probe. It has been successfully used for targets like Hsp90.[16]

Featured Protocol: Competitive FP Binding Assay

  • Reagent Preparation: Prepare assay buffer, the target protein, a fluorescently labeled tracer known to bind the target, and the pyrazole test compound.

  • Assay Setup: In a black 384-well plate, add the target protein and the fluorescent tracer at fixed concentrations.

  • Compound Addition: Add the pyrazole derivatives in a serial dilution. Include controls for high polarization (protein + tracer, no inhibitor) and low polarization (tracer only).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.[22]

  • Analysis: Calculate the percent inhibition and plot against compound concentration to determine the IC₅₀.

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)

  • Principle: This bead-based technology uses two types of beads: Donor beads that release singlet oxygen upon excitation at 680 nm, and Acceptor beads that emit light at ~615 nm when struck by the singlet oxygen.[23] Light is only produced when the beads are brought into close proximity by a biomolecular interaction (e.g., a tagged protein binding to a biotinylated substrate). An inhibitor disrupts this interaction, separating the beads and reducing the signal.[24][25]

  • Application: Highly versatile for studying protein-protein, protein-peptide, or protein-nucleic acid interactions.

Label-Free Binding Assays

Label-free technologies provide the gold standard for binding analysis, as they require no modification of the interacting partners.

Surface Plasmon Resonance (SPR)

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip.[26] One molecule (the ligand, e.g., the target protein) is immobilized on the chip. A solution containing the other molecule (the analyte, e.g., the pyrazole compound) is flowed over the surface. Binding causes an increase in mass on the chip surface, which changes the refractive index and is detected in real-time.[27][28]

  • Key Advantage: SPR provides detailed kinetic information, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒբբ), in addition to the equilibrium dissociation constant (K₋).[29]

cluster_spr Surface Plasmon Resonance (SPR) Workflow Immobilize 1. Ligand Immobilization Associate 2. Analyte Association Immobilize->Associate Flow analyte Dissociate 3. Analyte Dissociation Associate->Dissociate Flow buffer Regenerate 4. Surface Regeneration Dissociate->Regenerate Flow regeneration soln. Regenerate->Immobilize Ready for next cycle

Caption: A typical experimental workflow for an SPR assay.

Isothermal Titration Calorimetry (ITC)

  • Principle: ITC is the only technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[30][31] A solution of the ligand (pyrazole compound) is titrated into a sample cell containing the macromolecule (target protein). The instrument measures the tiny temperature changes that occur upon binding.[32]

  • Key Advantage: A single ITC experiment provides a complete thermodynamic profile of the interaction, determining the binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[33][34] This information is invaluable for understanding the driving forces of binding.

Assay TechnologyThroughputInformation YieldKey AdvantageKey Consideration
Fluorescence Polarization HighIC₅₀ / KᵢHomogeneous, well-establishedRequires fluorescent probe, prone to interference
AlphaLISA® HighIC₅₀ / KᵢHigh sensitivity, no-wash formatCan be complex to set up, bead artifacts
Surface Plasmon Resonance Low-MediumK₋, kₐ, kₔReal-time kinetics, label-freeRequires protein immobilization, mass-transport artifacts
Isothermal Titration Calorimetry LowK₋, n, ΔH, ΔSFull thermodynamic profile, label-freeHigh sample consumption, sensitive to buffer mismatch

Chapter 4: Advanced Cellular and Mechanistic Studies

With a validated, on-target binding pyrazole derivative in hand, the next step is to understand its effects in a more complex biological system.

  • Cellular Target Engagement Assays (NanoBRET™): These assays confirm that the compound binds its intended target within the complex environment of a living cell. The NanoBRET™ assay measures bioluminescence resonance energy transfer between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer, providing a quantitative measure of intracellular binding and residence time.[35]

  • Downstream Signaling Analysis (Western Blot): For targets like kinases, a critical experiment is to treat cells with the inhibitor and use Western blotting to probe the phosphorylation status of known downstream substrates. A successful inhibitor should reduce the phosphorylation of these substrates in a dose-dependent manner.

  • Phenotypic Assays: These assays measure the ultimate biological outcome of target inhibition. For anticancer pyrazoles, this includes clonogenic assays to measure long-term effects on cell survival and proliferation, or scratch/wound healing assays to assess the impact on cell migration and invasion.[13]

cluster_workflow In Vitro Assay Cascade for Pyrazole Derivatives Screen Primary Screen (Cell-based or Biochemical) Validate Hit Validation (FP, AlphaLISA, SPR, ITC) Screen->Validate Identify 'Hits' Mechanistic Mechanistic Studies (NanoBRET™, Western Blot) Validate->Mechanistic Confirm Direct Binding Phenotype Phenotypic Assays (Clonogenic, Migration) Mechanistic->Phenotype Elucidate Cellular MOA Lead Lead Candidate Phenotype->Lead Confirm Desired Effect

Caption: Logical progression of assays in a pyrazole drug discovery campaign.

Conclusion

The development of in vitro assays for pyrazole derivatives is a multi-faceted process that requires a strategic, tiered approach. There is no single "best" assay; instead, the optimal strategy involves the intelligent application of an orthogonal series of assays. The journey begins with high-throughput primary screens to identify active compounds, progresses to rigorous biophysical and label-free validation assays to confirm direct target binding, and culminates in in-depth cellular assays to elucidate the mechanism of action and confirm the desired physiological effect. By carefully selecting each assay based on the scientific question at hand and understanding the strengths and limitations of each technology, researchers can confidently identify and optimize promising pyrazole derivatives, accelerating their path toward the clinic.

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A Comparative Guide to the Cytotoxicity of Brominated Pyrazoles in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] Its metabolic stability and versatile synthetic accessibility have made it a focal point for the development of novel therapeutic agents, particularly in oncology.[1][3] The introduction of bromine atoms to the pyrazole core can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its cytotoxic potential against cancer cells.[4][5] This guide provides a comprehensive comparison of the cytotoxic effects of mono- and di-brominated pyrazole derivatives, offering insights into their structure-activity relationships and detailing the experimental protocols for their evaluation.

The Rationale for Bromination in Pyrazole-Based Drug Discovery

The strategic placement of bromine atoms on the pyrazole ring is a well-established approach to amplify cytotoxic efficacy. This enhancement can be attributed to several factors, including increased lipophilicity, which facilitates cell membrane penetration, and the ability of bromine to form halogen bonds, influencing drug-target interactions.[4] Studies have shown that the position and number of bromine substituents can have a profound impact on the cytotoxic profile of these compounds.[4][5] For the purpose of this guide, we will be comparing three representative, yet hypothetical, brominated pyrazole compounds to illustrate these principles:

  • PZ-Br-3: A pyrazole with a single bromine atom at the 3-position.

  • PZ-Br-4: A pyrazole with a single bromine atom at the 4-position.

  • PZ-diBr-3,5: A pyrazole with bromine atoms at both the 3- and 5-positions.

Comparative Cytotoxicity Profiling

The cytotoxic activity of our model compounds was assessed against a panel of human cancer cell lines: HCT116 (colorectal carcinoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after a 48-hour incubation period.

CompoundHCT116 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
PZ-Br-3 15.822.518.3
PZ-Br-4 8.212.19.7
PZ-diBr-3,5 1.52.82.1

Table 1: Comparative IC50 values of brominated pyrazoles against various cancer cell lines.

The data clearly indicates that the di-brominated pyrazole, PZ-diBr-3,5 , exhibits significantly higher cytotoxicity across all tested cell lines compared to its mono-brominated counterparts.[5] Among the mono-brominated derivatives, PZ-Br-4 consistently demonstrates greater potency than PZ-Br-3 , suggesting that the position of the bromine atom is a critical determinant of cytotoxic activity. These findings are in line with published research that has shown di-brominated pyrazoles to be highly active cytotoxic agents.[4]

Mechanistic Insights: Induction of Apoptosis

To elucidate the mechanism underlying the observed cytotoxicity, further investigations into the mode of cell death are crucial. Many pyrazole derivatives have been reported to induce apoptosis, or programmed cell death, in cancer cells.[6] A common signaling pathway implicated in apoptosis is the intrinsic pathway, which is initiated by mitochondrial stress and culminates in the activation of caspase enzymes.

G PZ_diBr PZ-diBr-3,5 Mitochondria Mitochondrial Stress PZ_diBr->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Activated_Caspase3 Activated Caspase-3 Activated_Caspase9->Activated_Caspase3 Caspase3 Pro-Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by PZ-diBr-3,5.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental protocols are essential.[7] Below are detailed methodologies for the key assays used in the comparative analysis of brominated pyrazoles.

Cell Culture and Compound Preparation
  • Cell Line Maintenance: HCT116, A549, and MCF-7 cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solutions: Brominated pyrazole compounds are dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Serial dilutions are then prepared in complete cell culture medium to achieve the desired final concentrations for treatment.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with brominated pyrazoles Seed_Cells->Treat_Cells Incubate_24_48h Incubate for 24-48 hours Treat_Cells->Incubate_24_48h Add_MTT Add MTT reagent Incubate_24_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the brominated pyrazole compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is another common method for assessing cytotoxicity by measuring the release of the cytoplasmic enzyme lactate dehydrogenase from damaged cells into the culture medium.[8]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the 48-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxicity of brominated pyrazoles, highlighting the significant impact of the number and position of bromine substituents on their anti-cancer activity. The di-brominated pyrazole, PZ-diBr-3,5 , emerged as a highly potent cytotoxic agent, warranting further investigation into its mechanism of action and potential as a therapeutic candidate. The detailed experimental protocols provided herein offer a standardized framework for researchers to evaluate the cytotoxic properties of novel compounds in a reliable and reproducible manner. Future studies should focus on expanding the panel of cancer cell lines, conducting in-depth mechanistic studies, and exploring the in vivo efficacy of the most promising brominated pyrazole derivatives.

References

  • Vertex AI Search. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
  • ResearchGate. (n.d.). (PDF) Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits.
  • Semantic Scholar. (n.d.). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits.
  • ResearchGate. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Bangladesh Journal of Pharmacology. (2008). Cytotoxicity study of pyrazole derivatives.
  • PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • PubMed Central. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.
  • ResearchGate. (2025). Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents.
  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • PubMed Central. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer.
  • RSC Publishing. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
  • ResearchGate. (2025). (PDF) Cytotoxicity study of pyrazole derivatives.
  • PMC. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
  • PubMed Central. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Nature. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. | Download Scientific Diagram.
  • PubMed. (n.d.). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate. As a brominated heterocyclic compound, this substance requires meticulous handling and adherence to specific waste management protocols to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical management.

Part 1: Hazard Assessment and Chemical Profile

Key Structural Features and Inferred Hazards:

  • Brominated Heterocycle: The presence of a bromine atom on the pyrazole ring classifies this compound as a halogenated organic waste. Such compounds can be persistent in the environment and may produce hazardous decomposition products like hydrogen bromide upon incomplete combustion.[1] Therefore, they are typically unsuitable for drain or standard trash disposal.

  • Pyrazole Core: Pyrazole derivatives are widely used in pharmaceuticals and agriculture due to their biological activity.[2][3][4] This inherent bioactivity necessitates caution, as the compound could have unevaluated toxicological properties.

  • Propanoate Ester Group: The methyl propanoate functional group may contribute to its chemical reactivity and potential for irritation.

Based on SDSs for analogous compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed or in contact with skin.[1][5]

  • A cause of skin and serious eye irritation.[1][5]

  • An irritant to the respiratory system.[1]

Therefore, all waste streams containing this compound must be treated as hazardous chemical waste .

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the inferred hazards, a stringent PPE protocol is non-negotiable. The objective is to prevent all routes of exposure—dermal, ocular, and inhalation.

Mandatory PPE:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For handling larger quantities or when there is a splash risk, chemical splash goggles are required.[5]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common standard, but it is best practice to consult a glove compatibility chart for esters and brominated compounds. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[6][7]

Part 3: Waste Segregation and Containment Protocol

Proper segregation at the point of generation is the cornerstone of compliant chemical waste management. This prevents dangerous reactions between incompatible waste types and ensures the waste is sent to the correct final disposal facility. All hazardous chemical waste must be accumulated in designated Satellite Accumulation Areas (SAAs) within the laboratory.[8][9][10]

Step-by-Step Waste Collection:

  • Select the Correct Waste Container:

    • Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass for liquids, that shows no signs of degradation.[8]

    • The container must have a secure, leak-proof screw-top cap.

    • Ensure the container is clean and dry before adding any waste.

  • Label the Container Before Use:

    • The U.S. Environmental Protection Agency (EPA) mandates that waste containers be clearly labeled.[9][10]

    • The label must include the words "Hazardous Waste ".[10]

    • List the full chemical name of all contents. For this specific waste, write "This compound ". If it is in a solution, list the solvent(s) as well (e.g., "Methanol," "Dichloromethane").

    • Indicate the specific hazards (e.g., "Irritant," "Acutely Toxic"). Hazard pictograms can also be used.[9][10]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste. This is a critical EPA regulation.[8]

    • Add waste carefully, using a funnel if necessary to prevent spills.

    • Do not mix incompatible waste streams. Dedicate a container specifically for halogenated organic waste.

    • Place the container in a secondary containment bin or tray to contain any potential leaks.[8]

Waste StreamContainer TypeDisposal Protocol
Pure or Concentrated Compound Glass or HDPE BottleCollect in a dedicated "Halogenated Organic Waste" container. Label with the full chemical name and hazard information.
Dilute Solutions (e.g., from reactions, chromatography) Glass or HDPE BottleCollect in a dedicated "Halogenated Organic Waste" container. List all chemical components, including solvents, on the hazardous waste label.
Contaminated Labware (pipette tips, wipes, gloves) Lined Cardboard BoxPlace in a plastic-lined box clearly labeled "Hazardous Waste" and "Solid Halogenated Waste." Ensure no free liquids are present. Sharps (needles, scalpels) must be placed in a designated sharps container first.
Aqueous Solutions (e.g., from extractions) HDPE CarboyDO NOT dispose of down the drain.[8] Even small quantities of halogenated compounds are generally forbidden from sink disposal. Collect in a container labeled "Aqueous Hazardous Waste," listing all chemical constituents. The presence of the brominated compound makes it hazardous.

Part 4: Emergency Spill Management

Accidents happen. A clear, pre-defined spill response plan is crucial for safety.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Control & Contain: Prevent the spill from spreading by using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large spills of flammable solutions.

  • Collect Waste: Wearing appropriate PPE, carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Part 5: The Disposal Pathway Decision Framework

The following diagram illustrates the decision-making process for handling this compound waste from the point of generation to its final removal from the laboratory.

G cluster_lab Laboratory Operations cluster_saa Satellite Accumulation Area (SAA) cluster_ehs EH&S / Waste Management gen Waste Generation (e.g., residual compound, contaminated gloves, solutions) assess Hazard Assessment: Is it this compound or contaminated with it? gen->assess container Select & Pre-label 'Hazardous Waste' Container (Halogenated Organics) assess->container Yes collect Collect Waste (Keep container closed) container->collect full Container Full or >1 Year? collect->full full->collect No pickup Request EH&S Pickup full->pickup Yes spill Spill Occurs spill_kit Use Spill Kit: Absorb & Collect spill->spill_kit spill_kit->container transport Licensed Waste Hauler Transports to TSDF pickup->transport disposal Final Disposal (e.g., High-Temperature Incineration) transport->disposal

Caption: Waste Disposal Workflow for this compound.

Part 6: Final Disposal and Regulatory Context

Once a waste container is full, it must be removed from the SAA within three days.[8] Laboratory personnel should contact their institution's EH&S office to arrange for pickup. The EH&S department will then consolidate the waste for transport by a licensed hazardous waste vendor to a Treatment, Storage, and Disposal Facility (TSDF).[11]

The entire process, from generation to final disposal, is governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the EPA.[10] The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration . This method is necessary to ensure the complete destruction of the molecule, breaking the stable carbon-bromine bonds and allowing for the capture and neutralization of resulting acid gases (like HBr) in a scrubber system.

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

Sources

Personal protective equipment for handling methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide: Handling Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

This guide provides essential safety and handling protocols for this compound, a key reagent in contemporary drug discovery and development. As researchers and scientists, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety recommendation, grounded in the chemical nature of the compound and extensive field experience. The protocols outlined herein are designed to be self-validating, fostering a culture of proactive safety and scientific integrity.

Hazard Assessment: Understanding the Risks

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation.[1]

The presence of the halogenated pyrazole ring system and the methyl propanoate side chain suggests that this compound should be handled with the same level of caution as other halogenated organic compounds, which can present long-term health risks with improper handling.[3]

Hazard Summary Table
Hazard ClassificationCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1][2]
Specific target organ toxicityCategory 3May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a comprehensive evaluation of the potential hazards.

Hand Protection: The Critical Barrier

Given the risk of skin irritation and dermal absorption, selecting the right gloves is non-negotiable.

  • Glove Type : Nitrile or neoprene gloves are recommended.[4] Butyl rubber gloves offer excellent protection against a wide array of chemicals but may not be necessary for this specific application unless significant splashing is anticipated.[4] Avoid latex gloves due to potential allergic reactions and lower chemical resistance.[4]

  • Glove Thickness : A standard thickness for laboratory use (e.g., 4-8 mil) is generally sufficient for incidental contact. Thicker gloves provide greater chemical resistance but can reduce dexterity.[4]

  • Double Gloving : When handling neat material or concentrated solutions, double gloving is a mandatory practice. This provides an additional layer of protection in case of a tear or permeation of the outer glove.

  • Inspection and Replacement : Always inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking, before and during use.[5] Change gloves immediately if contamination is suspected, and at regular intervals (e.g., every 30-60 minutes) during prolonged handling.[6][7]

Glove Selection Logic

cluster_0 Hazard Analysis cluster_1 Glove Properties cluster_2 Recommended Practice Skin Irritant Skin Irritant Chemical Resistance Chemical Resistance Skin Irritant->Chemical Resistance Dermal Absorption Dermal Absorption Dermal Absorption->Chemical Resistance Nitrile Gloves Nitrile Gloves Chemical Resistance->Nitrile Gloves Dexterity Dexterity Dexterity->Nitrile Gloves Breakthrough Time Breakthrough Time Regular Inspection Regular Inspection Breakthrough Time->Regular Inspection Double Gloving Double Gloving Nitrile Gloves->Double Gloving

Caption: Glove selection is a function of hazard identification and material properties.

Eye and Face Protection: Shielding Against Splashes
  • Safety Goggles : Chemical splash goggles that conform to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are mandatory.[8] Standard safety glasses with side shields do not provide adequate protection against splashes.

  • Face Shield : A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during transfers of large volumes or when working with the material under pressure or at elevated temperatures.

Protective Clothing: Minimizing Skin Exposure
  • Laboratory Coat : A long-sleeved, flame-resistant lab coat is required. Ensure the cuffs are snug around the wrists to prevent skin exposure.

  • Apron : A chemically resistant apron should be worn over the lab coat when handling larger quantities of the material.

  • Footwear : Fully enclosed shoes are mandatory. Do not wear sandals, clogs, or other open-toed footwear in the laboratory.

Respiratory Protection: Preventing Inhalation
  • Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Respirator : If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[8] A surgical N-95 respirator may be appropriate in some situations to protect against airborne particles and splashes.[10] Proper fit-testing and training are essential for effective respirator use.[10]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][11]

  • Segregation : As a halogenated organic compound, it should be stored separately from flammable solvents to prevent the formation of toxic gases in the event of a fire.[3][12][13] Keep containers tightly closed.[1][8]

Handling and Use
  • Preparation : Before starting any work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[8][9]

  • Work Area : Conduct all manipulations within a certified chemical fume hood.

  • Weighing and Transfer : If the material is a solid, handle it carefully to avoid generating dust.[2] For liquid transfers, use appropriate tools such as a syringe or a pipette with a bulb.

  • Spill Management : Have a spill kit readily available. In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Workflow for Safe Handling

Receiving Receiving Storage Storage Receiving->Storage Inspect & Segregate Preparation Preparation Storage->Preparation Retrieve Handling Handling Preparation->Handling Don PPE Disposal Disposal Handling->Disposal Collect Waste

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.